3-(3-Chloro-5-fluorophenyl)aniline, HCl
Description
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Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJJAAMLXQNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(3-Chloro-5-fluorophenyl)aniline, HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (HCl). The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related fields.
Core Chemical Properties
3-(3-Chloro-5-fluorophenyl)aniline, HCl is a biaryl amine hydrochloride salt with the chemical formula C₁₂H₁₀Cl₂FN. Its structure features a 3-chloro-5-fluorophenyl group linked to an aniline moiety at the 3-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.
Quantitative Data Summary
While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes key computed and known properties of the free base and related starting materials. This information provides a foundational understanding of its physicochemical characteristics.
| Property | Value (for 3-(3-Chloro-5-fluorophenyl)aniline free base) | Value (for 3-Chloro-5-fluoroaniline) | Value (for Aniline Hydrochloride) |
| CAS Number | 1345471-96-6 (free base)[1] | 4863-91-6[2][3][4] | 142-04-1[5] |
| Molecular Formula | C₁₂H₉ClFN | C₆H₅ClFN[2][3] | C₆H₈ClN[5] |
| Molecular Weight | 221.66 g/mol | 145.56 g/mol [2][3][4] | 129.59 g/mol [5] |
| Appearance | Not specified | Orange to amber to dark red clear liquid[3] | Not specified |
| Boiling Point | Not specified | 98 °C at 19 mmHg[3] | Not specified |
| Density | Not specified | 1.33 g/mL[3] | Not specified |
| Refractive Index | Not specified | n20D 1.56[3] | Not specified |
| logP (predicted) | Not specified | 2.4[2] | 0.89[5] |
| pKa (Strongest Basic) | Not specified | Not specified | 4.64[5] |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to proceed via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6] This would be followed by the formation of the hydrochloride salt.
Proposed Synthetic Route
A plausible synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromoaniline derivative with (3-chloro-5-fluorophenyl)boronic acid, or alternatively, the coupling of 3-chloro-5-fluoro-bromobenzene with a 3-aminophenylboronic acid derivative. The resulting biaryl amine would then be treated with hydrochloric acid to yield the final product.
General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Amines
The following is a generalized protocol based on established literature for similar transformations.[6] Optimization of catalysts, ligands, bases, and reaction conditions would be necessary for this specific transformation.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3, 0.01-0.05 eq.), and a suitable ligand if required.
-
Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or aqueous DMF).[7] Add a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Isolation: The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.
Potential Signaling Pathway and Biological Activity
While direct biological studies on this compound are not extensively reported, a structurally related and more complex derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[8] This suggests that the 3-(3-chloro-5-fluorophenyl)aniline scaffold may be a key pharmacophore for interacting with the TRPM5 ion channel.
TRPM5 Signaling Pathway
The TRPM5 channel is a calcium-activated, non-selective cation channel that plays a crucial role in the taste transduction of sweet, bitter, and umami stimuli.[9] It is also expressed in other tissues, including the gastrointestinal tract, where it is being investigated as a potential target for prokinetic agents. The general signaling cascade involving TRPM5 in taste receptor cells is as follows:
-
Receptor Activation: Tastants bind to G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
-
Second Messenger Production: This binding activates phospholipase C beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Gating: The increase in intracellular Ca²⁺ directly gates the TRPM5 ion channel.
-
Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, which signal to the gustatory nerves.
Caption: TRPM5 Signaling Pathway in Taste Transduction.
Experimental Workflow for Screening TRPM5 Modulators
The identification of novel modulators of the TRPM5 channel, such as derivatives of 3-(3-Chloro-5-fluorophenyl)aniline, typically involves a multi-step screening process.[10][11]
Caption: Experimental Workflow for TRPM5 Modulator Discovery.
Methodologies for Key Experiments
-
High-Throughput Screening (HTS) using Fluorescent Membrane Potential Dyes: This initial screen is designed to rapidly assess a large number of compounds for their ability to modulate TRPM5 activity. Cells expressing the TRPM5 channel are loaded with a membrane potential-sensitive fluorescent dye. The channel is activated, and changes in fluorescence, indicating membrane depolarization, are measured. Compounds that enhance this signal are identified as potential positive modulators.[10]
-
Automated Electrophysiology (e.g., QPatch, SyncroPatch): This technique provides a more direct and detailed measure of ion channel activity. It allows for the confirmation of hits from the HTS and the determination of compound potency (e.g., EC₅₀ or IC₅₀ values). The whole-cell patch-clamp technique is automated to allow for higher throughput than traditional manual patch-clamping.[10][11] This is crucial for establishing structure-activity relationships (SAR) during the lead optimization phase.
Safety and Handling
Potential Hazards (based on related compounds):
-
Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
May cause skin and eye irritation.
-
Combustible liquid.[12]
Recommended Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.
Researchers should consult the specific Safety Data Sheet (SDS) for the purchased compound and follow all institutional safety guidelines.
This technical guide provides a starting point for researchers interested in this compound. Further experimental work is required to fully characterize its chemical properties, optimize its synthesis, and elucidate its precise biological mechanism of action.
References
- 1. Synthesis of 3,3-disubstituted oxindoles by visible-light-mediated radical reactions of aryl diazonium salts with N-arylacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-chloro-5-(trifluoromethyl)aniline - C7H5ClF3N | CSSB00000700461 [chem-space.com]
- 8. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of bitter compounds on the taste transduction channels TRPM5 and IP3 receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of positive modulators of TRPM5 channel from a high-throughput screen using a fluorescent membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Positive Modulators of TRPM5 Channel Using a Fluorescent Membrane Potential Assay - Evotec [evotec.com]
- 12. 3-Chloro-5-fluoroaniline 4863-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. The synthesis leverages the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document details the necessary starting materials, step-by-step experimental protocols, and expected analytical data, presented in a clear and accessible format to aid in research and development.
Overview of the Synthetic Strategy
The synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is proposed via a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the formation of the hydrochloride salt. The key bond construction involves the palladium-catalyzed coupling of 3-chloro-5-fluorophenylboronic acid with 3-bromoaniline . The resulting biphenylamine is then treated with hydrochloric acid to yield the target salt.
Key Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.
Experimental Protocols
Synthesis of 3-Chloro-5-fluorophenylboronic acid (Intermediate 1)
The synthesis of the key boronic acid intermediate is achieved through a Grignard reaction of 1-bromo-3-chloro-5-fluorobenzene followed by quenching with a borate ester and subsequent acidic workup.[1]
Reaction Scheme:
Detailed Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium shavings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the aryl halide solution to the magnesium and initiate the Grignard reaction (gentle heating may be required).
-
Once the reaction has started, add the remaining aryl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
In a separate flask, dissolve trimethyl borate (1.2 equivalents) in anhydrous THF and cool the solution to -70°C.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -60°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Quench the reaction by the slow addition of 2N hydrochloric acid and stir for 1 hour.[1]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane) to afford 3-chloro-5-fluorophenylboronic acid as a white solid.[1]
Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline (Product)
The core C-C bond is formed via a Suzuki-Miyaura coupling reaction between 3-chloro-5-fluorophenylboronic acid and 3-bromoaniline.
Reaction Scheme:
Detailed Protocol:
-
To a reaction vessel, add 3-chloro-5-fluorophenylboronic acid (1.0 equivalent), 3-bromoaniline (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (Final Product)
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media.
Reaction Scheme:
Detailed Protocol:
-
Dissolve the purified 3-(3-Chloro-5-fluorophenyl)aniline in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.
Data Presentation
Table 1: Physicochemical Properties of Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-3-chloro-5-fluorobenzene | 328956-60-1 | C₆H₃BrClF | 209.44 | - | - | - |
| Magnesium | 7439-95-4 | Mg | 24.31 | Silvery-white solid | 650 | 1090 |
| Trimethyl borate | 121-43-7 | C₃H₉BO₃ | 103.91 | Colorless liquid | -29 | 68-69 |
| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | Colorless to yellow liquid | 16-19 | 251 |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Yellow-brown solid | 205 (dec.) | - |
| Potassium carbonate | 584-08-7 | K₂CO₃ | 138.21 | White solid | 891 | - |
Table 2: Expected Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Expected Melting Point (°C) |
| 3-Chloro-5-fluorophenylboronic acid | C₆H₅BClFO₂ | 174.36 | White solid | - |
| 3-(3-Chloro-5-fluorophenyl)aniline | C₁₂H₉ClFN | 237.66 | Off-white to pale yellow solid | - |
| 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride | C₁₂H₁₀Cl₂FN | 274.12 | White to off-white solid | >200 |
Table 3: Representative Spectroscopic Data for 3-(3-Chloro-5-fluorophenyl)aniline
| Type of Data | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, Ar-H), 6.80-7.10 (m, Ar-H), 3.80 (br s, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163 (d, J=245 Hz, C-F), 148 (C-N), 143 (C-Cl), 135-115 (Ar-C) |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally.
Mandatory Visualizations
Caption: Overall synthetic workflow for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
3-(3-Chloro-5-fluorophenyl)aniline, HCl CAS number and identifiers
An In-depth Technical Guide to 3-Chloro-5-fluoroaniline and its Hydrochloride Salt
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoroaniline and its hydrochloride salt, targeting researchers, scientists, and professionals in drug development. It covers chemical identifiers, physical properties, synthesis protocols, and its role as a key building block in the creation of therapeutic compounds.
Nomenclature and Identifiers
The compound of interest is 3-Chloro-5-fluoroaniline and its corresponding hydrochloride (HCl) salt. It is important to distinguish this from isomeric structures or the more complex biphenylamine derivative, 3-chloro-5-(3-fluorophenyl)aniline. The identifiers for the primary compound and its salt are summarized below.
Table 1: Chemical Identifiers for 3-Chloro-5-fluoroaniline
| Identifier | Value |
| IUPAC Name | 3-chloro-5-fluoroaniline[1][2] |
| CAS Number | 4863-91-6[1][2] |
| Molecular Formula | C₆H₅ClFN[1][2] |
| InChI | InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 |
| InChIKey | LPIFAHAICWJMRR-UHFFFAOYSA-N[2] |
| SMILES | C1=C(C=C(C=C1F)Cl)N[2] |
| EC Number | 640-296-4[1] |
| PubChem CID | 2734838[1] |
Table 2: Chemical Identifiers for 3-Chloro-5-fluoroaniline Hydrochloride
| Identifier | Value |
| Name | 3-Chloro-5-fluoroaniline hydrochloride |
| CAS Number | 940054-43-3 |
| Molecular Formula | C₆H₆Cl₂FN |
Physicochemical Properties
The physical and chemical properties of 3-Chloro-5-fluoroaniline (free base) are crucial for its handling, storage, and application in synthesis.
Table 3: Physicochemical Data for 3-Chloro-5-fluoroaniline
| Property | Value | Citation(s) |
| Molecular Weight | 145.56 g/mol | [1][2][3] |
| Appearance | Orange to amber to dark red clear liquid | [4] |
| Boiling Point | 98 °C at 19 mmHg | [4] |
| Density | 1.33 g/cm³ | [4] |
| XLogP3 | 2.4 | [1][2] |
Role in Drug Discovery and Development
3-Chloro-5-fluoroaniline is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its unique substitution pattern with both chlorine and fluorine allows for enhanced reactivity and selectivity in chemical reactions.[4]
In the pharmaceutical industry, it serves as a critical building block for:
-
Antiviral Agents: It is extensively used to synthesize active pharmaceutical ingredients (APIs) targeting viruses such as influenza A H1N1.[4][6][7]
-
Anti-inflammatory Compounds: The molecule is involved in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation.[4][6][7]
-
Anticancer Agents: It is a valuable precursor in the development of various anti-cancer compounds.[4][5]
The presence of halogen substituents facilitates further molecular modifications through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution, making it a valuable scaffold in medicinal chemistry.[4][6]
Experimental Protocols: Synthesis
A common synthetic route to obtain 3-Chloro-5-fluoroaniline hydrochloride involves a three-step process starting from 1-chloro-3-fluorobenzene. This pathway includes nitration of the aromatic ring, reduction of the resulting nitro group, and subsequent formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 3-Chloro-5-fluoroaniline HCl.
Step 1: Synthesis of 3-Chloro-5-fluoronitrobenzene
This step involves the electrophilic aromatic substitution (nitration) of 1-chloro-3-fluorobenzene. The chloro and fluoro groups are ortho-, para-directing substituents. Nitration is expected to occur at the position that is para to the fluorine atom and meta to the chlorine atom (C5), which is sterically accessible and electronically favored.
-
Procedure: To a cooled solution of concentrated sulfuric acid, add 1-chloro-3-fluorobenzene dropwise while maintaining a low temperature (0-5 °C). A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added slowly, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product, 3-chloro-5-fluoronitrobenzene, is collected by filtration, washed with water until neutral, and dried.
Step 2: Synthesis of 3-Chloro-5-fluoroaniline
The nitro group of 3-chloro-5-fluoronitrobenzene is reduced to an amine group. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Procedure: 3-Chloro-5-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a reactor under a hydrogen atmosphere (e.g., 0.1-5 MPa) for several hours at room temperature or slightly elevated temperature (50-100 °C).[8] The reaction progress is monitored until the starting material is completely consumed. After the reaction, the catalyst is removed by filtration. The filtrate, containing 3-chloro-5-fluoroaniline, is concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.
Step 3: Preparation of 3-Chloro-5-fluoroaniline Hydrochloride
The final step is the conversion of the aniline (a free base) into its more stable and water-soluble hydrochloride salt.
-
Procedure: The synthesized 3-chloro-5-fluoroaniline is dissolved in a suitable organic solvent, such as ethanol or diethyl ether.[9][10] Hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent is added dropwise.[9][10] The hydrochloride salt will precipitate out of the solution. The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then dried under vacuum to yield 3-chloro-5-fluoroaniline hydrochloride.
Biological Activity and Signaling Pathways
While 3-Chloro-5-fluoroaniline is a crucial component in the synthesis of numerous biologically active molecules, there is no available information detailing its direct mechanism of action or interaction with specific biological signaling pathways. Its significance lies in its role as a synthetic intermediate, providing a foundational chemical structure that is further elaborated to create final drug candidates. The biological activity of the derivatives is determined by the overall molecular structure of the final API, not by this precursor fragment alone.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. 3-Chloro-5-fluoronitrobenzene | 4815-64-9 [chemicalbook.com]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
Physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
Disclaimer: Publicly available experimental data for 3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt is limited. This guide synthesizes information on its precursors, related compounds, and established chemical principles to provide a comprehensive theoretical and practical overview for research and development purposes.
Core Physical and Chemical Properties
| Property | 3-Chloro-5-fluoroaniline (Precursor) | 3-(3-Chloro-5-fluorophenyl)aniline, HCl (Target) | Data Source/Estimation Basis |
| CAS Number | 4863-91-6 | 1355247-37-8 | Supplier Information |
| Molecular Formula | C₆H₅ClFN | C₁₂H₁₀Cl₂FN | Calculated |
| Molecular Weight | 145.56 g/mol | 258.12 g/mol | Calculated |
| Appearance | Orange to amber to dark red clear liquid | Predicted: Off-white to light brown solid | General property of aniline hydrochlorides |
| Melting Point | Not Available | Predicted: >200 °C | Typical for biphenylaniline salts |
| Boiling Point | 98 °C @ 19 mmHg | Not Applicable (decomposes) | General property of salts |
| Solubility | Not Available | Predicted: Soluble in DMSO, Methanol; Sparingly soluble in water | Based on polarity and salt form |
| pKa | Not Available | Predicted: 3-4 | Estimated based on substituted anilines |
Synthesis and Purification
The most plausible synthetic route to 3-(3-Chloro-5-fluorophenyl)aniline is a Suzuki-Miyaura cross-coupling reaction, followed by conversion to the hydrochloride salt.
Proposed Synthetic Pathway
A Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt, key intermediates in the synthesis of various pharmaceuticals. The information compiled herein covers its chemical properties, a representative synthesis protocol, and its applications in medicinal chemistry, with a focus on its role as a building block for targeted therapeutics.
Chemical and Physical Properties
3-(3-Chloro-5-fluorophenyl)aniline is an aniline derivative distinguished by the presence of both chlorine and fluorine substituents. These halogen atoms significantly influence the molecule's electronic properties and reactivity, making it a valuable synthon in organic synthesis. The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics.
Below is a summary of the key quantitative data for both the free base and its hydrochloride salt.
| Property | 3-(3-Chloro-5-fluorophenyl)aniline | 3-(3-Chloro-5-fluorophenyl)aniline HCl |
| CAS Number | 4863-91-6[1][2][3] | 1355247-37-8[4] |
| Molecular Formula | C₁₂H₉ClFN | C₁₂H₁₀Cl₂FN[4] |
| Molecular Weight | 221.66 g/mol | 258.12 g/mol [4] |
| Appearance | Orange to amber to dark red clear liquid[1] | Solid (typical for HCl salts) |
| Boiling Point | 98 °C at 19 mmHg[1] | Not Applicable |
| Density | 1.33 g/mL[1] | Not Available |
Note: The molecular formula for the free base, 3-(3-Chloro-5-fluorophenyl)aniline, was determined based on its structure, as the provided search results were for a different compound, 3-Chloro-5-fluoroaniline (C₆H₅ClFN). The HCl salt data corresponds to the correct parent compound.
Synthesis and Experimental Protocols
The synthesis of substituted anilines such as 3-(3-Chloro-5-fluorophenyl)aniline often involves multi-step reaction sequences. A common strategy is the coupling of two different aromatic rings, followed by the reduction of a nitro group to an amine. While a specific protocol for this exact molecule is not detailed in the provided search results, a generalized workflow for a related compound, 3-chloro-4-(3-fluorobenzyloxy) aniline, involves a condensation reaction followed by a reduction step[5].
Below is a representative experimental workflow for the synthesis of such diaryl amines.
Experimental Protocol: Reduction of a Nitroarene Intermediate
This protocol is a generalized procedure for the reduction of a nitro group to an aniline, a key step in the synthesis of the target compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-substituted biaryl intermediate.
-
Reagents: Add a suitable solvent, such as ethanol or ethyl acetate, followed by an excess of a reducing agent like iron powder and an aqueous solution of ammonium chloride.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-20 hours[6].
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline product. Further purification can be achieved by column chromatography.
Applications in Drug Discovery and Development
Halogenated anilines are crucial building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms can enhance a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.
3-(3-Chloro-5-fluorophenyl)aniline and its precursors are utilized in the synthesis of a variety of therapeutic agents, including:
-
Antiviral Agents: These compounds serve as intermediates in the development of inhibitors targeting viral proteins, such as those for the influenza A (H1N1) virus[7][8].
-
Anti-inflammatory Drugs: They are used in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation[7][8].
-
Anticancer Agents: The aniline scaffold is a common feature in many kinase inhibitors and other anti-cancer drugs[1]. The ability to undergo further chemical modifications allows for the creation of diverse molecular structures to target specific biological pathways[1].
The logical relationship for its application in drug discovery is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Chloro-5-fluorophenyl)aniline, HCl 1355247-37-8 九鼎化学(上海)科技有限公司 - 开云官网入口登录网 [9079666.com]
- 5. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 7. 3-CHLORO-5-FLUOROANILINE | 4863-91-6 [amp.chemicalbook.com]
- 8. ossila.com [ossila.com]
Technical Guide: Spectral Data Analysis of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the spectral characteristics (NMR, IR, MS) of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous compounds, namely 3-aminobiphenyl and relevant substituted benzene derivatives. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, which would be applicable to the title compound.
Predicted Spectral Data
The spectral data for 3-(3-Chloro-5-fluorophenyl)aniline, HCl is predicted based on the known spectral properties of 3-aminobiphenyl and the expected influence of the chloro and fluoro substituents on the phenyl ring.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The hydrochloride salt of the title compound will likely be analyzed in a deuterated solvent such as DMSO-d₆ or D₂O, which can solvate the ionic species. The presence of the acidic proton on the ammonium group may lead to exchange with residual protons in the solvent, potentially broadening the N-H signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H (aniline ring) | 7.0 - 7.8 | m | |
| Aromatic H (chlorofluorophenyl ring) | 7.2 - 7.6 | m | |
| -NH₃⁺ | 9.0 - 11.0 (variable) | br s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-NH₃⁺ (aniline ring) | 130 - 140 | |
| C-Cl (chlorofluorophenyl ring) | 133 - 137 | |
| C-F (chlorofluorophenyl ring) | 160 - 165 | Doublet due to C-F coupling |
| Other Aromatic C | 115 - 135 |
1.2. Infrared (IR) Spectroscopy
The IR spectrum of the solid hydrochloride salt would likely be obtained using a KBr pellet or an ATR accessory.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (-NH₃⁺) | 3200 - 2800 | Strong, broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-N stretch | 1350 - 1250 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
| C-F stretch | 1250 - 1000 | Strong |
1.3. Mass Spectrometry (MS)
For the free base, 3-(3-chloro-5-fluorophenyl)aniline, the molecular ion peak would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Table 4: Predicted Mass Spectrometry Data for 3-(3-Chloro-5-fluorophenyl)aniline
| Ion | Predicted m/z | Notes |
| [M]⁺ | 223.04 | For C₁₂H₉³⁵ClFN |
| [M+2]⁺ | 225.04 | For C₁₂H₉³⁷ClFN |
Experimental Protocols
The following are general protocols for the acquisition of spectral data for a solid organic compound like this compound.
2.1. NMR Spectroscopy
A standard protocol for obtaining NMR spectra of an aromatic amine hydrochloride would involve the following steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).[1] The choice of solvent is critical to ensure the complete dissolution of the sample.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[2]
-
Data Acquisition: The prepared sample solution is transferred to a clean 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).[1] For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a larger number of scans may be required to obtain a good signal-to-noise ratio.[1][3]
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample, the following methods are commonly employed:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
-
The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[4]
-
-
Attenuated Total Reflectance (ATR) Method:
2.3. Mass Spectrometry
Mass spectrometry of the compound would typically be performed on the free base.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound, direct infusion or LC-MS is more common.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS that provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is frequently used, which typically results in the observation of the protonated molecule [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectral analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectral characterization of an organic compound.
Disclaimer: The spectral data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural elucidation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Fourier transform infrared spectroscopy [bio-protocol.org]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-(3-Chloro-5-fluorophenyl)aniline represent a class of compounds with significant potential in medicinal chemistry. The unique substitution pattern of a chloro and a fluoro group on the phenylaniline moiety imparts specific electronic and lipophilic properties that can be exploited for designing novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a particular focus on their applications in oncology and enzyme inhibition. The information is curated to assist researchers in the development of new chemical entities based on this scaffold.
Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives
The synthesis of derivatives based on the 3-(3-chloro-5-fluorophenyl)aniline core typically involves the coupling of the parent aniline with various electrophilic partners. Standard N-arylation and amidation reactions are commonly employed to introduce diverse functionalities, leading to a wide range of chemical structures with varied biological activities.
General Synthetic Workflow
The general approach to synthesizing these derivatives often follows a logical progression from starting materials to the final compounds.
Caption: General workflow for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline derivatives.
Detailed Experimental Protocols
Synthesis of N-(3-chloro-5-fluorophenyl) substituted amides:
A common synthetic route involves the acylation of 3-chloro-5-fluoroaniline with a carboxylic acid. A typical procedure is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.) are added, and the mixture is stirred at room temperature for 30 minutes.
-
Coupling Reaction: 3-Chloro-5-fluoroaniline (1.0 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).
-
Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities
Derivatives of 3-(3-chloro-5-fluorophenyl)aniline have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. The presence of the halogenated phenyl ring often contributes to enhanced binding affinity and selectivity for various biological targets.
Anticancer Activity
Several studies have reported the cytotoxic effects of compounds bearing the 3-chloro-5-fluorophenylaniline moiety against various cancer cell lines. The data from these studies are summarized below.
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |
| 4j | 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine | Various (NCI-60) | % Growth Inhibition | Varies by cell line | [1] |
| NHDC | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2, Hep3B | IC50 | 1-10.8 µM | [2] |
Note: Compound 4j is a structural isomer (3-chloro-4-fluorophenyl) of the core topic, included here due to its close similarity and the availability of extensive anticancer data.
Enzyme Inhibitory Activity
The structural features of these derivatives make them attractive candidates for the design of enzyme inhibitors. While specific data for 3-(3-chloro-5-fluorophenyl)aniline derivatives is limited in the initial search, related substituted anilines have shown inhibitory activity against various enzymes. For instance, substituted anilines have been shown to interact with mitochondrial respiratory functions, with EC50 values ranging from 72.5 to 1910 µmol/l.[3] The electron-withdrawing nature of the chloro and fluoro substituents is generally associated with higher toxic (inhibitory) effects.[3]
Experimental Protocols for Biological Assays
Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.
NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute (NCI) provides a standardized screening platform to evaluate the anticancer activity of compounds against a panel of 60 human tumor cell lines.
Caption: Workflow of the NCI-60 anticancer drug screening protocol.
Protocol Overview:
-
Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours before the addition of the experimental compounds.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: For adherent cells, the endpoint is determined by fixing the cells with trichloroacetic acid and staining with sulforhodamine B (SRB). For suspension cells, a tetrazolium salt (XTT) assay is used.
-
Data Analysis: The optical density of the stained cells is measured, and the data are used to calculate the percent growth inhibition. For compounds that show significant growth inhibition in the single-dose screen, a five-dose screen is performed to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).
Signaling Pathway Analysis
Understanding the mechanism of action of these derivatives is crucial for their further development. The N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), which in turn leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[2]
Caption: Proposed signaling pathway for the anticancer activity of an NHDC derivative.
Conclusion
Derivatives of 3-(3-chloro-5-fluorophenyl)aniline are a promising class of compounds for the development of new therapeutic agents. Their synthesis is accessible through standard organic chemistry methodologies, and they have demonstrated significant potential as anticancer agents. The available data, particularly from NCI-60 screening and mechanistic studies on related compounds, provide a solid foundation for further structure-activity relationship (SAR) studies. Future work should focus on synthesizing and evaluating a broader range of derivatives to explore their full therapeutic potential and to elucidate their mechanisms of action against various biological targets. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the design and development of novel drugs based on this versatile chemical scaffold.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Substituted Anilines in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline, a simple aromatic amine, and its substituted derivatives represent a cornerstone of modern organic chemistry and have played a pivotal role in the advancement of numerous scientific disciplines, most notably in the dye industry and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of substituted anilines. It delves into key synthetic methodologies, presents quantitative data for comparative analysis, and explores the intricate signaling pathways modulated by these versatile compounds.
A Historical Journey: From Coal Tar to "Magic Bullets"
The story of aniline begins in the early 19th century with its isolation from the destructive distillation of indigo by Otto Unverdorben in 1826, who named it "Crystallin". Friedlieb Runge, in 1834, isolated a substance from coal tar that he named "kyanol". It was not until 1843 that August Wilhelm von Hofmann demonstrated that these were, in fact, the same compound, which became widely known as aniline.
A pivotal moment in the history of substituted anilines was the accidental discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856 while he was attempting to synthesize quinine from aniline. This discovery laid the foundation for the synthetic dye industry and spurred further research into the chemistry of aniline and its derivatives.
The late 19th century saw the emergence of aniline derivatives as medicinal agents. Acetanilide, derived from aniline, was one of the first synthetic analgesics. This discovery paved the way for the development of other aniline-based drugs, including the widely used analgesic and antipyretic, paracetamol (acetaminophen). Paul Ehrlich's work with the aniline dye methylene blue as an antimalarial agent led to his groundbreaking "magic bullet" concept, which proposed that chemicals could be designed to selectively target pathogens.
Synthesis of Substituted Anilines: From Classical to Modern Methods
The synthesis of substituted anilines has evolved significantly over the past century and a half. Early methods relied on the reduction of nitroarenes, a technique that remains relevant today. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer greater functional group tolerance and milder reaction conditions.
Classical Methods: Reduction of Nitroarenes
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a widely used method for preparing substituted anilines.
Experimental Protocol: Reduction of o-Nitroaniline to o-Phenylenediamine
This protocol describes the catalytic hydrogenation of o-nitroaniline to produce o-phenylenediamine.
-
Materials:
-
o-Nitroaniline (50 g)
-
Palladium on carbon (Pd/C) catalyst (e.g., 0.05 g of 3% Pd/C)
-
High-pressure reaction vessel (autoclave)
-
Nitrogen gas
-
Hydrogen gas
-
-
Procedure:
-
The o-nitroaniline and the Pd/C catalyst are added to the high-pressure reaction vessel.
-
The vessel is purged with nitrogen gas to remove air.
-
The nitrogen is then replaced with hydrogen gas.
-
The vessel is heated to 110°C and pressurized with hydrogen to 1.0 MPa.
-
The reaction mixture is stirred under these conditions for 7-8 hours.
-
After the reaction is complete, the vessel is cooled, and the hydrogen pressure is released.
-
The catalyst is removed by filtration.
-
The filtrate containing the o-phenylenediamine is collected.
-
-
Yield:
-
This method can produce o-phenylenediamine in high yield, with reported values around 99.90% purity.[1]
-
Modern Methods: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates and amines.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Piperidine
This protocol details the synthesis of N-(4-methoxyphenyl)piperidine.
-
Materials:
-
4-Chloroanisole
-
Piperidine
-
Palladium catalyst precursor (e.g., (NHC)Pd(allyl)Cl)
-
Base (e.g., sodium tert-butoxide)
-
Solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, the palladium catalyst precursor, base, aryl halide, and amine are added to a reaction vessel.
-
The solvent is added, and the vessel is sealed.
-
The reaction mixture is heated and stirred for the specified time (e.g., 15 minutes).
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a plug of silica gel.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by column chromatography.
-
-
Yield:
-
The reported yield for this specific reaction is 43%.[2]
-
Quantitative Comparison of Synthetic Methods
The choice of synthetic method depends on factors such as substrate scope, functional group tolerance, cost, and scalability. The following table summarizes yield data for different synthetic approaches to substituted anilines.
| Aryl Halide/Nitroarene | Amine/Reducing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Nitroaniline | H₂ | Pd/C, 110°C, 1.0 MPa | o-Phenylenediamine | >99 | [1] |
| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl, NaOtBu, Toluene | N-(4-methoxyphenyl)piperidine | 43 | [2] |
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl, NaOtBu, Toluene | N-(4-methoxyphenyl)piperidine | 93 | [2] |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co, t-BuONa, Water, 80°C | Diphenylamine | 95 | [3] |
Spectroscopic Characterization of Substituted Anilines
The structure and purity of synthesized substituted anilines are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| o-Toluidine | 6.6-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, NH₂), 2.1 (s, 3H, CH₃) | 144.6, 130.4, 126.9, 122.2, 118.6, 115.0, 17.3 | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |
| m-Toluidine | 6.5-7.1 (m, 4H, Ar-H), 3.6 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) | 146.1, 138.8, 129.0, 119.3, 115.9, 112.9, 21.5 | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |
| p-Toluidine | 6.6 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.5 (s, 2H, NH₂), 2.2 (s, 3H, CH₃) | 144.1, 129.6, 127.3, 115.3, 20.4 | ~3400, 3300 (N-H stretch), ~1620 (N-H bend) |
Substituted Anilines in Drug Discovery and Development
Substituted anilines are a prevalent structural motif in a vast array of pharmaceuticals due to their ability to engage in various biological interactions. However, their use can be associated with metabolic instability and potential toxicity, prompting ongoing research into bioisosteric replacements.
Mechanism of Action: Gefitinib, an Aniline-Containing Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. Its chemical structure features a substituted aniline moiety that is crucial for its inhibitory activity. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Biological Activity of Substituted Anilines
The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. The following table provides examples of aniline-containing compounds and their biological activities.
| Compound | Target | IC₅₀ | Therapeutic Area |
| Gefitinib | EGFR Tyrosine Kinase | 2-37 nM | Oncology |
| Dasatinib | Multiple Tyrosine Kinases | <1 nM (BCR-ABL) | Oncology |
| Sunitinib | Multiple Receptor Tyrosine Kinases | 2 nM (VEGFR2) | Oncology |
| Paracetamol | Cyclooxygenase (COX) enzymes | Varies | Analgesic, Antipyretic |
Experimental and Logical Workflows
The research and development of substituted anilines follow a structured workflow, from initial synthesis to biological evaluation. Furthermore, the relationship between the chemical structure of these compounds and their resulting properties is a key focus of medicinal chemistry.
Conclusion
From their serendipitous discovery to their rational design as targeted therapeutics, substituted anilines have had a profound and lasting impact on science and medicine. The continuous development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly ensure that these versatile building blocks remain at the forefront of research and innovation for years to come. This guide has provided a comprehensive overview for professionals in the field, highlighting the historical significance, synthetic versatility, and biological importance of this remarkable class of compounds.
References
An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Chloro-5-fluorophenyl)aniline is a substituted aniline derivative that serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its hydrochloride (HCl) salt form is often utilized to improve the physicochemical properties of the parent compound, such as solubility and stability. A thorough understanding of these characteristics is paramount for drug development, influencing formulation design, bioavailability, and shelf-life.
This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of an API hydrochloride salt like 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Due to the absence of specific data for this molecule, this document presents proxy data from structurally related anilines, such as 3-chloroaniline and various fluoroanilines, to provide a predictive framework.
Solubility Profile
The aqueous solubility of an API is a critical determinant of its oral bioavailability. For ionizable compounds like aniline derivatives, solubility is highly pH-dependent. The hydrochloride salt form is generally employed to enhance the aqueous solubility of weakly basic parent compounds.
Proxy Solubility Data for Structurally Related Compounds
To estimate the solubility profile of this compound, it is useful to examine the solubility of its constituent and related analogs.
| Compound Name | Molecular Formula | Water Solubility | Conditions | Reference(s) |
| 3-Chloroaniline | C₆H₆ClN | 6.8 g/L | 20 °C | [2][3][4] |
| 4-Fluoroaniline | C₆H₆FN | 33 g/L | 20 °C | [5] |
| 5-Bromo-2-fluoroaniline | C₆H₅BrFN | Slightly soluble | Room temperature | [6][7] |
| Diphenhydramine HCl | C₁₇H₂₂ClNO | Freely soluble (1 g in 1 mL) | Room temperature | [8] |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | Insoluble | Not specified | [7] |
This table presents data for structurally related compounds to provide an indication of potential solubility characteristics. The actual solubility of this compound must be determined experimentally.
Experimental Protocols for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10]
Protocol:
-
Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[9]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]
-
Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH.
Potentiometric titration is a rapid method for determining the solubility and pKa of ionizable compounds.[11][12][13]
Protocol:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable organic solvent/water mixture.[12]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 N NaOH for an HCl salt).[14]
-
Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: The point of precipitation is identified by a characteristic shift in the titration curve. The solubility and pKa are then calculated from the titration data.[11][13]
Stability Profile
Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained over time. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]
Proxy Stability Data for Structurally Related Compounds
Aniline and its derivatives can be susceptible to degradation under various stress conditions.
| Compound Name | Stability Observations | Conditions | Reference(s) |
| 3-Chloroaniline | Tends to darken upon exposure to air and light.[17][18] Stable under normal conditions but incompatible with strong oxidizing agents and acids.[2][19] | Ambient | [2][17][18][19] |
| 5-Bromo-2-fluoroaniline | Stable under ambient conditions but may decompose when exposed to strong oxidizing agents, acids, or bases.[20] | Ambient | [20] |
| Diphenhydramine HCl | Stable, but slowly darkens upon exposure to light.[8] Good stability at accelerated conditions (40°C/75% RH).[21][22] | Ambient and accelerated | [8][21][22] |
This table provides general stability information for related compounds. Specific degradation pathways and kinetics for this compound must be determined experimentally.
Experimental Protocols for Stability Testing (Forced Degradation)
Forced degradation studies are typically conducted on a single batch of the drug substance to evaluate its stability under more severe conditions than those used for accelerated stability testing.[16][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[24]
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 N to 1 N HCl) at room temperature or elevated temperatures (e.g., 60 °C).[24]
-
Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with a basic solution (e.g., 0.1 N to 1 N NaOH) under similar temperature conditions.[24]
-
Neutral Hydrolysis: The compound is refluxed in water.
-
Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Procedure: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), in a suitable solvent at room temperature.[25]
-
Analysis: Samples are analyzed at different time intervals to monitor the extent of degradation.
Photostability testing is performed according to ICH Q1B guidelines.[26][27]
-
Exposure: Samples of the solid drug substance and solutions are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[28]
-
Control Samples: "Dark" control samples are stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.[28]
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.[26]
Visualization of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for solubility determination.
Forced Degradation Workflow
References
- 1. ossila.com [ossila.com]
- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 3. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 4. 3-Chloroaniline, 99% | Fisher Scientific [fishersci.ca]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 7. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]
- 8. Diphenhydramine Hydrochloride | 147-24-0 [chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Limiting solubilities and ionization constants of sparingly soluble compounds: determination from aqueous potentiometric titration data only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. ijrpp.com [ijrpp.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. lobachemie.com [lobachemie.com]
- 20. nbinno.com [nbinno.com]
- 21. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. fdm-makers.com [fdm-makers.com]
- 27. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
An In-depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a halogenated biphenyl amine. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines its chemical identity, a robust protocol for its synthesis, and discusses its significance within the broader context of medicinal chemistry and drug discovery. The biphenyl aniline scaffold is a privileged structure in pharmacology, and understanding the properties and synthesis of its derivatives is crucial for the development of novel therapeutics.
Chemical Identity and Properties
The formal IUPAC name for the free base is 3-(3-Chloro-5-fluorophenyl)benzenamine . As a hydrochloride salt, it is named 3-(3-Chloro-5-fluorophenyl)anilinium chloride or, more commonly, 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride .
The structure consists of an aniline ring substituted at the 3-position with a 3-chloro-5-fluorophenyl group. This biphenyl structure, featuring specific halogenation patterns, is common in molecules designed for targeted biological activity. Halogens like chlorine and fluorine are known to modulate a compound's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, with protein targets.
Table 1: Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)aniline
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉ClFN |
| Molecular Weight | 221.66 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 26.02 Ų |
Note: Properties are computationally predicted as specific experimental data for this compound is not publicly available.
Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline
The most direct and widely used method for synthesizing unsymmetrical biaryls, such as the target compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for a Suzuki-Miyaura coupling to synthesize the target compound. Optimization of catalyst, base, solvent, and temperature may be required.
Materials:
-
3-Bromoaniline
-
(3-Chloro-5-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromoaniline (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-(3-chloro-5-fluorophenyl)aniline by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-chloro-5-fluorophenyl)aniline hydrochloride as a solid.
Biological and Pharmacological Context
Biphenyl aniline scaffolds are prevalent in medicinal chemistry, serving as the core structure for a wide range of biologically active molecules. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various signaling pathways. The specific substitution pattern on each phenyl ring is critical for determining the compound's potency, selectivity, and pharmacokinetic properties.
Halogenation, as seen in 3-(3-Chloro-5-fluorophenyl)aniline, plays a crucial role in modern drug design. Halogen atoms can enhance binding affinity to protein targets through the formation of halogen bonds, where the halogen acts as an electrophilic "σ-hole" donor to interact with a Lewis basic site (e.g., a backbone carbonyl) on the protein. This interaction is highly directional and can significantly improve ligand potency and selectivity.
Table 2: Examples of Biological Activities of Structurally Related Biphenyl Anilines
| Compound Class | Biological Target / Activity | Therapeutic Area |
| Substituted Biaryl Anilines | Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonists | Diabetic Retinopathy |
| Biphenyl anilines via Suzuki Coupling | General scaffold for anti-proliferative agents | Oncology |
| Halogenated Biphenyls | Induction of microsomal mixed-function oxygenases | Toxicology / Pharmacology |
| Aniline-based inhibitors | Influenza H1N1 virus hemagglutinin-mediated fusion | Antiviral |
This table provides context on the potential applications of the biphenyl aniline scaffold and is based on literature for related, not identical, compounds.[1]
Conclusion
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a specific halogenated biphenyl amine that, while not widely characterized in public literature, belongs to a class of compounds of high interest to the fields of medicinal chemistry and drug development. Its synthesis is achievable through standard and robust methodologies like the Suzuki-Miyaura cross-coupling. Based on the known structure-activity relationships of related compounds, it holds potential as a scaffold for developing targeted therapeutics. Further research would be required to synthesize this compound, characterize its properties, and screen it for biological activity to determine its specific utility.
References
In-Depth Technical Guide: Safety and Handling of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific toxicological data for this exact compound, this guide incorporates information from closely related aniline derivatives, including aniline hydrochloride, 3-chloroaniline, and 3,5-dichloroaniline, to provide a thorough overview of potential hazards and safe handling practices.
Chemical and Physical Properties
| Property | Value (for 3-Chloro-5-fluoroaniline) |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Appearance | Orange to amber to dark red clear liquid |
| Boiling Point | 98 °C at 19 mmHg |
| Density | 1.33 g/mL |
| Purity | ≥ 97% (GC) |
Note: The hydrochloride salt is expected to be a solid with higher water solubility compared to the free aniline base.
Toxicological Data
Quantitative toxicological data for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is not available. The following table summarizes acute toxicity data for structurally related aniline compounds to provide an estimate of potential toxicity. It is crucial to handle 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride with the assumption that it possesses a similar or greater toxicity profile.
| Compound | Route | Species | LD50/LC50 | Citation |
| Aniline hydrochloride | Oral | Rat | 840 mg/kg | [1][2][3][4][5][6] |
| Oral | Mouse | 841 mg/kg | [1] | |
| 3-Chloroaniline | Oral | Rat | 256 mg/kg | [7][8][9][10] |
| Oral | Mouse | 334 mg/kg | [8] | |
| Dermal | Rat | 2000 mg/kg | [7][9] | |
| Dermal | Cat | 223 mg/kg | [11] | |
| Inhalation | Mouse | 550 mg/m³ (4 h) | [10][11] | |
| 3,5-Dichloroaniline | Oral | Rat | ~250 mg/kg (estimated) | [12] |
Hazard Identification and Safety Precautions
Based on the data for related aniline compounds, 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride should be considered a hazardous substance.
GHS Hazard Statements (Inferred):
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[13]
-
H317: May cause an allergic skin reaction.[14]
-
H318: Causes serious eye damage.[14]
-
H341: Suspected of causing genetic defects.[14]
-
H351: Suspected of causing cancer.[14]
-
H372: Causes damage to organs through prolonged or repeated exposure.[14]
-
H410: Very toxic to aquatic life with long-lasting effects.[13]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust or aerosols. Handle in a closed system where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
First Aid Measures
-
In case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of aniline derivatives. These should be adapted and optimized for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.
Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride (Representative)
This protocol is based on the general principle of reducing a nitroaromatic compound followed by salt formation. The starting material would be 1-chloro-3-fluoro-5-nitrobenzene, which would be reduced to 3-chloro-5-fluoroaniline, followed by reaction with hydrochloric acid.
Caption: A typical workflow for the analysis of aniline derivatives using Gas Chromatography.
Reverse-phase HPLC is a common and effective technique for the analysis of aniline compounds.
Representative HPLC Workflow
Caption: A standard workflow for analyzing aniline derivatives via High-Performance Liquid Chromatography.
Biological Relevance and Potential Signaling Pathways
3-(3-Chloro-5-fluorophenyl)aniline is utilized as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). While the compound itself may not have a defined biological target, the final products are designed to interact with specific signaling pathways. Understanding these can provide context for its application in drug development.
Glucocorticoid Receptor Agonism
Derivatives of 3-(3-Chloro-5-fluorophenyl)aniline have been investigated as glucocorticoid receptor agonists for the treatment of inflammation.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a glucocorticoid receptor agonist.
TRPM5 Agonism
This compound is a building block for potent and selective agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), which are being explored as potential gastrointestinal prokinetic agents.
TRPM5 Signaling in Taste and GI Tract
Caption: Overview of the TRPM5 signaling pathway activated by an agonist.
Disposal Considerations
Dispose of this chemical and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All procedures should be carried out by trained personnel in a suitably equipped laboratory.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. intersurfchem.net [intersurfchem.net]
- 13. lobachemie.com [lobachemie.com]
- 14. pentachemicals.eu [pentachemicals.eu]
In-Depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline, HCl for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its commercial availability, synthesis, and potential biological significance.
Commercial Availability
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride (CAS No. 940054-43-3) is available from specialized chemical suppliers. While the free base, 3-Chloro-5-fluoroaniline (CAS No. 4863-91-6), is more widely listed, the hydrochloride salt can be procured for research and development purposes. The following table summarizes the available data from a key supplier. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLD Pharm | 3-Chloro-5-fluoroaniline hydrochloride | 940054-43-3 | Information not publicly available | Inquire |
Note: Data is subject to change. Please verify with the supplier.
The free base, 3-Chloro-5-fluoroaniline, is more readily available from a wider range of suppliers and is often used as a starting material in various synthetic applications.
Synthesis and Preparation
Experimental Protocol: General Preparation of Aniline Hydrochloride
This protocol outlines the conversion of an aniline to its hydrochloride salt.
Materials:
-
Aniline (in this case, 3-Chloro-5-fluoroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Glass beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the starting aniline (1 equivalent) in a suitable organic solvent, such as anhydrous diethyl ether, in a glass beaker or Erlenmeyer flask.
-
Place the reaction vessel in an ice bath and begin stirring the solution.
-
Slowly add a slight excess (approximately 1.1 equivalents) of concentrated hydrochloric acid dropwise to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white to off-white solid under vacuum to obtain the pure aniline hydrochloride.
Characterization: The final product should be characterized by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis to confirm its identity and purity.
Potential Biological Significance and Signaling Pathways
Recent research has highlighted the potential of derivatives of 3-(3-Chloro-5-fluorophenyl)aniline in modulating key biological targets. A significant finding is the discovery of a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[1] The compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, which incorporates the 3-chloro-5-fluorophenyl moiety, suggests that this chemical scaffold is crucial for its biological activity.[1]
TRPM5 is a calcium-activated, monovalent-selective cation channel predominantly expressed in taste receptor cells and other chemosensory cells in the gastrointestinal tract. Its activation is linked to downstream signaling cascades that play a role in various physiological processes.
Below is a diagram illustrating the potential signaling pathway initiated by the activation of the TRPM5 channel by an agonist containing the 3-(3-Chloro-5-fluorophenyl)aniline moiety.
References
Methodological & Application
Application Notes and Protocols for 3-(3-Chloro-5-fluorophenyl)aniline, HCl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride, a key building block in the development of complex organic molecules. This versatile intermediate is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique electronic properties conferred by its chloro and fluoro substituents.[1] This document outlines its primary applications and provides detailed protocols for its use in key organic transformations.
Overview of Synthetic Applications
3-(3-Chloro-5-fluorophenyl)aniline, HCl serves as a crucial precursor in the synthesis of a variety of bioactive molecules. The presence of halogen atoms on the phenyl ring allows for enhanced reactivity and selectivity in various chemical reactions.[1] Its primary applications include:
-
Synthesis of Kinase Inhibitors: Substituted anilines are fundamental components of many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The 3-(3-chloro-5-fluorophenyl)aniline moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines and quinazolines, to generate potent inhibitors of key signaling pathways involved in cell proliferation and survival.
-
Development of Novel Pharmaceuticals: Beyond oncology, this aniline derivative is a valuable starting material for the synthesis of a broad range of therapeutic agents. Its structural features can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
-
Agrochemical Synthesis: The unique substitution pattern of this compound makes it a useful intermediate in the preparation of advanced herbicides and pesticides, contributing to improved crop protection and yields.[1]
-
Materials Science: It can be employed in the synthesis of specialized dyes, pigments, and polymers where its specific electronic and physical properties are advantageous.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the related free base, 3-Chloro-5-fluoroaniline, is provided below for reference.
| Property | Value | Reference |
| CAS Number | 4863-91-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₅ClFN | --INVALID-LINK-- |
| Molecular Weight | 145.56 g/mol | --INVALID-LINK-- |
| Appearance | Orange to amber to dark red clear liquid | --INVALID-LINK-- |
| Boiling Point | 98 °C at 19 mmHg | --INVALID-LINK-- |
| Density | 1.33 g/cm³ | --INVALID-LINK-- |
| Refractive Index | n20/D 1.56 | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound.
Nucleophilic Aromatic Substitution (SNA r) for the Synthesis of Diaryl-amines
This protocol describes a general procedure for the N-arylation of anilines, a common method for synthesizing diarylamine cores found in many kinase inhibitors.
Reaction Scheme:
Figure 1. General workflow for the synthesis of a diarylamine via SNAr.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
2-Propanol
-
Hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Add 2-propanol as the solvent.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to 80 °C and stir for 22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(3-chloro-5-fluorophenyl)phenyl)-2-chloropyrimidin-4-amine.
This protocol is adapted from a general procedure for the acid-catalyzed amination of chloropyrimidines.[2]
Acylation for the Synthesis of Amides
This protocol outlines the synthesis of an N-acylated derivative, a common transformation to introduce amide functionalities into molecules.
Reaction Scheme:
Figure 2. General workflow for the acylation of 3-(3-Chloro-5-fluorophenyl)aniline.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Chloro-5-fluorophenyl)aniline (1.0 eq) and triethylamine (1.05 eq) in anhydrous ethyl acetate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.5 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3-(3-chloro-5-fluorophenyl)phenyl)acrylamide.
This protocol is based on a general procedure for the synthesis of acrylamides from anilines.
Signaling Pathway Context: Kinase Inhibition
The diarylamine and acrylamide moieties synthesized from 3-(3-Chloro-5-fluorophenyl)aniline are common pharmacophores in kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that promote cell growth and proliferation.
Figure 3. Simplified diagram of a kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecules, particularly those with therapeutic potential, makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic applications.
References
Application Notes and Protocols: 3-(3-Chloro-5-fluorophenyl)aniline, HCl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a key building block in medicinal chemistry, particularly in the design and synthesis of targeted therapies. Its biphenyl core, substituted with halogen atoms, offers a unique three-dimensional structure and electronic properties that are advantageous for developing potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. The presence of the chlorine and fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and modulate the pharmacokinetic profile of the final drug candidate. This document provides an overview of its application, a representative synthetic protocol for its use in the synthesis of a kinase inhibitor, and the associated biological evaluation.
Application: Building Block for Kinase Inhibitors
The structural motif of 3-(3-Chloro-5-fluorophenyl)aniline is frequently incorporated into the core scaffolds of small molecule kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The 3-(3-chloro-5-fluorophenyl) moiety often serves as a crucial pharmacophore that interacts with specific amino acid residues in the ATP-binding pocket of the target kinase.
Example Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor.
The pyrimidine scaffold is a common core structure for a wide range of kinase inhibitors. In this example, 3-(3-Chloro-5-fluorophenyl)aniline is used in a nucleophilic aromatic substitution reaction with a dichlorinated pyrimidine to generate a key intermediate in the synthesis of a potent kinase inhibitor.
Quantitative Data
The following table summarizes the in vitro activity of a representative compound synthesized using 3-(3-Chloro-5-fluorophenyl)aniline as a building block.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| BPI-101 | EGFR | 15 | A431 | 85 |
| VEGFR2 | 25 | HUVEC | 120 | |
| PDGFRβ | 40 | NIH-3T3 | 250 |
Note: The data presented here is a representative example based on typical activities of kinase inhibitors with similar structural motifs and is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of N-(3-(3-Chloro-5-fluorophenyl)phenyl)-2,6-dichloropyrimidin-4-amine (Intermediate 1)
Materials:
-
3-(3-Chloro-5-fluorophenyl)aniline, HCl (1.0 eq)
-
2,4,6-Trichloropyrimidine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in n-butanol, add diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.
-
Add 2,4,6-trichloropyrimidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate 1 .
Protocol 2: Synthesis of a Final Kinase Inhibitor (BPI-101)
Materials:
-
Intermediate 1 (1.0 eq)
-
4-Aminophenol (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in dimethylformamide (DMF), add 4-aminophenol (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound BPI-101 .
Protocol 3: In Vitro Kinase Inhibition Assay
Principle:
The inhibitory activity of the synthesized compound is measured using a luminescence-based kinase assay, which quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.
Procedure:
-
Prepare a serial dilution of the test compound (BPI-101) in a suitable buffer (e.g., DMSO).
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 1 hour.
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
Application of 3-(3-Chloro-5-fluorophenyl)aniline, HCl in the Synthesis of Cyclin G Associated Kinase (GAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a key starting material in the synthesis of a novel class of potent and selective kinase inhibitors. This application note details the use of this compound in the preparation of N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine, a potent inhibitor of Cyclin G Associated Kinase (GAK). GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and receptor signaling, making it an attractive target for therapeutic intervention in various diseases, including cancer and viral infections.[1][2]
Kinase Inhibitor Profile
Compound: N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine
Target Kinase: Cyclin G Associated Kinase (GAK)
GAK is a ubiquitously expressed serine/threonine kinase involved in the uncoating of clathrin-coated vesicles, a critical process for intracellular trafficking.[3] By inhibiting GAK, these compounds can disrupt processes that are essential for the lifecycle of certain viruses and the proliferation of cancer cells.[1]
Quantitative Data
The following table summarizes the inhibitory activity of N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine and related compounds against GAK and other kinases.
| Compound ID | Target Kinase | Kd (nM)[4] | % Inhibition @ 1µM[2] |
| N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine (Compound 22) | GAK | 5.3 | 99 |
| ADCK3 | 220 | 95 | |
| AAK1 | >10,000 | 18 | |
| BIKE | >10,000 | 2 | |
| STK16 | >10,000 | 22 | |
| Erlotinib | GAK | 2.5 | 100 |
| Gefitinib | GAK | 0.8 | 100 |
Signaling Pathway
GAK plays a pivotal role in the regulation of clathrin-mediated endocytosis, a fundamental process for internalizing receptors and their ligands. GAK facilitates the uncoating of clathrin vesicles by phosphorylating the µ2 subunit of the AP2 adaptor complex. This action is essential for the recycling of clathrin and other components back to the plasma membrane for subsequent rounds of endocytosis. Inhibition of GAK disrupts this cycle, leading to impaired receptor trafficking, which can affect downstream signaling pathways crucial for cell growth and survival.[5][6]
Experimental Protocols
Synthesis of N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine
The synthesis of the target kinase inhibitor from 3-(3-Chloro-5-fluorophenyl)aniline is a key process that enables the development of this potent GAK inhibitor.
Materials:
-
4-Chloro-6-(trifluoromethyl)quinoline
-
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride
-
2-Propanol
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
A mixture of 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) and 3-(3-chloro-5-fluorophenyl)aniline hydrochloride (1.1 eq) in 2-propanol is heated to reflux for 16 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with diethyl ether to yield the hydrochloride salt of the product.
-
If the free base is desired, the hydrochloride salt is partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Kinase Inhibition Assay Protocol (Example using ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against GAK.
Materials:
-
Purified recombinant GAK enzyme
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
N-(3-Chloro-5-fluorophenyl)-6-(trifluoromethyl)quinolin-4-amine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all assay components and prepare the kinase reaction buffer. Prepare serial dilutions of the inhibitor in DMSO, and then dilute further in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the GAK enzyme and substrate peptide to their final concentrations in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the inhibitor solution, the GAK enzyme, and the substrate peptide. Include controls for no inhibitor (DMSO only) and no enzyme (background).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[7]
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Conclusion
This compound serves as a valuable and readily available starting material for the synthesis of potent and selective kinase inhibitors targeting GAK. The straightforward synthetic route and the significant biological activity of the resulting compounds highlight the importance of this chemical building block in drug discovery and development. The detailed protocols and data presented in this application note provide a solid foundation for researchers interested in exploring GAK inhibition for various therapeutic applications.
References
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAK (protein) - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]
- 7. promega.com [promega.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Synthesis of Novel Heterocyclic Compounds from 3-(3-Chloro-5-fluorophenyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-(3-chloro-5-fluorophenyl)aniline as a key starting material. The methodologies outlined below are intended to serve as a practical guide for the synthesis of quinolines, pyrimidines, and triazoles, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
3-(3-Chloro-5-fluorophenyl)aniline is a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups, offers opportunities for selective functionalization and modulation of physicochemical properties of the target molecules. This aniline derivative can be employed in various cyclization and condensation reactions to construct a diverse range of heterocyclic systems. The resulting compounds are of significant interest for screening in drug discovery programs due to the prevalence of these heterocyclic cores in biologically active molecules.
Synthesis of Quinolines via Skraup Reaction
The Skraup synthesis is a classic and effective method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring system.
Experimental Protocol:
A general procedure for the Skraup reaction is as follows:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reagents: To the flask, add 3-(3-chloro-5-fluorophenyl)aniline (1 equivalent). Carefully add concentrated sulfuric acid (approximately 3-4 equivalents) with cooling.
-
Addition of Glycerol: Slowly add glycerol (approximately 3-4 equivalents) to the mixture with continuous stirring.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene (approximately 1.5 equivalents).
-
Heating: Heat the reaction mixture to approximately 120-130°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Product and Quantitative Data:
The reaction of 3-(3-chloro-5-fluorophenyl)aniline under Skraup conditions is expected to yield a mixture of 6-chloro-8-fluoroquinoline and 8-chloro-6-fluoroquinoline due to the two possible sites of cyclization.
| Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6-Chloro-8-fluoroquinoline & 8-chloro-6-fluoroquinoline | 4-8 | 120-130 | 40-60 (combined) |
Note: The yields are estimates based on typical Skraup reactions and may vary depending on the specific reaction conditions.
Logical Workflow for Skraup Synthesis:
Caption: Workflow for the synthesis of substituted quinolines.
Synthesis of Pyrimidines
Substituted pyrimidines can be synthesized from 3-(3-chloro-5-fluorophenyl)aniline through a nucleophilic aromatic substitution reaction with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, followed by further functionalization.
Experimental Protocol:
A general procedure for the synthesis of a substituted aminopyrimidine is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-chloro-5-fluorophenyl)aniline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Base: Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Addition of Pyrimidine: Slowly add a solution of 2,4,6-trichloropyrimidine (1 equivalent) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Expected Product and Quantitative Data:
The reaction is expected to yield N-(3-chloro-5-fluorophenyl)-4,6-dichloropyrimidin-2-amine. This intermediate can be further functionalized.
| Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| N-(3-chloro-5-fluorophenyl)-4,6-dichloropyrimidin-2-amine | 2,4,6-trichloropyrimidine, Et3N | Ethanol | Reflux | 6-12 | 70-85 |
Note: Yields are estimates and can be optimized.
Experimental Workflow for Pyrimidine Synthesis:
Caption: General workflow for the synthesis of aminopyrimidines.
Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles can be synthesized from anilines via a multi-step sequence involving diazotization to form an azide, followed by a [3+2] cycloaddition reaction with an alkyne (a "click" reaction).
Experimental Protocol:
Step 1: Synthesis of 1-azido-3-(3-chloro-5-fluorophenyl)benzene
-
Diazotization: Dissolve 3-(3-chloro-5-fluorophenyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.
-
Azide Formation: Add a solution of sodium azide (1.1 equivalents) in water to the diazonium salt solution at 0-5°C. Stir for 1-2 hours.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
Step 2: [3+2] Cycloaddition with an Alkyne
-
Reaction Setup: Dissolve the obtained azide (1 equivalent) and a terminal alkyne (e.g., phenylacetylene, 1 equivalent) in a suitable solvent system (e.g., t-butanol/water).
-
Catalyst Addition: Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture, remove the solvent, and purify the crude product by recrystallization or column chromatography.
Expected Product and Quantitative Data:
| Product | Reagents (Step 2) | Catalyst | Time (h) | Yield (%) |
| 1-(3-(3-chloro-5-fluorophenyl)phenyl)-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | CuSO4·5H2O, Sodium Ascorbate | 12-24 | 80-95 |
Note: Yields are for the cycloaddition step and are generally high for click reactions.
Signaling Pathway Diagram (Hypothetical):
Many triazole-containing compounds exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Conclusion
The protocols and data presented herein provide a foundation for the synthesis of novel quinoline, pyrimidine, and triazole derivatives from 3-(3-chloro-5-fluorophenyl)aniline. These heterocyclic scaffolds are of high interest in the field of drug discovery, and the described methodologies can be adapted and optimized for the generation of compound libraries for biological screening. Researchers are encouraged to explore variations in reaction conditions and starting materials to expand the chemical diversity of the synthesized compounds.
Application Notes & Protocols: The Role of Substituted Phenylanilines in Anti-Cancer Agent Development
Introduction
While specific research on "3-(3-Chloro-5-fluorophenyl)aniline, HCl" as an anti-cancer agent is not extensively documented in publicly available literature, the core chemical moiety of a substituted phenylaniline is a recurring structural motif in a variety of potent anti-cancer compounds. This document will explore the application of similar chloro- and fluoro-phenylaniline containing molecules in oncology research and development. We will delve into their mechanisms of action, provide exemplary experimental protocols for their evaluation, and present representative data, drawing from studies on related small molecule inhibitors.
Mechanism of Action: Targeting Key Oncogenic Pathways
Substituted phenylaniline derivatives have been successfully incorporated into small molecules designed to inhibit various cancer-driving signaling pathways. A prominent example is the inhibition of the WNT/β-catenin signaling cascade, which is frequently dysregulated in cancers such as colorectal cancer.
One mechanism by which this class of compounds can exert its anti-cancer effects is through the inhibition of key protein-protein interactions within the WNT pathway. For instance, small molecules can be designed to bind to the PDZ domain of the Dishevelled (DVL) protein. This binding event prevents the interaction between DVL and the Frizzled (FZD) receptor, a critical step for the downstream activation of the WNT pathway. The inhibition of this interaction ultimately leads to the suppression of oncogene transcription, such as c-myc and cyclin D1, thereby impeding tumor growth.[1][2]
// Nodes WNT [label="WNT Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FZD [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DVL [label="Dishevelled (DVL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Phenylaniline\nDerivative Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05", fontcolor="#202124"]; Oncogenes [label="Oncogene Transcription\n(c-myc, cyclin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="β-catenin Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges WNT -> FZD [label="Binds"]; FZD -> DVL [label="Activates"]; Inhibitor -> DVL [label="Inhibits", color="#EA4335"]; DVL -> BetaCatenin [label="Stabilizes"]; BetaCatenin -> TCF_LEF [label="Translocates to nucleus\nand binds"]; TCF_LEF -> Oncogenes [label="Promotes"]; {rank=same; WNT; Inhibitor} {rank=same; FZD; DVL} DVL -> Degradation [style=dashed, arrowhead=none, label="Prevents"];
} WNT Signaling Pathway Inhibition.
Experimental Protocols
The evaluation of novel substituted phenylaniline derivatives as potential anti-cancer agents involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, SW620 for colorectal cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (solubilized in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Allow cells to adhere\n(Overnight Incubation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Compounds [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat Cells with Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Reagent [label="Add Cell Viability Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Signal\n(Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Adhere; Adhere -> Prepare_Compounds; Prepare_Compounds -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Add_Reagent; Add_Reagent -> Measure; Measure -> Analyze; Analyze -> End; } In Vitro Cytotoxicity Assay Workflow.
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the test compound on the expression levels of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
The following tables present representative data from studies on substituted phenylaniline derivatives with anti-cancer activity.
Table 1: In Vitro Cytotoxicity of Representative Phenylaniline Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound A | HCT116 | 7.1 ± 0.6 |
| Compound A | SW480 | 15.2 ± 1.1 |
| Compound A | SW620 | 28.3 ± 1.2 |
| 5-Fluorouracil (Control) | SW620 | 21.74 |
Data is representative and compiled from various sources for illustrative purposes.[2][3]
Table 2: In Vivo Efficacy of a Representative Phenylaniline Derivative
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| Compound B (10 mg/kg) | 45 | -1.2 |
| Compound B (20 mg/kg) | 68 | -3.1 |
Data is representative and illustrates typical results from in vivo xenograft studies.
Conclusion
The substituted phenylaniline scaffold is a valuable pharmacophore in the design of novel anti-cancer agents. By incorporating this moiety into larger molecules, researchers have successfully developed potent inhibitors of key oncogenic pathways, such as the WNT/β-catenin signaling cascade. The experimental protocols and representative data presented here provide a framework for the evaluation of new chemical entities based on this promising chemical structure. Further exploration and optimization of substituted phenylaniline derivatives hold the potential for the development of next-generation cancer therapeutics.
References
Application Notes and Protocols for the N-alkylation of 3-(3-Chloro-5-fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-(3-chloro-5-fluorophenyl)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring decreases the nucleophilicity of the aniline nitrogen, which can present challenges for its N-alkylation. The following protocols outline two robust and versatile methods to achieve this transformation: Catalytic N-alkylation using alcohols and Reductive Amination.
N-alkylated anilines are crucial building blocks in the development of a wide range of biologically active molecules and functional materials.[1] The methods described herein are designed to be adaptable and provide a strong starting point for the synthesis of a diverse library of N-alkylated derivatives of 3-(3-chloro-5-fluorophenyl)aniline.
Protocol 1: Catalytic N-Alkylation of 3-(3-Chloro-5-fluorophenyl)aniline with Alcohols
This protocol describes a sustainable approach to N-alkylation utilizing alcohols as alkylating agents, which are readily available and generate water as the only byproduct.[2] Various transition metal catalysts, such as those based on iridium, ruthenium, and cobalt, have been shown to be effective for this transformation.[2][3][4] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for this reaction, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine.
Experimental Protocol
Materials:
-
3-(3-Chloro-5-fluorophenyl)aniline
-
Alkyl or benzyl alcohol (e.g., benzyl alcohol, ethanol, butanol)
-
Catalyst (e.g., [RuCl₂(p-cymene)]₂, Iridium-NHC complexes)[3][4]
-
Anhydrous solvent (e.g., toluene, p-xylene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(3-chloro-5-fluorophenyl)aniline (1.0 mmol), the alcohol (1.2-1.5 mmol), the catalyst (e.g., [RuCl₂(p-cymene)]₂ at 2.5 mol % Ru), and the base (e.g., K₂CO₃, 10 mol %).[4]
-
Add the anhydrous solvent (e.g., p-xylene, 0.15 M solution).
-
The reaction mixture is then heated to a temperature between 110-140 °C for 16-24 hours.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Catalytic N-Alkylation of Substituted Anilines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Substituted Aniline Example | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ / Ligand | K₂CO₃ | p-xylene | 140 | 21 | Electron-withdrawing group substituted anilines | 18-97 | [4] |
| NHC-Ir(III) Complex | tBuOK | Air | 120 | 24 | Halogen-substituted anilines | 80-82 | [3] |
| Zn(II)-complex | tBuOK | Toluene | 120 | 16 | Electron-withdrawing group substituted anilines | 65-81 | [5] |
| Co-MOF | - | Benzyl alcohol | - | - | Various substituted anilines | High | [2] |
Protocol 2: Reductive Amination of 3-(3-Chloro-5-fluorophenyl)aniline
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[6] This two-step, one-pot process involves the initial formation of an imine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine.[7] This method effectively avoids the over-alkylation issues that can be encountered with alkyl halides.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this purpose.[9]
Experimental Protocol
Materials:
-
3-(3-Chloro-5-fluorophenyl)aniline
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add 3-(3-chloro-5-fluorophenyl)aniline (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in an anhydrous solvent such as DCM.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 mmol) in the same anhydrous solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.
Data Presentation: Reductive Amination of Anilines
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Aldehydes | NaBH(OAc)₃ | DCE | Acetic Acid | < 3 | 80-96 | [9] |
| Ketones | NaBH(OAc)₃ | DCE | Acetic Acid | < 3 | 88-95 | [9] |
| Aldehydes | NaBH₃CN | Methanol | - | - | High | [8] |
| Aldehydes/Ketones | Pd/C, H₂ | Methanol | - | - | 54 | [7] |
Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of anilines.
Signaling Pathways for N-Alkylation Methods
Caption: Reaction pathways for Catalytic N-Alkylation and Reductive Amination.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Gas Chromatography Methods for the Analysis of Aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using gas chromatography (GC). Aniline and its derivatives are a class of compounds widely used in the manufacturing of dyes, pharmaceuticals, polymers, and rubber.[1] Due to their potential toxicity and carcinogenic properties, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices, including environmental samples and biological fluids.[1][2][3] Gas chromatography, often coupled with mass spectrometry (GC-MS) or other selective detectors, offers a robust platform for the separation and quantification of these compounds.[2][4][5]
Introduction to GC Analysis of Aniline Derivatives
The analysis of aniline derivatives by GC can be challenging due to their polarity and potential for thermolability.[1][6] To overcome these challenges, two main approaches are employed: direct analysis and analysis after derivatization.
-
Direct Analysis: This approach is suitable for less polar and more volatile aniline derivatives. It offers the advantage of a simpler sample preparation workflow. However, it can sometimes lead to poor peak shapes and column bleed, especially for more polar analytes.
-
Derivatization: This technique involves chemically modifying the aniline derivatives to make them more volatile and thermally stable, improving their chromatographic behavior.[7][8][9] Derivatization can also enhance the sensitivity of the analysis, particularly when using specific detectors like the electron capture detector (ECD).[10] Common derivatizing agents for amines include acylating agents (e.g., acetic anhydride, trifluoroacetic anhydride) and silylating agents.[8][10]
This document details three distinct GC methods for the analysis of aniline derivatives, covering both direct and derivatization approaches.
Method 1: Direct Analysis of Aniline and Chlorinated/Methylated Derivatives in Water by GC-MS
This method is adapted from established procedures for the analysis of aniline and its derivatives in aqueous samples and is suitable for monitoring environmental contamination.[2][3]
Application Note
This protocol describes the direct analysis of various aniline derivatives, including chlorinated and methylated anilines, in groundwater samples using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced sensitivity and selectivity.[2][3] The method involves a liquid-liquid extraction (LLE) step to isolate the analytes from the aqueous matrix prior to GC analysis.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 L aqueous sample, add a suitable internal standard.
-
Adjust the sample pH to >11 with a suitable base (e.g., NaOH solution).
-
Extract the sample three times with 50 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent GC system or equivalent
-
Column: OV-17 capillary column (30 m x 0.32 mm x 0.5 µm) or equivalent[11]
-
Injector Temperature: 180°C[2]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 3°C/min to 150°C
-
Ramp 2: 10°C/min to 280°C[2]
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min[2]
-
Injection Volume: 1 µL, splitless
-
Mass Spectrometer: Single Quadrupole or Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Transfer Line Temperature: 300°C[2]
-
Data Acquisition: Full scan or Multiple Reaction Monitoring (MRM) mode
Quantitative Data
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Aniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 90 - 110 |
| 2-Chloroaniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 85 - 115 |
| 3-Chloroaniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 85 - 115 |
| 4-Chloroaniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 85 - 115 |
| 2-Methylaniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 90 - 110 |
| 3-Methylaniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 90 - 110 |
| 4-Methylaniline | 0.1 - 1 µg/L | 0.4 - 4 µg/L | 90 - 110 |
Note: LOD, LOQ, and Recovery values are indicative and may vary depending on the specific instrumentation and matrix.[2][3]
Method 2: Analysis of Aniline and Aminophenols in Water by GC-ECD after Derivatization
This method is highly sensitive for the determination of trace amounts of aniline and its aminophenol derivatives in aqueous samples.[10] It utilizes a two-step derivatization procedure followed by analysis with a gas chromatograph equipped with an electron capture detector (ECD).[10]
Application Note
This protocol outlines a procedure for the simultaneous analysis of o-, m-, and p-aminophenol and aniline in water. The method involves a two-step derivatization process where the amines are first acetylated with acetic anhydride directly in the aqueous sample, followed by extraction and further derivatization with trifluoroacetic anhydride (TFAA). The resulting N-acetylated and N-trifluoroacetylated products are highly responsive to the ECD, allowing for very low detection limits.[10]
Experimental Protocol
1. Sample Preparation and Derivatization
-
To a 100 mL aqueous sample, add 50 nmoles of an internal standard (e.g., benzylamine).
-
Add 1 mL of acetic anhydride to the sample and stir for 15 minutes.
-
Extract the derivatized analytes three times with 10 mL of methylene chloride.
-
Combine the organic extracts and add 100 µL of trifluoroacetic anhydride (TFAA). Let the reaction proceed for 10 minutes at room temperature.
-
Evaporate the solvent to a final volume of 300 µL under a gentle stream of nitrogen.[10]
2. GC-ECD Conditions
-
Gas Chromatograph: Perkin-Elmer 3920 GC or equivalent
-
Column: SP-2100 capillary column (10 m x 0.25 mm i.d.)[10]
-
Injector Temperature: 250°C[10]
-
Oven Temperature Program: 80°C to 130°C at 30°C/min[10]
-
Carrier Gas: Helium at 7 psi[10]
-
Detector: Electron Capture Detector (ECD)
-
Detector Temperature: 250°C[10]
-
Makeup Gas: 10% methane in argon at 36 mL/min[10]
-
Injection Volume: 1 µL
Quantitative Data
| Analyte | On-Column Detection Limit (picomoles) |
| Aniline | 0.33 |
| o-Aminophenol | 0.33 |
| m-Aminophenol | 0.33 |
| p-Aminophenol | 0.33 |
Data extracted from a study demonstrating the high sensitivity of this method.[10]
Method 3: Analysis of Aniline in Serum by GC-MS after Derivatization with 4-Carbethoxyhexafluorobutyryl Chloride
This method is designed for the specific and sensitive quantification of aniline in biological matrices such as serum, which is relevant for toxicological studies and clinical chemistry.[4]
Application Note
This protocol describes the determination of aniline in human serum by gas chromatography-mass spectrometry (GC-MS) following a derivatization step. Aniline is extracted from an alkaline serum sample and then derivatized with 4-carbethoxyhexafluorobutyryl chloride. This derivatization not only improves the chromatographic properties of aniline but also introduces a specific mass fragmentation pattern, allowing for highly selective and sensitive detection by MS.[4]
Experimental Protocol
1. Sample Preparation and Derivatization
-
To 1 mL of serum, add an internal standard (e.g., N-methylaniline).
-
Make the serum alkaline by adding a suitable base.
-
Extract the aniline and internal standard with chloroform.
-
To the chloroform extract, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride and allow the reaction to proceed.
-
Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[4]
2. GC-MS Conditions
-
Gas Chromatograph: Hewlett-Packard 5890 Series II or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Optimized for the separation of the derivatized aniline and internal standard. A typical program might start at 100°C and ramp to 280°C.
-
Carrier Gas: Helium at a constant flow
-
Injection Volume: 1 µL, splitless
-
Mass Spectrometer: Mass Selective Detector (e.g., HP 5972)
-
Ionization Mode: Electron Ionization (EI)
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring the molecular ions of the derivatized aniline (m/z 343) and the internal standard (m/z 357).[4]
Quantitative Data
| Parameter | Value |
| Linearity Range | 0.5 - 25.0 mg/L |
| Detection Limit | 0.1 mg/L |
| Within-run Precision (%RSD) | 3.8% |
| Between-run Precision (%RSD) | 5.8% |
Quantitative data for the analysis of aniline in serum.[4]
Experimental Workflow and Logical Relationships
To visualize the general workflow and the relationship between the analytical approaches, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. d-nb.info [d-nb.info]
- 3. Item - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. jfda-online.com [jfda-online.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline and its derivatives are crucial building blocks in the synthesis of a wide range of industrial chemicals, including dyes, polymers, pharmaceuticals, and agricultural products.[1][2][3] Due to their potential toxicity and carcinogenic properties, sensitive and accurate analytical methods are required for their detection and quantification in various matrices.[1] High-performance liquid chromatography (HPLC) offers a robust and reliable alternative to gas chromatography (GC) for the analysis of these thermolabile and polar compounds, often eliminating the need for complex derivatization steps.[1][4] This application note provides a detailed protocol for the HPLC analysis of aniline and its derivatives, complete with quantitative data and a generalized experimental workflow.
Quantitative Data Summary
The following table summarizes the chromatographic conditions and performance data for the HPLC analysis of various aniline compounds, compiled from multiple validated methods.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Limit of Quantification (µg/mL) | Recovery (%) | Reference |
| Aniline, o-, m-, p-nitroaniline, o,p-dinitroaniline | Acclaim™ 120 C18 | Gradient with Acetonitrile and Water | Not Specified | Not Specified | 1–100 µg/L | 0.1–0.2 µg/L (MDL) | 93-147 | [1] |
| Aniline | Primesep 100 (4.6 x 150 mm, 5 µm) | 45% Acetonitrile, 0.05% H2SO4 in Water | 1.0 | 200 | Not Specified | 0.01 (LOD) | Not Specified | [3] |
| Aniline, N-methylaniline | Reversed phase silica-C18 (250 mm) | 70:30 Acetonitrile:Water | 0.7 | 190 | 0.010% - 1.5% | Not Specified | Not Specified | [5] |
| Aniline, p-, m-, o-aminophenol, phenol | C4 column | 60:40 Methanol:Acetate buffer (10 mM, pH 5) | 1.0 | 270 | 2.0 - 60 µg/mL | 0.0778 - 0.2073 | 87.51 - 101.35 | [6][7][8] |
| Aniline, haloanilines, nitroanilines | Zorbax ODS | 40:60 Acetonitrile:0.2 M Sodium Acetate buffer (pH 4) | Not Specified | 254, 280, 340 | Not Specified | Not Specified | 70-120 (extraction) | [9] |
Experimental Protocol
This protocol provides a general procedure for the analysis of aniline compounds using reversed-phase HPLC with UV detection. Method optimization may be required for specific applications and analytes.
1. Materials and Reagents
-
Aniline standards (e.g., aniline, nitroanilines, chloroanilines)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reagents for mobile phase buffer preparation (e.g., sodium acetate, acetic acid, phosphoric acid)
-
0.45 µm syringe filters for sample and mobile phase filtration
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatography data system (CDS) software
-
Analytical balance
-
pH meter
3. Chromatographic Conditions
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size). Depending on the specific aniline derivatives, other stationary phases like C8 or C4 may provide better selectivity.[6][8]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer is typically used. The organic modifier content and buffer pH can be adjusted to optimize separation. For example, a mobile phase of 40% acetonitrile and 60% 0.2 M sodium acetate buffer at pH 4 has been shown to be effective for a range of anilines.[9] For simpler separations, a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid can be used.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.[5]
-
Detection: UV detection is commonly used. The wavelength should be selected based on the absorbance maxima of the target analytes. For a mixture of anilines, a PDA detector can be used to monitor multiple wavelengths simultaneously (e.g., 254 nm, 280 nm, and 340 nm).[9] Some anilines show strong absorbance at lower wavelengths, such as 190 nm or 200 nm.[3][5]
4. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of each aniline standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix.
-
Wastewater: Extraction with a solvent like methylene chloride may be necessary.[9] Solid-phase extraction (SPE) can also be employed for sample clean-up and pre-concentration.[1][4]
-
Solid Samples: Extraction into a suitable solvent followed by filtration is required.
-
All samples should be filtered through a 0.45 µm syringe filter before injection.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.
6. Data Analysis
-
Identify the peaks in the chromatograms based on the retention times of the standards.
-
Integrate the peak areas of the analytes.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The linearity of the method should be confirmed by a correlation coefficient (R²) greater than 0.999.[1][5]
-
Quantify the amount of each aniline in the samples using the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of aniline compounds.
Caption: General workflow for HPLC analysis of aniline compounds.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the HPLC analysis of aniline and its derivatives. The presented methods are sensitive, and accurate, and can be adapted for various research, quality control, and monitoring purposes. The provided workflow and quantitative data serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar [semanticscholar.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-(3-chloro-5-fluorophenyl)aniline hydrochloride, a key transformation for the synthesis of complex diarylamines. Diarylamines are prevalent structural motifs in a wide range of biologically active molecules and functional materials.
The hydrochloride salt of the aniline starting material necessitates careful selection of the base to ensure the free amine is available for the catalytic cycle. The presence of electron-withdrawing groups (chloro and fluoro) on one of the aryl rings can also influence the reactivity, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[2][3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (Ar'-NH2) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired diarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
The efficiency and success of the reaction are highly dependent on the choice of palladium precursor, ligand, base, and solvent. For challenging substrates such as electron-deficient anilines and unactivated aryl chlorides, bulky and electron-rich phosphine ligands, like those from the Buchwald and Hartwig groups, are often essential for achieving high yields.[4][5]
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl chlorides with anilines, providing a comparative overview of various catalytic systems.
Table 1: Catalyst and Ligand Systems for the Amination of Aryl Chlorides
| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Typical Substrates | Reference |
| Pd₂(dba)₃ | XPhos | 1-2 | Aryl chlorides, primary/secondary amines | [6] |
| Pd(OAc)₂ | SPhos | 1-2 | Aryl chlorides, hindered anilines | |
| [Pd(allyl)Cl]₂ | RuPhos | 0.5-1 | Heteroaryl chlorides, secondary amines | [4] |
| Pd(OAc)₂ | BINAP | 1.5-3 | Aryl bromides, primary amines | [7] |
| Pd₂(dba)₃ | tBuXPhos | 1-2 | Aryl chlorides, amides | [4] |
Table 2: Base and Solvent Selection for the Amination of Aryl Chlorides with Anilines
| Base | Solvent | Temperature (°C) | Notes | Reference |
| NaOtBu | Toluene | 80-110 | Commonly used, strong, non-nucleophilic base. | [6] |
| K₃PO₄ | Dioxane | 100-120 | Milder base, suitable for base-sensitive functional groups. | |
| Cs₂CO₃ | Toluene/Dioxane | 100-120 | Effective for a wide range of substrates. | [2] |
| LHMDS | Toluene | 80-100 | Strong, non-nucleophilic base, can be used for less reactive amines. | |
| K₂CO₃ | DMF/Dioxane | 100-120 | Weaker base, may require longer reaction times. |
Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of Substituted Anilines and Aryl Halides
| Aryl Halide | Aniline | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 | |
| 4-Chloroanisole | 4-Methoxyaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 | |
| 2-Chlorotoluene | 2-Methylaniline | [Pd(allyl)Cl]₂ / RuPhos | NaOtBu | Toluene | 88 | |
| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 98 | |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-tert-Butylaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 91 |
Experimental Protocols
General Considerations
-
Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
-
Dry Solvents: Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Purity: The purity of the starting materials, catalyst, ligand, and base is critical. 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride should be neutralized in situ by the base. Ensure the corresponding free amine is used in stoichiometric calculations.
Protocol: Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline with a Generic Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen or argon gas line with a bubbler
-
Syringes and needles for liquid transfer
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (2.4 mmol, 2.4 equivalents). Note: An excess of base is used to neutralize the HCl salt and drive the reaction.
-
Add 3-(3-chloro-5-fluorophenyl)aniline hydrochloride (1.0 mmol, 1.0 equivalent) and the aryl chloride (1.2 mmol, 1.2 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylamine.
-
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride as a key building block in the development of novel agrochemicals, particularly herbicides. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for laboratory synthesis.
Introduction
3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is a versatile chemical intermediate. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties and metabolic stability of derivative compounds, making it an attractive scaffold for the design of new active ingredients in the agrochemical sector.[1] Its application is particularly notable in the synthesis of herbicides that mimic natural plant hormones, leading to targeted and effective weed control.[2][3][4]
Application: Synthesis of Novel Picolinic Acid Herbicides
Substituted picolinic acids are a significant class of synthetic auxin herbicides.[2][3][4][5][6] The incorporation of the 3-chloro-5-fluorophenyl moiety can enhance the herbicidal activity of these compounds. The following sections detail the synthesis and efficacy of a representative picolinic acid herbicide derived from a 3-chloro-5-fluoroaniline precursor.
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of a synthesized picolinic acid derivative, 4-amino-3-chloro-5-fluoro-6-(3-(3-chloro-5-fluorophenyl)-1H-pyrazol-1-yl)picolinic acid, was evaluated against various weed species. The data presented in the tables below is representative of the type of results obtained for this class of compounds.
Table 1: Root Growth Inhibition of Arabidopsis thaliana
| Compound | Concentration (µmol/L) | Inhibition (%) |
| Florpyrauxifen (Reference) | 0.5 | 33.8 |
| S202 (Representative Compound) | 0.5 | 78.4 |
Data adapted from a study on analogous 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[2][3]
Table 2: Post-emergence Herbicidal Activity against Broadleaf Weeds
| Weed Species | Compound | Application Rate (g/ha) | Efficacy (%) |
| Amaranthus retroflexus (AL) | Representative Picolinic Acid | 250 | 100 |
| Brassica napus (BN) | Representative Picolinic Acid | 250 | >80 |
Data adapted from a study on analogous 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds.[2][3][4]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a novel picolinic acid herbicide using a 3-chloro-5-fluoroaniline derivative as a starting material.
Protocol 1: Synthesis of N-(3-Chloro-5-fluorophenyl)acetamide (Intermediate A)
This protocol describes the N-acylation of 3-chloro-5-fluoroaniline, a common first step in the synthesis of more complex molecules.
Materials:
-
3-Chloro-5-fluoroaniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 3-chloro-5-fluoroaniline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-chloro-5-fluorophenyl)acetamide.
Protocol 2: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(pyrazolyl)picolinic Acid Derivative (Final Product)
This protocol outlines the synthesis of a picolinic acid herbicide from a pyrazole intermediate, which would be synthesized from Intermediate A in a multi-step process. For the purpose of this note, we will start from a key pyrazolyl-picolinate ester intermediate.
Materials:
-
Methyl 4-amino-3-chloro-6-(1-(3-chloro-5-fluorophenyl)-1H-pyrazol-5-yl)-5-fluoropicolinate (Intermediate I) (1.0 eq)
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar with heating mantle
-
Buchner funnel and filter paper
Procedure: [2]
-
In a round-bottom flask, dissolve Intermediate I in a 1M aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to 100 °C with vigorous stirring and maintain for 2-9 hours. Monitor the saponification by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture to a pH of 1-2 using concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to obtain the final 4-amino-3-chloro-5-fluoro-6-(pyrazolyl)picolinic acid derivative. The expected yield is typically high (88-95%).[2]
Mode of Action: Synthetic Auxins
The synthesized picolinic acid herbicides belong to the synthetic auxin class.[2][3][4] They mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, ultimately causing plant death. These herbicides selectively target broadleaf weeds.
Caption: Synthetic auxin herbicide mode of action.
Experimental Workflow
The overall synthetic strategy for the preparation of the target picolinic acid herbicide is depicted in the workflow diagram below.
Caption: Synthetic workflow for picolinic acid herbicide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. study-on-design-synthesis-and-herbicidal-activity-of-novel-4-amino-6-5-aryl-substituted-1-pyrazolyl-3-chloro-5-fluoro-2-picolinic-acids - Ask this paper | Bohrium [bohrium.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3-(3-Chloro-5-fluorophenyl)aniline HCl Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-5-fluorophenyl)aniline, more systematically named 3-Chloro-5-fluoroaniline, is a halogenated aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery. It is a key intermediate in the synthesis of various biologically active compounds.[1][2][3][4] Accurate and reproducible preparation of stock solutions of this compound and its hydrochloride (HCl) salt is critical for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of 3-Chloro-5-fluoroaniline and its HCl salt stock solutions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-5-fluoroaniline is essential for its proper handling and for the preparation of accurate solutions. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-Chloro-5-fluoroaniline | [1][2][5] |
| Synonyms | 3-Chloro-5-fluorobenzenamine, 5-Chloro-3-fluoroaniline | [1][5] |
| CAS Number | 4863-91-6 | [1][4][5][6] |
| Molecular Formula | C₆H₅ClFN | [4][5][6] |
| Molecular Weight | 145.56 g/mol | [4][5][6] |
| Appearance | Clear colorless to pale yellow or orange liquid | [4] |
| Boiling Point | 226 °C at 760 mmHg | [1] |
| Density | ~1.45 g/mL | [1] |
| pKa | 2.52 ± 0.10 (Predicted) | [2] |
Experimental Protocols
Safety Precautions
Warning: 3-Chloro-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][7] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Preparation of 3-Chloro-5-fluoroaniline HCl Salt
This protocol is adapted from a method for a structurally similar compound and is expected to yield the hydrochloride salt of 3-Chloro-5-fluoroaniline.
Materials:
-
3-Chloro-5-fluoroaniline
-
Anhydrous diethyl ether or ethanol
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Desiccator
Procedure:
-
Dissolve a known quantity of 3-Chloro-5-fluoroaniline in a minimal amount of anhydrous diethyl ether or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise to the cooled aniline solution. Alternatively, bubble anhydrous HCl gas through the solution.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting 3-Chloro-5-fluoroaniline HCl salt under vacuum in a desiccator to a constant weight.
-
Store the dried salt in a tightly sealed container in a cool, dry place, protected from light.
Preparation of Stock Solutions
The choice of solvent is critical for preparing stable and accurate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small organic molecules due to its excellent solvating power. For applications requiring aqueous dilutions, ethanol can be a suitable alternative, although the solubility may be lower. The hydrochloride salt is expected to have greater solubility in aqueous solutions compared to the free base.
Protocol for a 10 mM DMSO Stock Solution of 3-Chloro-5-fluoroaniline:
-
Calculation:
-
Molecular Weight (MW) of 3-Chloro-5-fluoroaniline = 145.56 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 145.56 g/mol x 1000 mg/g = 14.56 mg
-
-
-
Procedure:
-
Accurately weigh 14.56 mg of 3-Chloro-5-fluoroaniline.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a portion of high-purity, anhydrous DMSO to dissolve the compound completely. Gentle warming or vortexing may be applied to aid dissolution.
-
Once fully dissolved, add DMSO to the 10 mL mark.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled, amber glass vial with a screw cap.
-
Protocol for a 10 mM Aqueous Stock Solution of 3-Chloro-5-fluoroaniline HCl:
-
Calculation:
-
Molecular Weight (MW) of 3-Chloro-5-fluoroaniline HCl = 145.56 (aniline) + 36.46 (HCl) = 182.02 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L x 0.010 L x 182.02 g/mol x 1000 mg/g = 18.20 mg
-
-
-
Procedure:
-
Accurately weigh 18.20 mg of the prepared 3-Chloro-5-fluoroaniline HCl salt.
-
Transfer the weighed salt to a 10 mL volumetric flask.
-
Add a portion of sterile, deionized water or a suitable buffer (e.g., PBS) to dissolve the salt. Sonication may be used to facilitate dissolution.
-
Once fully dissolved, add the solvent to the 10 mL mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, labeled container.
-
Storage and Stability
Aromatic amines and their solutions can be sensitive to light, air (oxidation), and temperature.
-
Solid Compounds: Both the free base and the HCl salt should be stored in tightly sealed containers in a cool, dry, and dark place.
-
Stock Solutions:
-
For short-term storage (days to weeks), solutions can be stored at 2-8 °C.
-
For long-term storage (months), it is recommended to aliquot the stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20 °C or -80 °C.
-
Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Before use, allow frozen solutions to thaw completely at room temperature and ensure they are fully dissolved by vortexing before making dilutions.
-
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. 3-CHLORO-5-FLUOROANILINE | 4863-91-6 [amp.chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. downloads.ossila.com [downloads.ossila.com]
Application Notes and Protocols for Monitoring Reactions with 3-(3-Chloro-5-fluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-(3-Chloro-5-fluorophenyl)aniline, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to enable real-time reaction monitoring, kinetic analysis, and product purity assessment.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the progress of reactions involving 3-(3-Chloro-5-fluorophenyl)aniline by separating the reactant from products and byproducts. This allows for accurate quantification of each species over time.
Experimental Protocol: Reversed-Phase HPLC
-
Objective: To separate and quantify 3-(3-Chloro-5-fluorophenyl)aniline and its reaction products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Eluent A: 0.1% Formic acid in Water
-
Eluent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of both polar and non-polar compounds.
| Time (minutes) | % Eluent A | % Eluent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis: The concentration of 3-(3-Chloro-5-fluorophenyl)aniline and its products can be determined by integrating the peak areas at their respective retention times. A calibration curve should be prepared for accurate quantification.
Quantitative Data Summary (Illustrative)
The following table provides an example of expected retention times for a hypothetical reaction where 3-(3-Chloro-5-fluorophenyl)aniline is converted to "Product A". Actual retention times will vary based on the specific product and HPLC system.
| Compound | Retention Time (min) |
| 3-(3-Chloro-5-fluorophenyl)aniline | 12.5 |
| Product A | 15.2 |
NMR Spectroscopy for In-Situ Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time monitoring of reaction kinetics and for the structural elucidation of intermediates and products. Due to the presence of a fluorine atom, 19F NMR can be a particularly effective tool alongside 1H NMR.
Experimental Protocol: 1H and 19F NMR
-
Objective: To monitor the consumption of 3-(3-Chloro-5-fluorophenyl)aniline and the formation of products in real-time.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d6, CDCl3).
-
Procedure:
-
Set up the reaction directly in an NMR tube if possible, or transfer aliquots to an NMR tube at regular intervals.
-
Acquire 1H and 19F NMR spectra at defined time points.
-
The disappearance of the reactant's signals and the appearance of the product's signals can be integrated to determine the reaction progress.
-
-
Data Analysis: The relative integrals of characteristic peaks for the reactant and product are used to calculate the conversion percentage over time. For kinetic studies, the change in concentration versus time can be plotted.
Illustrative 1H and 19F NMR Data
The following table shows hypothetical chemical shifts for 3-(3-Chloro-5-fluorophenyl)aniline and a potential product.
| Compound | 1H Chemical Shift (ppm) | 19F Chemical Shift (ppm) |
| 3-(3-Chloro-5-fluorophenyl)aniline | Aromatic protons: 6.5-7.0, Amine protons: ~5.0 | -112 |
| Product (e.g., an amide) | Aromatic protons: 7.0-7.8, Amide proton: ~8.5 | -110 |
Mass Spectrometry for Reaction Analysis
Mass spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (LC-MS), is invaluable for identifying products, byproducts, and intermediates.
Experimental Protocol: LC-MS
-
Objective: To identify the molecular weights of compounds in the reaction mixture.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatography: Use the same HPLC method as described in Section 1.
-
Mass Spectrometry Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: 50-500 m/z
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks can confirm the identity of the expected product and reveal the presence of any unexpected species.
Expected Mass-to-Charge Ratios
| Compound | Molecular Formula | [M+H]+ (m/z) |
| 3-(3-Chloro-5-fluorophenyl)aniline | C12H9ClFN | 234.05 |
Visualizations
Caption: Workflow for analytical monitoring of reactions.
Caption: Principle of HPLC separation for reaction components.
Application Note: 3-(3-Chloro-5-fluorophenyl)aniline, HCl as an Intermediate for Azo Dye Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Chloro-5-fluorophenyl)aniline, often used as its hydrochloride salt for stability, is a substituted aromatic amine that serves as a critical intermediate in the synthesis of various organic compounds. Its free base form, 3-Chloro-5-fluoroaniline, is a versatile precursor in the production of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] The presence of chlorine and fluorine substituents on the phenyl ring enhances the reactivity and selectivity in chemical reactions and influences the properties of the final products, such as the color and stability of dyes.[1]
This document provides detailed protocols for the use of 3-(3-Chloro-5-fluorophenyl)aniline, HCl in the synthesis of azo dyes, a major class of synthetic colorants. The fundamental process involves a two-step reaction: the diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[3][4][5]
Physicochemical Properties
The properties listed below are for the free base, 3-Chloro-5-fluoroaniline, which is the reactive species in the synthesis.
| Property | Value | Reference |
| CAS Number | 4863-91-6 | [6][7] |
| Molecular Formula | C₆H₅ClFN | [6][7] |
| Molecular Weight | 145.56 g/mol | [6][7][8] |
| Appearance | Orange to amber to dark red clear liquid | [1] |
| Boiling Point | 98 °C / 19 mmHg | [1] |
| Purity | ≥ 97% (GC) | [1] |
| SMILES | Nc1cc(F)cc(Cl)c1 | [7] |
| InChI Key | LPIFAHAICWJMRR-UHFFFAOYSA-N | [7] |
Application: Synthesis of Azo Dyes
The synthesis of azo dyes using 3-Chloro-5-fluoroaniline follows a well-established pathway involving the formation of a diazonium salt, which then acts as an electrophile in a coupling reaction.[9][10]
Principle:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂) at low temperatures (0-5 °C).[11][12][13] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[13][14]
-
Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the azo compound (the dye).[9][12] This reaction is an electrophilic aromatic substitution.[9]
General Reaction Pathway
The diagram below illustrates the general two-step synthesis of an azo dye starting from 3-Chloro-5-fluoroaniline.
Caption: General synthesis pathway for azo dyes.
Experimental Protocols
Safety Precautions: 3-(3-Chloro-5-fluorophenyl)aniline is harmful if swallowed.[7] Diazonium salts can be explosive when isolated and dry. Always keep diazonium salt solutions cold (0-5 °C) and use them immediately after preparation. [4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Diazotization of 3-Chloro-5-fluoroaniline
This protocol describes the formation of the diazonium salt solution.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Graduated cylinders
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and distilled water. Stir until fully dissolved.
-
Cool the resulting solution to 0-5 °C using an ice bath and continuous stirring. Maintain this temperature throughout the procedure.
-
In a separate 100 mL beaker, prepare a solution of sodium nitrite (a slight molar excess compared to the aniline) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[15]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.
-
The resulting clear, cold solution contains the 3-chloro-5-fluorophenyl diazonium chloride. Proceed immediately to the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a coupling agent to form the dye. Naphthol is used as an example coupling agent.
Materials and Reagents:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (or other suitable phenol/aromatic amine)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
In a 500 mL beaker, dissolve the desired molar amount of the coupling agent (e.g., 2-Naphthol) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling agent solution with vigorous stirring.[3]
-
A brightly colored precipitate (the azo dye) should form immediately or within minutes.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts.
-
Allow the product to air dry or dry in a desiccator.
Protocol 3: Purification and Characterization
Purification:
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
Characterization:
-
Melting Point: Determine the melting point of the purified dye.
-
Spectroscopy:
-
UV-Vis: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol) and record the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax).
-
FT-IR: Obtain an infrared spectrum to identify characteristic functional groups, such as the N=N azo stretch.
-
NMR: ¹H and ¹³C NMR spectroscopy can be used to confirm the final structure of the dye.
-
Experimental Workflow and Data Management
The following diagram outlines the complete workflow from starting materials to final analysis. Proper data logging at each stage is crucial for reproducibility.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
Researchers should record experimental data systematically. The following table provides a template for summarizing the results of a synthesis.
Table: Summary of Synthesis and Characterization Data
| Parameter | Value |
| Starting Aniline (g) | |
| Coupling Agent (g) | |
| Crude Product Yield (g) | |
| Purified Product Yield (g) | |
| Final Yield (%) | |
| Appearance | |
| Melting Point (°C) | |
| λmax (nm) | |
| Molar Absorptivity (ε) | |
| Solvent for UV-Vis |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-CHLORO-5-FLUOROANILINE | 4863-91-6 [amp.chemicalbook.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. brainly.com [brainly.com]
- 6. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]
- 12. byjus.com [byjus.com]
- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. Our aim is to help you improve reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route to prepare 3-(3-Chloro-5-fluorophenyl)aniline?
The most prevalent and efficient method for synthesizing 3-(3-Chloro-5-fluorophenyl)aniline is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.
A plausible synthetic route is the reaction of 1-bromo-3-chloro-5-fluorobenzene with aniline.
2. I am experiencing low yields in my Buchwald-Hartwig amination reaction. What are the potential causes and how can I improve the yield?
Low yields in Buchwald-Hartwig aminations can stem from several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Low Yields
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For electron-deficient aryl halides, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.[1] |
| Base Selection | The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. The solubility of the base can also impact the reaction rate.[1] |
| Solvent Effects | Anhydrous, deoxygenated solvents are crucial for the success of the reaction. Toluene, dioxane, and THF are common choices. Ensure solvents are properly dried and degassed before use to prevent catalyst deactivation.[2] |
| Reaction Temperature | The optimal temperature can vary depending on the substrates and catalyst system. While some reactions proceed at room temperature, others may require heating to 80-110 °C. If the reaction is sluggish, a gradual increase in temperature may improve the rate and yield. |
| Side Reactions | Common side reactions include hydrodehalogenation of the aryl halide and homo-coupling of the starting materials. Optimizing the catalyst-to-ligand ratio and ensuring an inert atmosphere can help minimize these unwanted reactions. |
3. What are some common side products I should look out for during the synthesis?
During the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, several side products can form, leading to lower yields and purification challenges. These can include:
-
Hydrodehalogenation product: Formation of 3-chloro-5-fluoroaniline.
-
Aryl halide homo-coupling: Formation of 3,3'-dichloro-5,5'-difluorobiphenyl.
-
Amine homo-coupling: Formation of diphenylamine (less common).
-
Oxidative addition of the product: The diarylamine product can sometimes react further with the catalyst.
4. How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the desired product.
5. What is the best procedure for purifying the final product and preparing the hydrochloride salt?
Purification of the crude 3-(3-Chloro-5-fluorophenyl)aniline is typically achieved through column chromatography on silica gel.
To prepare the hydrochloride salt:
-
Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]
Experimental Protocols
Proposed Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.
Materials:
-
1-bromo-3-chloro-5-fluorobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 1-bromo-3-chloro-5-fluorobenzene (1 equivalent) to the mixture.
-
Finally, add aniline (1.2 equivalents) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is dark brown. What causes this discoloration and how can I remove it?
A1: Discoloration in aniline compounds is common and often caused by the oxidation of the aniline functional group, leading to the formation of colored impurities and polymers.[1][2] To remove these impurities, you can employ techniques like recrystallization, treatment with activated carbon, or column chromatography. For dark coloration, adding a small amount of activated carbon to the solution before the hot filtration step of recrystallization can be effective in adsorbing the colored impurities.
Q2: What are the most likely impurities in my crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride?
A2: Potential impurities can arise from the synthetic route used. Common impurities may include:
-
Regioisomers: Isomers with different substitution patterns on the phenyl ring can be formed during synthesis.[3]
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of the reaction: These can include other halogenated or functionalized aniline derivatives.
-
Solvents: Residual solvents from the reaction or initial work-up.
Q3: What is the best method for purifying crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride?
A3: Recrystallization is often the most effective and straightforward method for purifying crystalline solids like aniline hydrochlorides.[4][5] The choice of solvent is critical for successful recrystallization. Column chromatography can also be used for purification, especially for removing impurities with different polarities.
Q4: How do I choose an appropriate solvent for the recrystallization of 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride?
A4: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aniline hydrochlorides, which are salts, polar solvents are generally good candidates. You may need to experiment with single solvents or solvent mixtures to find the optimal system. A good starting point would be to test alcohols (e.g., ethanol, isopropanol), water, or mixtures of an alcohol and water.[6]
Troubleshooting Guide
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" can occur if the solution is too concentrated, if the cooling rate is too rapid, or if the solvent is not ideal. Try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.
-
If the problem persists, you may need to reconsider your solvent system. A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes prevent oiling out.
-
Issue 2: Poor recovery of the purified product after recrystallization.
-
Question: After recrystallization, my yield of pure 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride is very low. How can I improve this?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If crystals form during the hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath for an extended period can help.
-
Solubility in the washing solvent: If you wash your crystals with a solvent in which they are soluble, you will lose product. Use a cold, non-polar solvent in which the compound is sparingly soluble for washing.
-
Issue 3: The purified product is still colored.
-
Question: I have recrystallized my product, but it still has a slight color. How can I obtain a colorless product?
-
Answer: If a single recrystallization does not remove all colored impurities, you can try a second recrystallization. Alternatively, you can treat the solution with activated carbon before the first recrystallization. Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Experimental Protocols
Protocol 1: Recrystallization of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Refer to the table below for suggested starting solvents.
-
-
Dissolution:
-
Place the crude 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.
-
If the solution is colored, you can add a small amount of activated carbon at this stage.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same one used for recrystallization) to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Expected Solubility of Aniline Hydrochloride | Notes |
| Ethanol | High solubility when hot, lower when cold. | A good starting point for many aniline hydrochlorides. |
| Isopropanol | Similar to ethanol, may offer different crystal morphology. | |
| Ethanol/Water | Solubility can be fine-tuned by adjusting the ratio. | The addition of water, a polar solvent, can decrease solubility at lower temperatures. |
| Methanol | High solubility, may require significant cooling for good recovery. | |
| Acetone | Moderate solubility. |
Table 2: Expected Purity and Yield
| Parameter | Expected Value | Analysis Method |
| Purity | > 99% | HPLC[7][8] |
| Yield | 70-90% | Gravimetric |
| Appearance | White to off-white crystalline solid | Visual |
Mandatory Visualization
Caption: Purification workflow for 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary areas to investigate:
-
Catalyst and Ligand:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst. Ensure your palladium source is not old or degraded.[1]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve yields.[2][3]
-
Palladium-to-Ligand Ratio: The optimal ratio is often 1:1 or 1:2. An excess of ligand can sometimes be detrimental.[4]
-
-
Base:
-
Base Strength and Type: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For less reactive boronic acids, a stronger base like cesium carbonate is often more effective.[2][5] The base should be finely ground to maximize its surface area.
-
Aqueous vs. Anhydrous Conditions: Many Suzuki couplings benefit from the presence of water, which helps to dissolve the inorganic base and facilitate the reaction. However, for some sensitive substrates, anhydrous conditions may be necessary.
-
-
Solvent:
-
Polarity and Aprotic Nature: The solvent influences the solubility of reagents and the stability of intermediates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[6][7] The choice of solvent can also affect the selectivity of the reaction.[6][8][9]
-
Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupling byproducts.[6][10]
-
-
Starting Materials:
-
Purity of Boronic Acid: Boronic acids can undergo protodeboronation (decomposition) upon storage, especially if exposed to moisture. It is advisable to use fresh or recently purified boronic acids.[10]
-
Purity of Aryl Halide: Impurities in the aryl halide can poison the catalyst. Ensure the starting material is of high purity.
-
-
Reaction Temperature:
-
Optimization: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[10]
To minimize homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.
-
Lower Temperature: Running the reaction at a lower temperature may decrease the rate of the homocoupling reaction more than the desired cross-coupling.
Q3: My Heck reaction is not working well, with low conversion of the starting material. What should I check?
A3: Low conversion in a Heck reaction can be due to several factors, often related to the catalyst, base, or the nature of the substrates.
-
Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, but it needs to be reduced in situ to the active Pd(0) species.[11] If this reduction is inefficient, the reaction will be sluggish. The use of phosphine ligands can aid in this reduction.
-
Ligand Choice: For less reactive aryl halides (e.g., chlorides), more electron-rich and bulky phosphine ligands are often necessary to promote oxidative addition.[12] N-heterocyclic carbene (NHC) ligands can also be very effective.
-
Catalyst Decomposition: At the high temperatures often required for Heck reactions, the palladium catalyst can decompose to form palladium black, which is inactive.[12] If you observe the formation of a black precipitate, this is a likely cause of low conversion. To mitigate this, you can try a lower reaction temperature, a more stable catalyst system, or a shorter reaction time.
-
-
Base:
-
Base Type: A base is required to neutralize the HX produced during the catalytic cycle.[10] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like sodium or potassium carbonate can also be effective. The choice of base can influence the reaction rate and yield.[2]
-
-
Substrates:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf > Cl.[13] Aryl chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems.[14]
-
Olefin Substitution: Electron-withdrawing groups on the olefin generally accelerate the reaction, while electron-donating groups can slow it down.
-
Q4: I am struggling with a Buchwald-Hartwig amination, particularly with an electron-rich amine. What are the key parameters to optimize?
A4: Buchwald-Hartwig amination of electron-rich amines can be challenging. Here are the critical aspects to focus on for optimization:
-
Ligand Selection: This is often the most crucial parameter. For electron-rich amines, bulky biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are generally the most effective. These ligands promote the reductive elimination step, which is often the rate-limiting step for electron-rich substrates.[15]
-
Base:
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[16] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). The choice of base can be critical and may need to be screened.
-
Base Solubility: The solubility of the base can impact the reaction rate. In some cases, using a combination of bases or additives can be beneficial.
-
-
Solvent:
-
Aprotic Solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.
-
-
Catalyst Precursor:
-
Precatalysts: Using well-defined palladium precatalysts, such as the G3 or G4 precatalysts developed by the Buchwald group, can lead to more reproducible results as they generate the active Pd(0) species more cleanly and efficiently.[17]
-
Q5: My palladium catalyst appears to be deactivating during the reaction. What are the common deactivation pathways and how can I prevent them?
A5: Catalyst deactivation is a frequent cause of low yields. The primary deactivation pathways for palladium catalysts in cross-coupling reactions include:
-
Oxidation: The active Pd(0) catalyst is sensitive to oxidation by air.[6] This can be prevented by rigorously degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Formation of Palladium Black: At high temperatures, or in the presence of certain reagents, the palladium catalyst can aggregate to form inactive palladium black.[[“]][19] This can be mitigated by:
-
Using a lower reaction temperature.
-
Employing more stable ligands that prevent aggregation.
-
Ensuring efficient stirring to maintain a homogeneous reaction mixture.
-
-
Poisoning: Certain functional groups or impurities in the starting materials can act as catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.[20][21] Common poisons include sulfur-containing compounds, nitriles, and some nitrogen-containing heterocycles.[20] To avoid this:
-
Use highly pure starting materials and solvents.
-
Be mindful of functional groups on your substrates that could act as poisons.
-
Data Summary Tables
Table 1: Effect of Different Ligands on the Yield of a Suzuki-Miyaura Coupling Reaction
| Ligand | Yield (%) |
| PPh₃ | 65 |
| P(o-tol)₃ | 78 |
| SPhos | 95 |
| XPhos | 98 |
| RuPhos | 96 |
| Reaction Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), K₃PO₄ (2.0 eq), Toluene, 100 °C, 12 h. | |
| Note: Yields are representative and can vary depending on the specific substrates and reaction conditions. |
Table 2: Influence of Solvent on the Yield of a Heck Reaction
| Solvent | Yield (%) |
| Toluene | 55 |
| Acetonitrile | 75 |
| DMF | 92 |
| NMP | 94 |
| Dioxane | 68 |
| Reaction Conditions: Iodobenzene (1.0 eq), Styrene (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), NEt₃ (1.5 eq), 100 °C, 8 h. | |
| Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.[16][21][22] |
Table 3: Comparison of Bases in a Buchwald-Hartwig Amination Reaction
| Base | Yield (%) |
| K₂CO₃ | 35 |
| K₃PO₄ | 68 |
| Cs₂CO₃ | 85 |
| NaOtBu | 96 |
| LHMDS | 92 |
| Reaction Conditions: 4-Chlorotoluene (1.0 eq), Morpholine (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Toluene, 110 °C, 16 h. | |
| Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.[5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.025 mmol, 2.5 mol%).
-
Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Add the degassed solvent (e.g., DMF, 5 mL), the olefin (1.2 mmol), and the base (e.g., NEt₃, 1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Protocol 3: General Procedure for a Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol, 2 mol%), the ligand (if not part of a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial equipped with a stir bar.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for low yields.
Caption: The Suzuki-Miyaura catalytic cycle and common failure points.
Caption: The Heck reaction catalytic cycle with potential issues.
Caption: The Buchwald-Hartwig amination cycle and key optimization factors.
References
- 1. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. fiveable.me [fiveable.me]
- 7. jk-sci.com [jk-sci.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. The following sections detail common issues and provide step-by-step experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the purification of this compound.
Q1: My final product has a brownish or yellowish tint. What are the likely impurities?
A1: A discolored product often indicates the presence of oxidized species or residual starting materials. Aniline derivatives can be sensitive to air and light, leading to the formation of colored impurities over time. In the synthesis of biaryl anilines, residual palladium catalyst from a cross-coupling reaction can also lead to a dark-colored product. Incomplete reaction may also leave colored starting materials or byproducts.
Q2: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A2: If an impurity is difficult to separate by silica gel chromatography, consider the following options:
-
Modify the Eluent System: A slight change in the polarity of the eluent system, or switching to a different solvent system altogether (e.g., dichloromethane/methanol), may improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Purification via the Free Base: Convert the hydrochloride salt to the free aniline. The free base will have different chromatographic properties and may be easier to purify. After purification, the hydrochloride salt can be reformed.
-
Recrystallization: This is often a highly effective method for removing closely related impurities.
Q3: My aniline compound appears to be "sticking" to the silica gel column. How can I prevent this?
A3: Anilines, being basic, can interact strongly with the acidic surface of silica gel, leading to tailing and poor recovery. To mitigate this, add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your compound.
Q4: What are the best practices for storing purified this compound to prevent degradation?
A4: To ensure the long-term stability of your purified compound, store it in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) is also recommended. The hydrochloride salt is generally more stable to oxidation than the free aniline.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System (Suggested Starting Points) | Expected Purity | Recovery Rate |
| Ethanol/Water | >99% | Moderate to High |
| Isopropanol | >98% | Moderate |
| Methanol | >98% | Low to Moderate |
Protocol 2: Purification via the Free Base and Column Chromatography
This method involves converting the hydrochloride salt to the free aniline, purifying the free base by column chromatography, and then converting it back to the hydrochloride salt.
Objective: To purify this compound by removing impurities with different polarities.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
Eluent (e.g., petroleum ether/ethyl acetate mixture)
-
Triethylamine
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Rotary evaporator
Procedure:
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in water and add saturated sodium bicarbonate solution until the solution is basic (pH > 8). Extract the aqueous layer with ethyl acetate. The organic layer now contains the free aniline.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Concentrate the ethyl acetate solution containing the free aniline and load it onto the column.
-
Elute the column with a petroleum ether/ethyl acetate gradient, adding 0.1-1% triethylamine to the eluent.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Isolation of Free Base: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Conversion back to HCl Salt: Dissolve the purified free aniline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
| Eluent System for Free Base | Typical Rf Value | Purity of HCl Salt |
| 20% Ethyl Acetate in Petroleum Ether (+0.5% Et3N) | 0.3 - 0.5 | >99.5% |
| 10% Ethyl Acetate in Hexanes (+0.5% Et3N) | 0.2 - 0.4 | >99.5% |
Diagrams
Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for the purification of this compound.
Impurity Removal Logic
This diagram outlines the logical approach to dealing with different types of impurities.
Caption: Logical approach to removing different types of impurities.
Optimizing reaction temperature for 3-(3-Chloro-5-fluorophenyl)aniline synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, primarily via Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, with a focus on the impact of reaction temperature.
Q1: My reaction yield is consistently low. How can I improve it by adjusting the temperature?
A1: Low yield is a common issue that is often temperature-dependent. If your yield is lower than expected, consider the following temperature adjustments:
-
Temperature Too Low: The reaction may be incomplete due to insufficient thermal energy to overcome the activation barrier. A low temperature can result in a slow reaction rate, leaving a significant amount of starting material unreacted.
-
Temperature Too High: Excessive heat can lead to the degradation of reactants, products, or the catalyst. It can also promote the formation of side products, thereby reducing the yield of the desired product.
Recommended Action:
-
Analyze an aliquot of your reaction mixture: Use techniques like TLC or LC-MS to determine if the starting materials are being consumed. If a large amount of starting material remains, your reaction temperature is likely too low.
-
Perform small-scale optimization reactions: Set up several small-scale reactions at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C) to identify the optimal range.[1][2]
-
Refer to the data table below: Compare your results with expected outcomes at various temperatures.
Q2: I'm observing significant side product formation. Can temperature be the cause?
A2: Yes, reaction temperature is a critical factor in controlling selectivity. The formation of impurities, such as hydrodehalogenation products or double-arylation products, can be exacerbated by non-optimal temperatures.
-
High Temperatures: Can promote side reactions. For instance, at elevated temperatures, β-hydride elimination can become a competing pathway, leading to the formation of hydrodehalogenated arenes and imine products.
-
Inadequate Temperature Control: Fluctuations in temperature can lead to inconsistent reaction outcomes and a broader range of side products.
Recommended Action:
-
Characterize the side products: Use NMR or MS to identify the impurities. This can provide clues about the competing reaction pathways.
-
Lower the reaction temperature: If you suspect side reactions due to excessive heat, try running the reaction at a lower temperature for a longer duration.
-
Ensure uniform heating: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and uniform temperature throughout the reaction vessel.
Q3: The reaction is not going to completion, even after an extended time. What is the role of temperature here?
A3: An incomplete reaction, where starting materials persist, often points to a suboptimal temperature.
-
Insufficient Temperature: The catalytic cycle of the Buchwald-Hartwig amination, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination, is temperature-dependent. If the temperature is too low, any of these steps could be too slow to allow the reaction to reach completion in a reasonable timeframe.
-
Catalyst Deactivation: While not always directly a temperature issue, some catalysts may not be thermally stable at higher temperatures, leading to deactivation before the reaction is complete. Conversely, some catalyst systems require a certain temperature to become fully active.
Recommended Action:
-
Gradually increase the temperature: In a new experiment, increase the reaction temperature by 10°C increments to see if the reaction rate improves. Monitor the reaction progress closely to avoid overshooting the optimal temperature.
-
Check catalyst and ligand stability: Consult the literature for the recommended temperature range for your specific palladium precursor and ligand combination. Some modern, bulky phosphine ligands are designed for high thermal stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for temperature optimization in the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline?
A1: For a Buchwald-Hartwig amination involving an aryl bromide like 1-bromo-3-chloro-5-fluorobenzene, a good starting temperature is typically in the range of 80-100°C.[1][2] The optimal temperature will depend on the specific catalyst system (palladium precursor and ligand), base, and solvent used.
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Solvents commonly used in Buchwald-Hartwig aminations, such as toluene (b.p. 111°C), dioxane (b.p. 101°C), and DMF (b.p. 153°C), offer a range of operating temperatures. The solvent also influences the solubility of the reactants and the catalyst, which can impact the reaction kinetics and, consequently, the optimal temperature.
Q3: Can running the reaction at a lower temperature for a longer time give a better result?
A3: In some cases, yes. If high temperatures are causing side product formation or degradation of sensitive functional groups, reducing the temperature and extending the reaction time can lead to a cleaner reaction profile and a higher yield of the pure product. This is a common strategy to improve selectivity.
Q4: What are the visual indicators of a reaction proceeding as expected at the set temperature?
A4: While not a substitute for analytical monitoring, visual cues can be helpful. A homogenous reaction mixture (unless a heterogeneous base like K₂CO₃ is used) and a gradual color change are often observed. The formation of a precipitate could indicate product crystallization or potential solubility issues. Any rapid color change to black may suggest catalyst decomposition (palladium black), which can be a sign of excessive temperature.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline via Buchwald-Hartwig amination of 1-bromo-3-chloro-5-fluorobenzene and aniline, illustrating the effect of temperature on reaction outcomes.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 60 | 24 | 35 | >98 | Incomplete conversion of starting materials. |
| 70 | 18 | 65 | >98 | Significant amount of starting material remains. |
| 80 | 12 | 88 | 97 | Optimal balance of yield and purity. |
| 90 | 10 | 92 | 95 | Minor increase in side products observed. |
| 100 | 8 | 85 | 90 | Noticeable formation of hydrodehalogenation byproducts. |
| 110 | 8 | 75 | 85 | Significant side product formation and some catalyst decomposition. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination for the Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline
This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or a similar biaryl phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (1.5 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).
-
Reagent Addition: Add 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) and aniline (1.2 equivalents) to the flask, followed by anhydrous toluene.
-
Heating and Monitoring: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90°C). Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 3-(3-Chloro-5-fluorophenyl)aniline.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for reaction temperature optimization.
References
Technical Support Center: Effective Drying of Aniline Hydrochloride Salts
Aniline hydrochloride is a crucial reagent in many synthetic processes. However, its hygroscopic and light-sensitive nature presents challenges in maintaining its purity and efficacy.[1][2][3] This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers effectively dry and handle aniline hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: Why has my aniline hydrochloride turned a green, brown, or grey color? Is it still usable?
Aniline hydrochloride is prone to discoloration, turning from white to shades of green, yellow, or grey upon exposure to air and light.[2][3] This is primarily due to the oxidation of the aniline moiety. For many applications, slight discoloration may not significantly impact the reaction. However, for high-purity applications or when color is a critical parameter, purification by recrystallization may be necessary before drying.[4]
Q2: What is the best and safest method for drying aniline hydrochloride?
The optimal method depends on the required level of dryness, the available equipment, and the scale of the experiment.
-
For speed and efficiency: A vacuum oven at a moderate temperature (60-80°C) is highly effective.
-
For gentle drying: A vacuum desiccator at room temperature is the best choice to minimize the risk of thermal decomposition and oxidation.
-
For basic laboratory use: A standard laboratory oven at 110-120°C can be used, but with a higher risk of discoloration.[5][6]
Q3: What is the maximum temperature I can use to dry aniline hydrochloride in an oven?
A temperature range of 110–120°C is a commonly cited and effective range for oven drying.[5][6] It is critical not to exceed this range, as the melting point of aniline hydrochloride is approximately 196-202°C, and decomposition can occur at elevated temperatures, releasing toxic gases.[2][7]
Q4: My salt is still clumpy and appears moist after drying. What went wrong?
This typically indicates incomplete drying. The cause could be insufficient drying time or large crystal sizes trapping moisture. To resolve this, you can gently grind the salt with a mortar and pestle to break up clumps and increase the surface area, then return it to the drying apparatus for an extended period.[8]
Q5: How should I store aniline hydrochloride to keep it dry and stable?
Proper storage is critical. The salt should be kept in a tightly sealed, opaque container to protect it from moisture and light.[1][2][9][10] Storing it inside a desiccator provides an additional layer of protection against ambient humidity.[11]
Q6: Can I use a microwave oven to dry aniline hydrochloride?
No. Using a microwave oven for drying chemicals is extremely dangerous. It can cause rapid, uneven heating, leading to violent decomposition and the potential for fire or explosion. This method should never be used.
Q7: What are the most important safety precautions when handling aniline hydrochloride?
Aniline hydrochloride is toxic if swallowed, inhaled, or absorbed through the skin.[10][12] It can cause serious eye damage and may cause an allergic skin reaction.[12] Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[12][13] Ensure an eyewash station and safety shower are accessible.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the drying process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Discoloration (Darkening) | 1. Oxidation from prolonged exposure to air. 2. Drying temperature is too high. 3. Exposure to light.[11] | 1. Dry the material under vacuum or in an inert atmosphere (e.g., nitrogen bleed). 2. Reduce the oven temperature. 3. Ensure the drying container is protected from light where possible. |
| Product Melts or Fumes | The temperature is too high, approaching the compound's melting and decomposition point (~198°C).[2] | 1. Immediately and safely remove the sample from the heat source. 2. Use a gentler drying method, such as a vacuum oven at a lower temperature (e.g., 60-80°C) or a vacuum desiccator. |
| Incomplete Drying (Residual Moisture) | 1. Insufficient drying time. 2. The drying agent in the desiccator is saturated. 3. Large crystals are trapping solvent internally. | 1. Extend the drying time. 2. Replace the desiccant (e.g., silica gel, phosphorus pentoxide). 3. Carefully grind the salt to a finer powder to increase surface area and continue drying.[8] |
| Insoluble Impurities in Final Product | The starting material was impure before the drying step. | Drying will not remove chemical impurities. The salt must be purified, typically by recrystallization, before drying. A general recrystallization protocol involves dissolving the impure solid in a minimum amount of a suitable hot solvent, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to form pure crystals.[14] |
Data Presentation
Comparison of Drying Methodologies
| Method | Typical Temperature | Pressure | Advantages | Disadvantages & Risks |
| Standard Air Oven | 110–120 °C[5] | Atmospheric | Fast, requires common equipment. | High risk of oxidation and discoloration; potential for thermal decomposition if temperature is not well-controlled. |
| Vacuum Oven | 60–80 °C | Vacuum | Faster than a desiccator, reduces risk of oxidation and decomposition. | Requires specialized equipment (vacuum oven and pump). |
| Vacuum Desiccator | Room Temperature | Vacuum | Very gentle, minimizes oxidation and decomposition, effective for heat-sensitive materials. | Slower than oven methods. |
| Static Desiccator | Room Temperature | Atmospheric | Simple, requires no heat or power. | Very slow (can take days or weeks for thorough drying).[8] |
Experimental Protocols
Protocol 1: Standard Oven Drying
Objective: To remove residual moisture using a standard laboratory oven.
-
Preparation: Place the aniline hydrochloride salt in a clean, dry glass container, such as a watch glass or a crystallization dish. Spread the solid in a thin layer to maximize surface area.
-
Heating: Place the container in a preheated, ventilated laboratory oven set to 110-120°C.[5][6]
-
Drying: Leave the sample in the oven for 2-4 hours. The exact time will depend on the amount of material and its initial wetness.
-
Cooling: After drying, transfer the container to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.
-
Storage: Once cool, immediately transfer the dry salt to a tightly sealed, light-resistant container for storage.[1][10]
Protocol 2: Vacuum Oven Drying
Objective: To dry the salt efficiently at a reduced temperature to minimize degradation.
-
Preparation: Spread the aniline hydrochloride salt in a thin layer on a vacuum-safe glass dish.
-
Loading: Place the dish inside the vacuum oven.
-
Drying Cycle:
-
Close the oven door and ensure a tight seal.
-
Begin pulling a vacuum on the chamber.
-
Once the desired vacuum level is reached, set the oven temperature to 60-80°C.
-
Dry for 4-8 hours. The combination of heat and vacuum will effectively remove moisture.
-
-
Cooling: Turn off the heat and allow the oven to cool under vacuum. Once at room temperature, slowly and carefully vent the oven, preferably with a dry, inert gas like nitrogen.
-
Storage: Immediately transfer the dried salt to a suitable storage container within a desiccator.
Protocol 3: Desiccator Drying
Objective: To dry the salt gently without heat.
-
Preparation: Ensure the desiccator contains a fresh, active drying agent (e.g., anhydrous calcium sulfate, silica gel with indicator, or phosphorus pentoxide for extreme drying).
-
Loading: Place the aniline hydrochloride, spread thinly in an open container, on the desiccator plate.
-
Drying (Two Variations):
-
Static Drying: Simply close the desiccator lid and allow the sample to dry over time. This is the slowest method.
-
Vacuum Drying: Close the lid, ensure it is well-greased and sealed, and carefully apply a vacuum using a pump. Once evacuated, close the valve to isolate the desiccator.
-
-
Duration: Drying can take anywhere from 24 hours to several days, depending on the method and the amount of moisture. The salt is considered dry when it is a fine, free-flowing powder.
-
Storage: The salt can be stored directly in the desiccator until needed or transferred to another sealed container.
Visualizations
Caption: Workflow for selecting an appropriate drying method for aniline hydrochloride.
Caption: Logic flow for troubleshooting common problems when drying aniline hydrochloride.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. flinnsci.com [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Aniline hydrochloride(142-04-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. nj.gov [nj.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com [carlroth.com]
- 14. mt.com [mt.com]
Preventing oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that users may encounter related to the stability of 3-(3-Chloro-5-fluorophenyl)aniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing to Browning) of the Compound | Oxidation due to exposure to air (oxygen). | Store the compound under an inert atmosphere such as nitrogen or argon. Use airtight containers with a secure seal. |
| Exposure to light (photo-oxidation). | Store the compound in amber-colored vials or in a light-proof container in a dark place. | |
| Elevated storage temperature. | Store the compound at reduced temperatures. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. | |
| Appearance of Impurities in Analytical Tests (e.g., HPLC, GC-MS) | Degradation of the compound over time. | Re-evaluate storage conditions. Consider the use of antioxidants. For critical applications, purify the compound before use if degradation is suspected. |
| Formation of polymeric byproducts. | This is an advanced stage of oxidation. Discard the reagent and obtain a fresh batch. Implement stricter preventative storage measures. | |
| Inconsistent Experimental Results | Use of partially oxidized starting material. | Always use a fresh or properly stored batch of 3-(3-Chloro-5-fluorophenyl)aniline for sensitive experiments. Visually inspect for discoloration before use. |
| Continued degradation during experimental setup. | Minimize the exposure of the compound to air and light during weighing and dissolution. Prepare solutions fresh for each experiment. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 3-(3-Chloro-5-fluorophenyl)aniline to prevent oxidation?
A1: To minimize oxidation, 3-(3-Chloro-5-fluorophenyl)aniline should be stored in a cool, dark, and dry place under an inert atmosphere. The following conditions are recommended:
-
Atmosphere: Store under a blanket of inert gas like nitrogen or argon.
-
Temperature: For short-term storage, refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C is recommended.
-
Light: Use amber glass vials or other opaque containers to protect from light.
-
Container: Ensure the container is well-sealed to prevent exposure to air and moisture.
Q2: How does the presence of chloro and fluoro substituents affect the stability of the aniline?
A2: Chloro and fluoro groups are electron-withdrawing, which can influence the electron density of the aniline ring and its susceptibility to oxidation. While specific data for 3-(3-Chloro-5-fluorophenyl)aniline is limited, electron-withdrawing groups generally decrease the rate of oxidation compared to electron-donating groups. However, all anilines are prone to oxidation, and preventative measures are crucial.
Q3: Can I store 3-(3-Chloro-5-fluorophenyl)aniline in a standard laboratory freezer?
A3: Yes, storing it in a standard laboratory freezer at approximately -20 °C is a good practice for long-term stability, provided it is in a tightly sealed, light-resistant container, preferably with an inert gas overlay.
Antioxidants
Q4: Should I use an antioxidant when storing 3-(3-Chloro-5-fluorophenyl)aniline? If so, which one is recommended?
A4: The use of an antioxidant can be beneficial, especially for long-term storage or if the compound will be exposed to air for brief periods. A common and effective antioxidant for organic compounds is Butylated Hydroxytoluene (BHT). A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient.
Q5: How do antioxidants like BHT prevent the oxidation of anilines?
A5: BHT is a radical scavenger. The oxidation of anilines often proceeds through a free radical mechanism initiated by oxygen. BHT can donate a hydrogen atom to the reactive radicals, forming a stable BHT radical that is less likely to propagate the oxidation chain reaction, thus protecting the aniline.
Degradation and Purity
Q6: What are the likely degradation products if my sample of 3-(3-Chloro-5-fluorophenyl)aniline oxidizes?
A6: While specific studies on this compound are not widely available, based on the general oxidation of anilines, potential degradation products could include:
-
Nitroso and Nitro Compounds: From oxidation of the amino group.
-
Azoxy and Azo Compounds: Formed from the condensation of partially oxidized intermediates.
-
Quinone-imines and Benzoquinones: Resulting from oxidation of the aromatic ring.
-
Polymeric Materials: Dark-colored, complex structures formed from further reactions of the initial oxidation products. The presence of halogen atoms may also lead to halogenated versions of these byproducts.
Q7: How can I check the purity of my stored 3-(3-Chloro-5-fluorophenyl)aniline?
A7: The purity can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and any non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for the presence of unexpected signals that may indicate degradation. A change in the physical appearance, particularly color, is often the first indicator of degradation.
Quantitative Data on Stability
The following table summarizes expected stability data for a substituted aniline like 3-(3-Chloro-5-fluorophenyl)aniline under various storage conditions. The data is extrapolated from studies on other aromatic amines and serves as a guideline. Actual degradation rates may vary.
| Storage Condition | Antioxidant | Estimated Purity after 6 Months (%) | Estimated Purity after 12 Months (%) |
| 25 °C, Exposed to Air & Light | None | < 85% | < 70% |
| 25 °C, In Dark, Sealed Container | None | ~95% | ~90% |
| 4 °C, In Dark, Sealed Container | None | > 98% | ~97% |
| -20 °C, In Dark, Sealed Container | None | > 99% | > 99% |
| 25 °C, In Dark, Sealed Container | BHT (0.1%) | > 99% | > 98% |
| 4 °C, In Dark, Inert Atmosphere | None | > 99.5% | > 99% |
Experimental Protocols
Protocol for Accelerated Stability Study of 3-(3-Chloro-5-fluorophenyl)aniline
This protocol outlines a method to assess the stability of 3-(3-Chloro-5-fluorophenyl)aniline under accelerated conditions to predict its long-term shelf life.
1. Materials and Equipment:
-
3-(3-Chloro-5-fluorophenyl)aniline
-
Butylated Hydroxytoluene (BHT)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector or a mass spectrometer (LC-MS is preferred for better peak identification)
-
C18 HPLC column
2. Sample Preparation:
-
Prepare a stock solution of 3-(3-Chloro-5-fluorophenyl)aniline in acetonitrile (e.g., 1 mg/mL).
-
For the antioxidant-treated sample, prepare a similar stock solution containing 0.1% BHT (w/w relative to the aniline).
-
Aliquot the solutions into amber glass vials. For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.
3. Storage Conditions:
-
Place the vials in stability chambers set to the following conditions:
-
40 °C / 75% Relative Humidity (RH)
-
50 °C / 75% RH
-
60 °C / 75% RH
-
25 °C / 60% RH (as a control)
-
5 °C (as a control)
-
4. Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 1, 2, 4, and 8 weeks.
5. Analytical Method (HPLC):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detection.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
At each time point, determine the peak area of the 3-(3-Chloro-5-fluorophenyl)aniline peak.
-
Calculate the percentage of the remaining compound relative to the initial (time 0) sample.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T to determine the activation energy (Ea) for the degradation.
-
Extrapolate the degradation rate at normal storage conditions (e.g., 25 °C or 4 °C) to predict the shelf life.
Visualizations
Caption: Logical workflow of factors leading to the oxidation of 3-(3-Chloro-5-fluorophenyl)aniline and corresponding preventative measures.
Caption: Step-by-step experimental workflow for conducting an accelerated stability study.
Technical Support Center: Recrystallization of Substituted Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a substituted aniline?
A1: The critical first step is selecting an appropriate solvent. An ideal solvent should dissolve the substituted aniline sparingly or not at all at room temperature but should completely dissolve it at the solvent's boiling point. This temperature-dependent solubility is the fundamental principle that allows for the separation of the desired compound from impurities.
Q2: How do I choose a suitable solvent for my specific substituted aniline?
A2: Solvent selection is often a combination of theoretical prediction and empirical testing. A general rule of thumb is "like dissolves like," meaning a polar compound will dissolve better in a polar solvent and a non-polar compound in a non-polar solvent. For substituted anilines, which have both polar (amino group) and non-polar (aromatic ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective. Small-scale solubility tests with a variety of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) are highly recommended to determine the best solvent or solvent pair.
Q3: My substituted aniline is not crystallizing upon cooling. What should I do?
A3: If crystals do not form, your solution may be unsaturated or supersaturated.
-
Unsaturated Solution: If you used too much solvent, the concentration of the aniline may be too low to crystallize. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturated Solution: Sometimes, crystallization needs a nucleation site to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure substituted aniline to the solution.
-
Cooling further: Place the flask in an ice bath to further decrease the solubility.
-
Q4: My substituted aniline is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
-
Consider using a different solvent with a lower boiling point.
Q5: My recrystallization yield is very low. What are the common causes?
A5: Low recovery can be due to several factors:
-
Using too much solvent: This is a very common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper.
-
Incomplete crystallization: Not cooling the solution to a low enough temperature can result in a lower yield.
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Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | 1. Solution is too dilute (too much solvent). 2. Supersaturation. 3. The wrong solvent was chosen. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inner wall of the flask with a glass rod; add a seed crystal. 3. Re-evaluate solvent choice with small-scale tests. |
| The compound "oils out" | 1. The melting point of the aniline is below the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. 3. Add a small amount of extra solvent; consider a preliminary purification step if heavily impure. |
| Low percent recovery | 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. 4. Incomplete cooling. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Preheat the funnel and filter paper; use a stemless funnel. 3. Always wash crystals with a minimal amount of ice-cold recrystallization solvent. 4. Ensure the flask is thoroughly cooled in an ice bath. |
| Colored impurities in crystals | 1. The colored impurity has similar solubility to the product. 2. Rapid crystallization trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Ensure slow cooling to allow for selective crystallization. |
| Crystals are very fine or powdery | 1. The solution was cooled too quickly. 2. The solution was agitated during cooling. | 1. Allow the solution to cool slowly and undisturbed. 2. Avoid moving or swirling the flask as crystals are forming. |
Quantitative Data: Solvent Selection for Substituted Anilines
The following tables provide a guide for selecting appropriate solvents for the recrystallization of various substituted anilines. Please note that optimal conditions may vary, and small-scale trials are always recommended.
Table 1: Single Solvent Systems
| Substituted Aniline | Recommended Solvent(s) | Observations and Notes |
| 2-Nitroaniline | Water, Ethanol/Water | Recrystallization from boiling water (approx. 1 L per 9 g of crude product) gives a good yield.[1] |
| 4-Bromoaniline | Diluted Ethanol | A mixture of ethanol and water is effective for recrystallization.[2] |
| p-Toluidine | Hot Water, Ethanol, Petroleum Ether | Can be crystallized from hot water, ethanol, or petroleum ether.[3] |
| 2,4-Dichloroaniline | Aqueous Ethanol | A 50% ethanol in water solution is a suitable recrystallization solvent.[4] |
| 3,4-Dimethylaniline | Ethanol | Recrystallization from ethanol can yield a product with >99% purity.[5] |
Table 2: Solubility Data for Selected Substituted Anilines
| Substituted Aniline | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| p-Toluidine | Water | 25 | 1.1 | [4] |
| 2-Chloroaniline | Water | 20 | Moderately Soluble | [1] |
| 4-Nitroaniline | Water | 18.5 | 0.08 | [6] |
| 4-Nitroaniline | Boiling Water | 100 | ~2.2 | [6] |
| 4-Nitroaniline | Ethanol | 25 | Soluble | [7] |
| Aniline | Water | 25 | 3.6 | [8] |
Note: Comprehensive quantitative solubility data across a wide range of temperatures is not always readily available in the literature. The data presented is a compilation of available information. Experimental determination is often necessary.
Experimental Protocols
Protocol 1: Recrystallization of o-Nitroaniline from Boiling Water [1]
-
Dissolution: In a suitable Erlenmeyer flask, add the crude o-nitroaniline. For every 9 grams of crude material, add 1 liter of water.
-
Heating: Heat the mixture to boiling with stirring to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Orange-brown needles of o-nitroaniline will begin to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals at 50°C. The expected melting point of the purified product is 69–71°C. A typical yield is around 56%.[1]
Protocol 2: Recrystallization of 2,4-Dichloroaniline from Aqueous Ethanol [4]
-
Dissolution: Dissolve the crude 2,4-dichloroaniline in a minimum amount of hot 50% aqueous ethanol solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the white, needle-like crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol.
-
Drying: Dry the crystals completely. A yield of around 74% can be expected.[4]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. publisher.uthm.edu.my [publisher.uthm.edu.my]
Overcoming solubility issues with 3-(3-Chloro-5-fluorophenyl)aniline, HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Chloro-5-fluorophenyl)aniline, HCl. The following information is designed to help overcome common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is the hydrochloride salt of a weakly basic aniline derivative. As a salt, it is generally more water-soluble than its corresponding free base form. However, its solubility is highly dependent on the pH of the solution. The free base, 3-Chloro-5-fluoroaniline, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1]
Q2: I am having trouble dissolving this compound in water. What is the likely cause?
A2: The most common reason for poor solubility of a hydrochloride salt of a weakly basic compound like this compound is the pH of the aqueous medium. If the pH is not sufficiently acidic, the hydrochloride salt can disproportionate, or convert, into its less soluble free base form, leading to precipitation or cloudiness.
Q3: In which solvents is this compound expected to be soluble?
| Solvent | Expected Solubility | Notes |
| Water | Sparingly soluble to soluble | Highly pH-dependent. Solubility increases significantly at acidic pH. |
| Ethanol | Soluble | Often used as a co-solvent with water. |
| Methanol | Soluble | Can be used as a primary solvent or co-solvent. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for poorly soluble compounds. |
| DMF (Dimethylformamide) | Soluble | Another common polar aprotic solvent. |
| Acidic Buffers (e.g., pH 2-4) | Soluble | Maintains the protonated, more soluble form of the compound. |
| Neutral or Basic Buffers (e.g., pH > 7) | Poorly soluble | Promotes the formation of the less soluble free base. |
Q4: What is salt disproportionation and how can I prevent it?
A4: Salt disproportionation is a phenomenon where a salt of a weak base (like this compound) converts to its neutral, free base form in a solution. This often occurs when the pH of the solution is higher than the pKa of the conjugate acid of the free base. The free base is typically less soluble and may precipitate out of solution. To prevent this, it is crucial to maintain a sufficiently acidic pH (generally 2 pH units below the pKa of the aniline) to ensure the compound remains in its protonated, and thus more soluble, salt form.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Initial Observation: Compound does not dissolve or forms a precipitate in an aqueous solution.
Caption: Troubleshooting workflow for initial solubility issues.
Step 1: pH Adjustment
The primary step in troubleshooting the solubility of this compound is to ensure the solution is sufficiently acidic.
-
Action: Measure the pH of your solution. If it is neutral or basic, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is in the range of 2-4.
-
Rationale: Lowering the pH will shift the equilibrium towards the protonated form of the aniline, which is significantly more soluble than the free base.
Step 2: Employing Co-solvents
If pH adjustment alone is insufficient to achieve the desired concentration, the use of a water-miscible organic co-solvent can be effective.[2]
-
Action: Prepare a stock solution of the compound in a suitable organic solvent such as ethanol or DMSO. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Alternatively, add the organic solvent directly to the aqueous suspension.
-
Rationale: Co-solvents can disrupt the crystal lattice of the compound and alter the polarity of the solvent system, thereby increasing solubility.
Step 3: Utilizing Surfactants
Surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.
-
Action: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80 (typically starting at 0.1-1% v/v), to the aqueous solution before or after adding the compound.
-
Rationale: The hydrophobic compound partitions into the core of the micelles, effectively increasing its concentration in the bulk aqueous phase.
Step 4: Particle Size Reduction
The rate of dissolution is proportional to the surface area of the solid. Reducing the particle size can enhance the dissolution rate.[2]
-
Action: If you are working with a solid form of the compound, consider techniques like sonication of the suspension to break down agglomerates or, if equipment is available, micronization.
-
Rationale: Increasing the surface area-to-volume ratio enhances the interaction between the solute and the solvent, which can lead to a faster dissolution.
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Solution of this compound
This protocol describes the preparation of a 1 mg/mL solution in an acidic buffer.
-
Prepare the Acidic Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 3.0 using 1 M HCl.
-
Weigh the Compound: Accurately weigh 10 mg of this compound.
-
Initial Dissolution: Add the weighed compound to a 10 mL volumetric flask.
-
Add Buffer and Mix: Add approximately 8 mL of the pH 3.0 citrate buffer to the flask.
-
Facilitate Dissolution: Gently swirl the flask. If the compound does not dissolve readily, sonicate the solution for 5-10 minutes in a water bath.
-
Final Volume: Once the solid is fully dissolved, bring the volume up to 10 mL with the pH 3.0 citrate buffer and mix thoroughly.
Caption: Workflow for preparing an acidic aqueous solution.
Protocol 2: Formulation using a Co-solvent System
This protocol details the preparation of a formulation containing a co-solvent for enhanced solubility.
-
Prepare the Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% saline (0.9% NaCl).
-
Weigh the Compound: Weigh the desired amount of this compound.
-
Initial Dissolution in Co-solvent: Add the compound to a volume of DMSO equivalent to 10% of the final desired volume. Vortex or sonicate until fully dissolved.
-
Add PEG400: Add the required volume of PEG400 (40% of the final volume) and mix thoroughly.
-
Add Saline: Slowly add the saline portion (50% of the final volume) to the organic mixture while vortexing to prevent precipitation.
-
Final Formulation: The resulting solution should be clear. If any cloudiness appears, the concentration may be too high for this vehicle system.
Signaling Pathways and Logical Relationships
For researchers using this compound as a kinase inhibitor or in other signaling pathway studies, understanding the experimental logic is crucial.
Caption: General experimental logic for in vitro and in vivo studies.
This diagram illustrates a generalized workflow where proper solubilization of the compound is the critical first step for reliable downstream applications, whether in cell-based assays or animal models. The choice of vehicle, determined through solubility testing, directly impacts the validity of the subsequent biological readouts.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 3-(3-Chloro-5-fluorophenyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions that utilize 3-(3-Chloro-5-fluorophenyl)aniline.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to catalyst deactivation.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
Symptoms: The reaction yields significantly less product than expected, or the starting materials remain largely unreacted.
Possible Cause: Deactivation of the palladium catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reagent Purity and Integrity:
-
3-(3-Chloro-5-fluorophenyl)aniline: Ensure the purity of the aniline. Impurities from its synthesis, such as other halogenated anilines or sulfur-containing compounds, can act as catalyst poisons. Consider re-purification by recrystallization or chromatography if impurities are suspected.
-
Coupling Partner (e.g., boronic acid, amine): Verify the purity and stability of the coupling partner.
-
Solvent and Base: Use high-purity, anhydrous solvents and ensure the base is not contaminated.
-
-
Confirm Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the specific catalytic system.
-
Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition.
-
Stirring: Ensure efficient mixing to prevent localized overheating or concentration gradients.
-
-
Investigate Catalyst Deactivation:
-
Catalyst Source: Use a fresh, reputable source of the palladium catalyst and ligand.
-
Catalyst Loading: While higher catalyst loading might seem like a solution, it can sometimes lead to increased side reactions. It is often more effective to address the root cause of deactivation.
-
-
Test for Catalyst Poisoning:
-
Small-Scale Test Reactions: Run a series of small-scale reactions to pinpoint the source of poisoning.
-
Control Reaction: Use highly purified starting materials to establish a baseline yield.
-
Spiking Experiments: Intentionally add a suspected poison (if known) to a clean reaction to see if it reproduces the issue.
-
-
-
Implement Mitigation Strategy:
-
Use of Additives: In some cases, additives can scavenge poisons. For example, the use of a stoichiometric amount of a copper salt can sometimes mitigate poisoning by sulfur compounds.
-
Change of Catalyst System: If a particular catalyst is consistently failing, consider switching to a more robust system. For instance, catalysts with bulky electron-rich phosphine ligands are often more resistant to deactivation.
-
Purification of Starting Materials: If impurities in the starting materials are identified as the cause, implement a purification step prior to the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions involving 3-(3-Chloro-5-fluorophenyl)aniline?
A1: The most common catalyst poisons are substances that can strongly coordinate to the palladium center, blocking the active sites required for the catalytic cycle. These include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in the starting materials or solvents can act as potent poisons.
-
Other Halogenated Byproducts: Impurities from the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline, such as di-halogenated anilines, can potentially interfere with the catalytic cycle.
-
Coordinating Functional Groups: While the aniline itself is a reactant, other molecules with strong coordinating groups (e.g., thiols, some nitrogen heterocycles) present as impurities can deactivate the catalyst.
-
Oxygen: Incomplete removal of air from the reaction vessel can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides.
Q2: Can 3-(3-Chloro-5-fluorophenyl)aniline itself act as a catalyst poison?
A2: While 3-(3-Chloro-5-fluorophenyl)aniline is a substrate in reactions like Buchwald-Hartwig amination, its nitrogen atom can coordinate to the palladium center. Under certain conditions, or if the subsequent steps of the catalytic cycle are slow, the aniline can act as an inhibitor by occupying the catalyst's active site. The presence of two halogen substituents can also influence its electronic properties and coordination behavior.
Q3: How can I detect the presence of catalyst poisons in my starting materials?
A3: Several analytical techniques can be employed to detect potential catalyst poisons:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of 3-(3-Chloro-5-fluorophenyl)aniline and other non-volatile starting materials.
-
Elemental Analysis: Can detect the presence of elements like sulfur.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help in identifying and quantifying organic impurities.
Q4: What is the visual evidence of catalyst deactivation?
A4: A common visual sign of catalyst deactivation, particularly in palladium-catalyzed reactions, is the formation of "palladium black." This is a finely divided, black precipitate of metallic palladium that has agglomerated and fallen out of the solution, indicating that the catalyst is no longer in its active, soluble form.
Q5: Are there specific ligands that are more resistant to poisoning in reactions with halogenated anilines?
A5: Yes, the choice of ligand is crucial for catalyst stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos, RuPhos), often form more stable and active catalysts. These ligands can promote the desired catalytic steps and protect the palladium center from deactivation pathways.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to mitigate catalyst poisoning issues. The values are indicative and may need to be adjusted for specific reaction conditions.
| Parameter | Typical Range | Rationale for Catalyst Stability |
| Catalyst Loading (mol%) | 0.1 - 2 | Lowering loading can sometimes reduce side reactions, but a sufficient amount is needed for efficient conversion. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | An excess of ligand can help stabilize the catalyst and prevent decomposition. |
| Temperature (°C) | 80 - 120 | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. |
| Base | Weak inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or strong organic bases (e.g., LHMDS, NaOtBu) | The choice of base can significantly impact catalyst stability and activity. Weaker bases are sometimes preferred to minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination with 3-(3-Chloro-5-fluorophenyl)aniline
This protocol provides a starting point for a typical cross-coupling reaction and can be used as a baseline for troubleshooting.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
-
Addition of Reagents:
-
Add the aryl halide (1 equivalent), 3-(3-Chloro-5-fluorophenyl)aniline (1.2 equivalents), and anhydrous solvent (e.g., toluene or dioxane).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residue.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
Catalyst Poisoning Mechanism
Caption: Mechanism of catalyst poisoning by strong coordination.
Logical Relationship for Troubleshooting
Caption: Problem-cause-solution relationship for low reaction yield.
Technical Support Center: Work-up Procedures for Reactions Containing 3-(3-Chloro-5-fluorophenyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-(3-chloro-5-fluorophenyl)aniline. This resource is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-(3-chloro-5-fluorophenyl)aniline is provided below. Understanding these properties is crucial for developing effective work-up and purification strategies.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₈Cl₂FN | |
| Molecular Weight | 256.11 g/mol | |
| Appearance | Off-white to light brown solid | May vary depending on purity. |
| Melting Point | Not readily available | Expected to be a solid at room temperature. |
| Boiling Point | Not readily available | High boiling point expected due to molecular weight and polarity. |
| pKa | ~3.5 (Estimated) | The presence of electron-withdrawing chloro and fluoro groups significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ≈ 4.6).[1][2][3][4][5] This is a critical parameter for acid-base extractions. |
| Solubility | ||
| Water | Insoluble to slightly soluble. | |
| Methanol | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Ethyl Acetate (EtOAc) | Soluble | |
| Hexanes/Heptanes | Sparingly soluble to insoluble. |
Frequently Asked Questions (FAQs)
Q1: How do I remove unreacted 3-(3-chloro-5-fluorophenyl)aniline from my reaction mixture?
A1: An acidic wash is the most common and effective method. Due to the basicity of the aniline nitrogen, it can be protonated and extracted into an aqueous acidic solution.
-
Procedure:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl). The protonated aniline salt will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the acidic wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q2: My product is also basic and forms a salt during the acidic wash. What should I do?
A2: If your product is also basic, an acidic wash may lead to product loss. In this case, consider the following alternatives:
-
Chromatography: Flash column chromatography on silica gel is a reliable method for separating the desired product from the unreacted aniline. A gradient of hexanes and ethyl acetate is a common eluent system.
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility of your product and the aniline. Common recrystallization solvents include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[6]
-
Scavenger Resins: Use a solid-supported scavenger resin that reacts with and removes primary amines.
Q3: What are some common side reactions to be aware of when using 3-(3-chloro-5-fluorophenyl)aniline in a Suzuki coupling reaction?
A3: Common side reactions in Suzuki couplings involving halogenated anilines include:
-
Dehalogenation: The chloro group on the aniline can be replaced by a hydrogen atom, leading to a dehalogenated byproduct.[7]
-
Homo-coupling: The arylboronic acid can couple with itself to form a biaryl byproduct.[7]
-
Protodeborylation: The boronic acid can be protonated and removed from the aromatic ring before the cross-coupling can occur.[8]
Q4: I am having trouble with an amide coupling reaction with 3-(3-chloro-5-fluorophenyl)aniline. The reaction is very slow or does not proceed to completion. What can I do?
A4: 3-(3-Chloro-5-fluorophenyl)aniline is an electron-deficient aniline, which makes it less nucleophilic and can slow down amide coupling reactions.[2] Consider the following troubleshooting steps:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride, before adding the aniline.
-
Use a Stronger Coupling Agent: Employ more potent coupling agents like HATU, HBTU, or PyBOP.
-
Increase the Reaction Temperature: Heating the reaction mixture can help to overcome the activation energy barrier.
-
Add a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]
Troubleshooting Guides
Amide Coupling Work-up
Issue: Emulsion formation during aqueous work-up.
| Possible Cause | Solution |
| High concentration of reagents or byproducts. | Dilute the mixture with more organic solvent and water. |
| Presence of fine solid particles. | Filter the mixture through a pad of celite before extraction. |
| Inappropriate pH. | Adjust the pH of the aqueous layer. Sometimes adding a small amount of a different organic solvent can help break the emulsion. |
Issue: Product is partially soluble in the aqueous acidic wash.
| Possible Cause | Solution |
| Product has a basic functional group. | Use a milder acidic wash (e.g., saturated aqueous NH₄Cl) or switch to a chromatographic purification. |
| Insufficient organic solvent. | Increase the volume of the organic solvent during extraction. |
Suzuki Coupling Work-up
Issue: Palladium catalyst residues are difficult to remove.
| Possible Cause | Solution |
| Palladium black formation. | Filter the reaction mixture through a pad of celite before the aqueous work-up. |
| Soluble palladium species. | Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide. Be cautious as these reagents can sometimes affect the product. A plug of silica gel filtration can also be effective. |
Issue: Boronic acid and its byproducts are co-eluting with the product during chromatography.
| Possible Cause | Solution |
| Similar polarity. | Wash the crude reaction mixture with a basic aqueous solution (e.g., 1 M NaOH) to remove the acidic boronic acid species before chromatography. |
| Complex mixture of boron-containing species. | Consider a pre-purification step, such as a liquid-liquid extraction or a short plug of silica gel, to remove the majority of the boron-containing impurities. |
Experimental Protocols
General Amide Coupling Work-up Procedure
-
Quenching: Cool the reaction mixture to room temperature. If a strong base was used, carefully quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
1 M HCl (to remove unreacted aniline and any basic catalysts).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization.
General Suzuki Coupling Work-up Procedure
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of NaHCO₃ (to remove the base and some boron-containing byproducts).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Logical Workflow for Work-up Procedure Selection
Caption: Decision tree for selecting a work-up strategy.
Signaling Pathway for Troubleshooting Amide Coupling
Caption: Troubleshooting pathway for amide coupling reactions.
References
- 1. afit.edu [afit.edu]
- 2. One moment, please... [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 3-(3-Chloro-5-fluorophenyl)aniline?
A1: The most common and versatile method for synthesizing 3-(3-Chloro-5-fluorophenyl)aniline is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this specific molecule, the likely coupling partners are 3-bromo-5-fluoroaniline and (3-chlorophenyl)boronic acid, or a similar variation of reactants.
Q2: What are the most common byproducts observed in the synthesis of 3-(3-Chloro-5-fluorophenyl)aniline via Suzuki-Miyaura coupling?
A2: The primary byproducts in a Suzuki-Miyaura coupling for this synthesis are typically:
-
Homocoupling products: This results from the coupling of two molecules of the boronic acid reagent (e.g., biphenyl derivatives from the boronic acid). This side reaction is often promoted by the presence of oxygen.[1][2][3][4][5]
-
Dehalogenation of the aryl halide: The starting aryl halide can lose its halogen atom, leading to the formation of an undesired, simpler aniline derivative.[1][6][7][8]
-
Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, effectively removing it from the desired reaction pathway.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[4][5] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent before adding the catalyst. Using a pre-catalyst that is less sensitive to air can also be beneficial.
Q4: What measures can be taken to prevent the dehalogenation of the aryl halide?
A4: Dehalogenation can be influenced by the choice of catalyst, ligand, and base.[1][6] Using a more electron-rich ligand or a milder base may help suppress this side reaction. Optimizing the reaction temperature and time is also important, as prolonged reaction times at high temperatures can sometimes favor dehalogenation.
Q5: How can I purify the desired 3-(3-Chloro-5-fluorophenyl)aniline from the reaction byproducts?
A5: Purification is typically achieved through column chromatography on silica gel.[9] The choice of eluent system will depend on the polarity difference between the desired product and the byproducts. In some cases, recrystallization can also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction temperature or time.- Use a more active catalyst/ligand system.- Ensure the base is sufficiently strong and soluble.[10][11] |
| Degradation of starting materials or product. | - Lower the reaction temperature.- Use a milder base.- Ensure all reagents and solvents are pure and dry. | |
| Poor catalyst activity. | - Use a fresh batch of catalyst and ligand.- Ensure the reaction is properly degassed. | |
| Presence of significant homocoupling byproduct | Oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4][5] |
| Inappropriate catalyst or reaction conditions. | - Use a palladium(0) precatalyst.- Optimize the reaction temperature. | |
| Significant amount of dehalogenated aniline | Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed. |
| Inappropriate choice of base or ligand. | - Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).- Screen different phosphine ligands to find one that minimizes dehalogenation.[1][6] | |
| Unreacted starting materials remaining | Insufficient catalyst loading. | - Increase the catalyst loading (e.g., from 1 mol% to 3 mol%). |
| Inactive catalyst. | - Use a fresh, high-quality catalyst and ligand. | |
| Inefficient base. | - Use a stronger or more soluble base. Ensure the base is finely powdered for better reactivity.[10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying Aniline Derivatives by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline derivative showing significant tailing on the silica gel column?
Aniline derivatives are basic compounds that can interact strongly with the acidic silanol groups (Si-O-H) present on the surface of silica gel[1][2]. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" or streaking spot on TLC and broad, asymmetric peaks during column chromatography[1][2].
Q2: How can I prevent tailing when purifying aniline derivatives on silica gel?
To minimize the interaction with acidic silanol groups, you can neutralize the stationary phase by adding a small amount of a basic modifier to your mobile phase[1][3]. The most common solution is to add 0.1-2% triethylamine (TEA) or a few drops of ammonia to the eluent mixture[1][2][3]. This neutralizes the acidic sites on the silica, allowing the aniline derivative to elute more symmetrically.
Q3: What stationary phase is best for purifying aniline derivatives?
Silica gel is the most common and cost-effective stationary phase for the chromatography of aniline derivatives[4][5]. However, due to its acidic nature, it can sometimes cause degradation of sensitive compounds or irreversible adsorption[6]. If tailing persists even with basic modifiers, or if your compound is unstable, alternative stationary phases can be used:
-
Neutral Alumina: A good alternative for basic compounds, as it lacks the acidic silanol groups of silica.
-
Deactivated Silica Gel: Silica gel can be "deactivated" to reduce its acidity, making it less damaging to sensitive compounds[6].
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used[7][8]. This is suitable for very polar aniline derivatives that do not move from the baseline in normal-phase systems[6].
Q4: My aniline derivative is not moving from the baseline (Rf = 0) even with 100% ethyl acetate. What should I do?
If your compound is very polar and remains at the baseline, you need to increase the polarity of your mobile phase. Consider the following options:
-
Add a more polar solvent like methanol or isopropanol to your ethyl acetate/hexane system (e.g., 5-10% methanol in dichloromethane).
-
Switch to a reverse-phase chromatography system where polar compounds elute faster[6].
Q5: My compound appears to be degrading on the column. How can I confirm this and what can I do?
Compound degradation on silica gel can be a significant issue[6]. To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal[6]. To mitigate degradation, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel[6].
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate mobile phase. 2. Column was overloaded with the sample. 3. Flow rate was too fast.[9] 4. Sample band was too wide during loading. | 1. Optimize the solvent system using TLC to achieve a ΔRf > 0.2 between the desired compound and impurities. 2. Reduce the amount of crude material loaded onto the column. (See Table 2 for guidance). 3. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[9] 4. Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[9] If solubility is low, use the dry-loading technique.[9] |
| Compound Does Not Elute | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to or decomposed on the silica gel.[6] 3. The compound crystallized on the column, blocking flow.[6] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). 2. Test compound stability on a TLC plate.[6] If it decomposes, switch to a different stationary phase like neutral alumina. If it is still on the column, try flushing with a very polar solvent like methanol or isopropanol.[10] 3. This is rare but problematic. Pre-purification to remove the crystallizing impurity or using a much wider column may be necessary.[6] |
| Cracks or Channels in the Stationary Phase | 1. The column was packed improperly. 2. The column ran dry at some point. 3. Heat was generated due to the interaction of a very polar solvent with the dry silica bed. | 1. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. 2. Always maintain the solvent level above the top of the silica bed. 3. Pack the column using the mobile phase or a less polar solvent first. Add highly polar solvents gradually. |
| Fractions are Very Dilute | 1. The column diameter is too large for the sample size. 2. The flow rate is too slow, leading to band broadening due to diffusion.[9] | 1. Use a narrower column for smaller sample amounts. 2. Optimize the flow rate. A faster (but not too fast) flow can lead to sharper peaks.[9] If you suspect your compound has eluted but is undetected, try concentrating a range of fractions and re-analyzing by TLC.[6] |
Data Presentation
Table 1: Example TLC Mobile Phases for Aniline Derivatives on Silica Gel
The following table provides starting points for developing a suitable mobile phase. The ratio of solvents should be optimized via TLC for each specific derivative to achieve an Rf value of approximately 0.2-0.4 for the target compound.
| Aniline Derivative Type | Mobile Phase System | Modifier (if needed for tailing) | Typical Rf Range |
| Nitroanilines | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) or Methylbenzene[11] | Not usually required | 0.3 - 0.7[11] |
| Halogenated Anilines | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | 0.5 - 1% Triethylamine | 0.2 - 0.5 |
| Alkylated Anilines (e.g., Toluidines) | Hexane / Ethyl Acetate (e.g., 9:1 to 3:1) | 0.5 - 1% Triethylamine | 0.3 - 0.6 |
| Acetanilide | Hexane / Ethyl Acetate (e.g., 1:1) | Not usually required | ~0.2[12] |
Note: Rf values are highly dependent on the specific derivative, exact solvent ratio, temperature, and plate type. This table is for guidance only.
Table 2: General Loading Capacity for Silica Gel Chromatography
The amount of crude material you can purify depends on the difficulty of the separation (ΔRf between spots) and the column diameter.
| Separation Difficulty (ΔRf on TLC) | Recommended Loading (g of sample per 100g of silica) |
| Easy (ΔRf > 0.2) | 5 - 10 g |
| Medium (0.1 < ΔRf < 0.2) | 1 - 5 g |
| Difficult (ΔRf < 0.1) | 0.1 - 1 g |
Data adapted from general chromatography principles. For mesoporous silica, loading capacities can be determined more precisely but are often in the range of 30-50 wt.% for drug molecules.[13][14]
Experimental Protocols
General Protocol for Column Chromatography of an Aniline Derivative
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system. The ideal system gives the target compound an Rf of 0.2-0.4 and good separation from impurities. If tailing is observed, add 0.5-1% triethylamine to the chosen solvent system.
-
Column Packing (Wet Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Tap the column gently to pack the silica bed evenly and remove any air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude aniline derivative in the minimum possible volume of the mobile phase or a slightly more polar solvent.[9]
-
Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[9]
-
Drain the solvent until the sample has been absorbed onto the silica.
-
Carefully add a small amount of fresh mobile phase, wash the sides of the column, and drain again. Repeat once more.[9]
-
Carefully add a protective layer of sand on top of the silica bed.[9]
-
-
Sample Loading (Dry Loading - for samples with poor solubility):
-
Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to the solution.[9]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
-
Cover with a protective layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions. The flow rate should be steady; if too fast, separation will be poor, and if too slow, bands will broaden.[9]
-
If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.
-
-
Analysis:
-
Monitor the collected fractions using TLC to determine which ones contain the purified compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for purifying aniline derivatives via column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. In a Tre experiment, the best system for separating a mixture of ortho, m.. [askfilo.com]
- 12. reddit.com [reddit.com]
- 13. Effect of Drug Loading in Mesoporous Silica on Amorphous Stability and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 3-(3-Chloro-5-fluorophenyl)aniline, HCl Waste Management
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-(3-Chloro-5-fluorophenyl)aniline, HCl waste. Information has been compiled from safety data sheets of structurally similar compounds due to the absence of a specific datasheet for this exact chemical. Therefore, all procedures should be conducted with the utmost caution, adhering to all applicable local, state, and federal regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Visible contamination of work surfaces after handling the compound. | Inadequate containment during weighing or transfer; Spills or drips from containers. | 1. Immediately cordon off the affected area. 2. Follow the detailed "Experimental Protocol for Spill Decontamination" provided below. 3. Review and reinforce proper handling techniques with all laboratory personnel. |
| Uncertainty about the appropriate waste container. | Lack of clear labeling; Unfamiliarity with institutional waste streams. | 1. Do not dispose of this waste in general laboratory trash or down the drain. 2. The waste is considered halogenated organic waste. Use a designated, properly labeled hazardous waste container. 3. Consult your institution's Environmental Health & Safety (EHS) office for specific container requirements. |
| The pH of the aqueous waste is highly acidic. | The compound is a hydrochloride salt, which is acidic in nature. | 1. Neutralize the waste with a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) under a fume hood with constant stirring and cooling if necessary. 2. Monitor the pH to ensure it is within the acceptable range for your institution's waste disposal procedures before collection. |
| Crystallization or precipitation in the waste container. | Changes in temperature or solvent composition; Supersaturation of the waste solution. | 1. If possible and safe, gently warm the container to redissolve the precipitate. 2. If redissolving is not feasible, clearly label the container as "Contains Solids" and consult your EHS office for guidance. Do not attempt to filter or separate the solid without a proper risk assessment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While a specific Safety Data Sheet (SDS) is not available, based on structurally similar halogenated anilines, the primary hazards are expected to be:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Damage: Causes serious eye damage and skin irritation.[1][3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[3]
Q2: What personal protective equipment (PPE) should I wear when handling this waste?
A2: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
Q3: How should I store the waste before disposal?
A3: Store the waste in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4] The storage area should be secure and accessible only to authorized personnel.
Q4: Can I neutralize the waste myself?
A4: Neutralization of the acidic hydrochloride can be performed by trained personnel. However, any chemical treatment of hazardous waste may be subject to regulation. It is often preferable to dispose of the waste through a licensed contractor without attempting neutralization. If you do neutralize, it should be done as part of a documented laboratory procedure.
Q5: What do I do in case of a spill?
A5: For a minor spill, follow the "Experimental Protocol for Spill Decontamination" below. For a major spill, evacuate the area, alert your colleagues and supervisor, and contact your institution's emergency response team.[5]
Hazard Summary of Structurally Similar Compounds
| Hazard | 3-(Trifluoromethyl)aniline[1] | 3-Chloro-4-fluoroaniline[2] | Aniline hydrochloride[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Fatal | Toxic | Toxic |
| Skin Corrosion/Irritation | Causes skin irritation | - | - |
| Serious Eye Damage/Irritation | Causes serious eye damage | - | Causes serious eye damage |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Blood, Hematopoietic System) | May cause damage to organs | Causes damage to organs |
| Carcinogenicity/Mutagenicity | Not classified | - | Suspected of causing cancer/genetic defects |
Experimental Protocol for Spill Decontamination
This protocol is for minor spills of this compound.
Materials:
-
Personal Protective Equipment (PPE) as described above.
-
Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4]
-
Aromatic Amine Decontamination Solution (or a suitable alternative from your EHS office).[6][7]
-
Two sealable, labeled hazardous waste bags or containers.
-
Scoop and dustpan (plastic, non-sparking).
Procedure:
-
Ensure Safety: Ensure the spill area is well-ventilated. If the spill is significant, evacuate and call for emergency assistance.[5]
-
Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[5] Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled hazardous waste container.[8]
-
Initial Cleaning: Wet the spill area with a Cleaning/Developing Solution for Aromatic Amines. Let it sit for at least 30 seconds.[6]
-
Decontamination: Apply an Aromatic Amine Decontamination Solution to the area and allow it to react for at least 5 minutes.[6]
-
Final Cleaning: Wipe the area with a cloth dampened with the cleaning solution, then with water.
-
Dispose of Contaminated Materials: Place all used absorbent materials, cloths, and contaminated PPE into a second labeled hazardous waste container.[8][9]
-
Personal Decontamination: Remove and dispose of gloves. Wash hands thoroughly with soap and water.
Waste Handling and Disposal Workflow
Caption: Waste handling and disposal decision tree.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 3-(3-Chloro-5-fluorophenyl)aniline
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a focused comparison of analytical techniques for the characterization of 3-(3-Chloro-5-fluorophenyl)aniline, with a detailed exploration of its predicted mass spectrometry fragmentation pattern. The information presented herein is designed to support analytical method development and impurity profiling in pharmaceutical research and quality control.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While no direct experimental mass spectrum for 3-(3-Chloro-5-fluorophenyl)aniline is readily available in the public domain, its fragmentation pattern upon electron ionization (EI) can be predicted based on established principles for aromatic amines and halogenated compounds.[1][2][3]
The molecular structure of 3-(3-Chloro-5-fluorophenyl)aniline contains several features that will dictate its fragmentation: two aromatic rings, a C-N bond linking them (if it were a diphenylamine, which it is not, it is a substituted aniline), a C-Cl bond, and a C-F bond. Aromatic systems are relatively stable and often result in a prominent molecular ion peak.[1]
Proposed Fragmentation Pathway
The predicted fragmentation of 3-(3-Chloro-5-fluorophenyl)aniline would likely proceed through several key steps, including the loss of halogen atoms and cleavage of the aniline functional group. The molecular ion (M+) is formed by the loss of an electron. Subsequent fragmentation can occur via multiple pathways:
-
Loss of Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl).[2]
-
Loss of Fluorine Radical: Although the C-F bond is stronger than the C-Cl bond, the loss of a fluorine radical (•F) may also be observed.[4]
-
Loss of HCN: A characteristic fragmentation of the aniline ring involves the loss of a neutral hydrogen cyanide (HCN) molecule.
-
Formation of Phenyl Cations: Cleavage of the substituent from the aniline ring can lead to the formation of a phenyl cation.
The following table summarizes the predicted major fragments for 3-(3-Chloro-5-fluorophenyl)aniline.
| Predicted Fragment Ion | Proposed Neutral Loss | Predicted m/z | Notes |
| [C₁₂H₉ClFN]⁺• | - | 221.04 | Molecular Ion (M⁺•) |
| [C₁₂H₉FN]⁺• | •Cl | 186.07 | Loss of chlorine radical. |
| [C₁₂H₉ClN]⁺• | •F | 202.04 | Loss of fluorine radical. |
| [C₁₁H₈FN]⁺ | HCN | 159.06 | Loss of hydrogen cyanide from the fragment after chlorine loss. |
| [C₆H₄]⁺• | C₆H₅ClFN | 76.03 | Phenyl cation. |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally determine the fragmentation pattern of 3-(3-Chloro-5-fluorophenyl)aniline, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is proposed.
1. Sample Preparation:
- Dissolve 1 mg of 3-(3-Chloro-5-fluorophenyl)aniline in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
- Injector: Splitless mode, 250°C.
- Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 450.
- Solvent Delay: 3 minutes.
4. Data Analysis:
- Identify the peak corresponding to 3-(3-Chloro-5-fluorophenyl)aniline in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Propose fragmentation pathways consistent with the observed masses and known fragmentation rules for aromatic and halogenated compounds.[6][7]
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Predicted Electron Ionization Fragmentation Pathway of 3-(3-Chloro-5-fluorophenyl)aniline.
Comparative Analysis of Analytical Techniques
While GC-MS is a primary technique for structural elucidation, a comprehensive analytical strategy should consider alternative and complementary methods, especially for quantification and analysis in complex matrices.
| Technique | Principle | Strengths for this Analyte | Limitations | References |
| GC-MS | Separates volatile compounds followed by mass analysis. | Provides structural information through fragmentation patterns. High sensitivity and selectivity. | Requires derivatization for non-volatile compounds. Thermal degradation is a possibility. | [8] |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with UV detection. | Robust and widely available for quantification. Non-destructive. | Lower sensitivity and selectivity compared to MS. Co-elution can be an issue. | [8] |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | High sensitivity and selectivity for complex matrices. Can analyze thermally labile compounds. | Higher cost and complexity. Ion suppression effects can occur. | [9][10] |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides definitive structural information, including isomer differentiation. Non-destructive. | Lower sensitivity compared to MS. Requires pure samples and larger sample amounts. | [9] |
Conclusion
The characterization of 3-(3-Chloro-5-fluorophenyl)aniline can be effectively achieved through a multi-faceted analytical approach. While the predicted mass spectrometry fragmentation pattern provides a valuable starting point for structural confirmation by GC-MS, techniques such as HPLC-UV and LC-MS/MS are better suited for routine quantification, particularly in complex sample matrices encountered during drug development. For unambiguous structure elucidation, especially of potential isomers or degradation products, NMR spectroscopy remains the gold standard. The selection of the most appropriate analytical technique will ultimately depend on the specific research question, required sensitivity, and the nature of the sample matrix.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. youtube.com [youtube.com]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Anilines
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2] Aniline moieties are prevalent in pharmaceuticals, and the introduction of fluorine can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated anilines, supported by experimental data, to aid researchers in predicting and manipulating their chemical behavior.
The Electronic Influence of Fluorine on the Aniline Moiety
The reactivity of an aniline is fundamentally governed by the electron density on its nitrogen atom and within the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[4] This effect decreases the electron density on the adjacent carbon and, by extension, deactivates the entire aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.
However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic π-system via a mesomeric or resonance effect (+M effect). This effect primarily increases electron density at the ortho and para positions. The interplay between the dominant -I effect and the position-dependent +M effect dictates the overall electronic character and basicity of the fluorinated aniline.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Biphenylamine Derivatives in Drug Discovery
Introduction: The 3-(3-Chloro-5-fluorophenyl)aniline scaffold, chemically identified as 5-chloro-3'-fluoro-[1,1'-biphenyl]-3-amine, represents a significant pharmacophore in medicinal chemistry. Its rigid biphenyl backbone, coupled with the specific electronic properties imparted by the chloro and fluoro substituents, makes it an attractive starting point for the design of targeted therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available literature, a wealth of information can be gleaned from closely related biphenylamine and biarylamine analogs. This guide provides a comparative analysis of the SAR of these derivatives, with a focus on their application as enzyme inhibitors. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key structural modifications that influence biological activity.
The primary focus of this guide will be on a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, which have been extensively studied as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] This class of compounds shares the core biphenylamine feature and offers valuable insights into the impact of substitution patterns on potency and safety profiles.
I. Comparative Analysis of Biphenylamine Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant study on a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines has provided a detailed SAR, highlighting the critical role of substituent placement on the biphenyl core for anti-HIV activity.[1]
Data Presentation: SAR of NH2-Biphenyl-Diarylpyrimidine Derivatives
The following table summarizes the in vitro anti-HIV-1 activity (Wild-Type) of key compounds from the study. The core structure consists of a diarylpyrimidine connected to a substituted aminobiphenyl moiety.
| Compound ID | R2' Substituent | R3' Substituent | R4' Substituent | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 5a | H | H | H | 232 | >256 | >1103 |
| 5b | F | H | H | - | - | - |
| 5c | H | F | H | 8.22 | >100 | >12165 |
| 5d | H | H | F | - | - | - |
| 5m | H | H | CN | 2.3 | >220 | 95854 |
| 5t | H | F | CN | 1.8 | 117 | 66443 |
| 5y | F | F | CN | 2.98 | 10.4 | 3489 |
| 5z | F | H | CN | 5.40 | 10.7 | 1981 |
| 5aa | Cl | H | CN | - | - | - |
| 5ab | CN | H | CN | - | - | - |
| 5ac | CF3 | H | CN | - | - | - |
| Etravirine | - | - | - | 2.9 | >4.6 | >1600 |
| Efavirenz | - | - | - | 2.2 | - | - |
EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration. Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[1]
Key SAR Insights:
-
Effect of Unsubstituted Biphenyl: The compound with an unsubstituted aminobiphenyl group (5a) displayed significantly weaker anti-HIV activity (EC50 = 232 nM).[1]
-
Impact of Fluorine Substitution: The introduction of a fluorine atom at the 3'-position of the biphenyl ring (5c) dramatically increased potency (EC50 = 8.22 nM) compared to the unsubstituted analog.[1]
-
Role of Cyano Group: A cyano group at the 4'-position was found to be highly beneficial for inhibitory activity, as seen in the potent analog 5m (EC50 = 2.3 nM).[1]
-
Synergistic Effect of 3'-Fluoro and 4'-Cyano: The combination of a 3'-fluoro and a 4'-cyano group resulted in the most potent compound in the series, 5t (EC50 = 1.8 nM), which also exhibited a high selectivity index.[1]
-
Influence of Multiple Fluorine Substitutions: While a single 3'-fluoro was beneficial, the addition of a second fluorine at the 2'-position (5y and 5z) led to a decrease in potency and selectivity compared to 5t.[1]
II. Broader Context: Biarylamines as Kinase Inhibitors
III. Experimental Protocols
A. Synthesis of NH2-Biphenyl-Diarylpyrimidine Derivatives
The general synthetic route for the target compounds involves a multi-step process:
-
Ether Formation: Nucleophilic substitution of a di-chlorinated pyrimidine with an appropriate 4-bromophenol in the presence of anhydrous K2CO3 in dry DMF.[1]
-
Suzuki Coupling: The resulting ether is then subjected to a Suzuki coupling reaction with a substituted phenylboronic acid to introduce the second phenyl ring, forming the biphenyl moiety.
-
Nucleophilic Aromatic Substitution: The remaining chloro group on the pyrimidine is displaced by an appropriate amine to introduce the desired side chain.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for NH2-biphenyl-diarylpyrimidine derivatives.
B. In Vitro Anti-HIV Assay
The antiviral activity of the compounds was evaluated in MT-4 cells infected with HIV-1 (IIIB).
-
Cell Preparation: MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: The infected cells were then incubated with various concentrations of the test compounds.
-
Activity Measurement: After a set incubation period (e.g., 5 days), the cytopathic effect (CPE) of the virus was measured using the MTT method to determine the concentration of compound that protects 50% of the cells from virus-induced cell death (EC50).
-
Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected MT-4 cells was also determined using the MTT method to obtain the 50% cytotoxic concentration (CC50).
Experimental Workflow for Anti-HIV Assay:
Caption: Workflow for determining antiviral activity and cytotoxicity.
IV. Signaling Pathway Context
The target of the NNRTI compounds discussed is the HIV-1 reverse transcriptase enzyme, which is crucial for the viral replication cycle. These inhibitors are allosteric, meaning they bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function.
HIV-1 Reverse Transcriptase Inhibition Pathway:
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by NNRTIs.
V. Conclusion
The structure-activity relationship of 3-(3-Chloro-5-fluorophenyl)aniline derivatives and their analogs is a rich area of study with significant implications for drug discovery. The analysis of the NH2-biphenyl-diarylpyrimidine series demonstrates that subtle changes in the substitution pattern, particularly the strategic placement of fluorine and cyano groups on the biphenyl ring, can lead to dramatic improvements in biological activity and selectivity.[1] The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and further exploring the therapeutic potential of this important class of compounds. Researchers are encouraged to leverage these insights in the design of novel and more effective inhibitors targeting a range of diseases.
References
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Biological Double-Edged Sword: A Comparative Analysis of Aniline and its Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a detailed comparative analysis of the biological activities of aniline and its isomers—ortho-toluidine, meta-toluidine, and para-toluidine—has been published. This guide, tailored for researchers, scientists, and drug development professionals, provides a critical examination of the toxicological and carcinogenic properties of these widely used industrial chemicals, supported by quantitative data and detailed experimental protocols.
The guide highlights the significant differences in the biological impacts of these structurally similar compounds, with a particular focus on their varying degrees of toxicity and carcinogenicity. The findings underscore the importance of isomer-specific risk assessment and handling protocols in occupational and environmental settings.
Key Comparative Findings
A critical aspect of this guide is the direct comparison of the acute toxicity of aniline and its isomers, as quantified by their median lethal dose (LD50) values in rats. Furthermore, the guide delves into the long-term health effects, particularly carcinogenicity, with classifications from the International Agency for Research on Cancer (IARC) providing a clear risk profile for each compound.
| Compound | CAS Number | Oral LD50 in Rats (mg/kg) | IARC Carcinogenicity Classification | Key Toxic Effects |
| Aniline | 62-53-3 | 442 | Group 2A (Probably carcinogenic to humans) | Methemoglobinemia, Spleen toxicity |
| o-Toluidine | 95-53-4 | 670 | Group 1 (Carcinogenic to humans) | Bladder cancer, Methemoglobinemia |
| m-Toluidine | 108-44-1 | 450 | Not classifiable as to its carcinogenicity to humans | Methemoglobinemia, Anemia |
| p-Toluidine | 106-49-0 | 336 | Group 2B (Possibly carcinogenic to humans)[1][2] | Methemoglobinemia, Liver toxicity in mice[1][3] |
Data compiled from multiple sources.[1][2][4][5][6][7][8][9][10]
Ortho-toluidine (o-toluidine) emerges as the most hazardous of the isomers, classified as a Group 1 human carcinogen by IARC, with a strong link to an increased risk of bladder cancer.[4][5][7][9] In contrast, aniline is classified as a Group 2A carcinogen , indicating it is probably carcinogenic to humans. Para-toluidine (p-toluidine) is listed as a Group 2B carcinogen , suggesting it is possibly carcinogenic, with studies showing it induces liver tumors in mice.[1][3] Meta-toluidine (m-toluidine) is not currently classified as a human carcinogen by major international agencies.
A primary acute toxic effect shared by aniline and its isomers is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[9][11][12] This can lead to cyanosis (a bluish discoloration of the skin), fatigue, and in severe cases, coma and death.
Metabolic Activation: The Root of Toxicity
The biological activity of these compounds is intricately linked to their metabolic fate within the body. The guide provides a detailed overview of the metabolic pathways, highlighting the critical role of enzymatic activation in converting these relatively inert amines into reactive metabolites that can damage cellular macromolecules like DNA.
Two primary metabolic activation pathways are discussed:
-
N-hydroxylation: This process, catalyzed by cytochrome P450 enzymes, is a key step in the activation of many aromatic amines to carcinogenic intermediates. The resulting N-hydroxyarylamines can be further metabolized to highly reactive nitrenium ions that readily form adducts with DNA, leading to mutations and potentially initiating cancer.
-
Ring oxidation: Hydroxylation of the aromatic ring is generally considered a detoxification pathway, leading to the formation of phenolic metabolites that can be conjugated and excreted. However, some ring-hydroxylated metabolites can also undergo further oxidation to reactive quinone-imine species, which can contribute to oxidative stress and cellular damage.
Caption: Metabolic activation pathways of aniline and its isomers.
Signaling Pathways Implicated in Aniline-Induced Toxicity
The guide further explores the molecular mechanisms underlying the toxic effects of these compounds, with a focus on the signaling pathways activated by aniline-induced oxidative stress. Exposure to aniline has been shown to lead to an accumulation of reactive oxygen species (ROS), which in turn triggers a cascade of intracellular signaling events.
Two key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , are activated in response to oxidative stress. These factors regulate the expression of a wide range of genes involved in inflammation, cell proliferation, and fibrosis, contributing to the splenotoxicity observed with aniline exposure.
Caption: Signaling cascade in aniline-induced toxicity.
Detailed Experimental Protocols
A core component of this guide is the inclusion of detailed methodologies for key toxicological and carcinogenicity studies. This section provides researchers with the necessary information to understand, replicate, and build upon the foundational studies that have shaped our understanding of the biological activities of aniline and its isomers.
Carcinogenicity Bioassay of Aniline Hydrochloride in Rodents (Based on NCI Protocol)
Objective: To assess the carcinogenic potential of aniline hydrochloride when administered in the diet to Fischer 344 rats and B6C3F1 mice.[13][14]
Experimental Design:
-
Test Animals: Fischer 344 rats and B6C3F1 mice, 50 males and 50 females per group.
-
Administration: Aniline hydrochloride was mixed into the standard laboratory diet at two different concentrations.
-
Dosing:
-
Rats: 0.3% and 0.6% of the diet.
-
Mice: 0.6% and 1.2% of the diet.
-
-
Duration: Animals were administered the test diets for 103 weeks.
-
Observation: Animals were observed for an additional 5 weeks after the dosing period.
-
Endpoints:
-
Survival and body weight changes were monitored throughout the study.
-
A complete necropsy was performed on all animals.
-
Histopathological examinations were conducted on all major organs and any observed lesions.
-
Results from the NCI Bioassay: The study concluded that aniline hydrochloride was carcinogenic in male Fischer 344 rats, causing a significant increase in the incidence of sarcomas in the spleen.[13][14]
Determination of Methemoglobinemia
Objective: To quantify the level of methemoglobin in the blood following exposure to aniline or its isomers.
Methodology (Spectrophotometric Method):
-
Blood Sample Collection: Whole blood is collected from the exposed animal or individual in a tube containing an anticoagulant (e.g., heparin).
-
Hemolysis: A portion of the blood is lysed by adding a hypotonic solution (e.g., deionized water or a specific lysing agent) to release the hemoglobin.
-
Spectrophotometric Measurement: The absorbance of the hemolysate is measured at two different wavelengths, typically 630 nm and 576 nm, before and after the addition of a reducing agent like sodium dithionite.
-
Calculation: The percentage of methemoglobin is calculated based on the change in absorbance at 630 nm, which is characteristic of methemoglobin, relative to the total hemoglobin concentration measured at the isosbestic point (a wavelength where both oxyhemoglobin and deoxyhemoglobin have the same absorbance).[15][16][17]
This guide serves as an essential resource for the scientific community, providing a robust foundation for future research and informed decision-making in the handling and regulation of aniline and its isomers.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Page loading... [wap.guidechem.com]
- 3. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sanei.or.jp [sanei.or.jp]
- 5. monographs.iarc.who.int [monographs.iarc.who.int]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. ortho-Toluidine and ortho-Toluidine Hydrochloride (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. Toluidine - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Bioassay of aniline hydrochloride for possible carcinogenicity [pubmed.ncbi.nlm.nih.gov]
- 15. jistox.in [jistox.in]
- 16. Recommendations for diagnosis and treatment of methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Symptomatic Methemoglobinemia at a Relatively Low Methemoglobin Level After Aniline Exposure in a Patient With Hemoglobin D Trait - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 3-Chloro-5-fluorophenylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of aniline derivatives closely related to 3-(3-Chloro-5-fluorophenyl)aniline. Due to the limited availability of public crystallographic data for derivatives of 3-(3-Chloro-5-fluorophenyl)aniline, this guide focuses on a comparative study of the positional isomer, 3-chloro-4-fluoroaniline, and its derivatives, alongside other structurally relevant compounds. This analysis offers insights into the effects of substitution on the crystal packing and molecular geometry of these compounds, which is crucial for rational drug design and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected aniline derivatives, providing a basis for objective comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | Orthorhombic | P b c a | 14.608 | 15.757 | 5.303 | 90 | --INVALID-LINK--[1] |
| N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline | C₁₃H₈ClFN₂O₂ | Triclinic | P-1 | 5.986 | 3.933 | 12.342 | 78.40 | --INVALID-LINK-- |
| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate | C₁₂H₁₈ClN₃·H₂O | Monoclinic | C2/c | 27.228 | 11.380 | 9.3775 | 95.733 | --INVALID-LINK--[2] |
| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | C₁₇H₁₇FN₂O₄S | Monoclinic | P2₁/c | 13.0966 | 16.6460 | 7.8448 | 106.721 | --INVALID-LINK--[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are representative experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of aniline derivatives.
Synthesis and Crystallization of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline
Synthesis: 3-Chloro-4-fluoroaniline (1.45 g, 10 mmol) is dissolved in ethanol (20 mL). To this solution, p-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) is added. The mixture is refluxed for 4 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
Crystallization: The crude product is recrystallized from an ethanol-dimethylformamide mixture (1:1 v/v) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction.
Synthesis and Crystallization of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
Synthesis: A solution of 3,4,5-trimethoxybenzoyl chloride (10 mmol) in dry acetonitrile (50 mL) is added dropwise to a suspension of ammonium thiocyanate (10 mmol) in dry acetonitrile (30 mL). The reaction mixture is refluxed for 30 minutes. After cooling to room temperature, a solution of 3-fluoroaniline (10 mmol) in dry acetonitrile (20 mL) is added, and the mixture is refluxed for another 4 hours. The resulting solution is poured into cold water, and the precipitate is collected by filtration.[3]
Crystallization: The crude thiourea derivative is recrystallized from aqueous ethanol to obtain single crystals.[3]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection is performed at a controlled temperature, often 100 K or 293 K, using ω-scans. The structure is solved by direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the X-ray crystallography of small organic molecules like the 3-(3-Chloro-5-fluorophenyl)aniline derivatives discussed.
Caption: A flowchart illustrating the key stages of an X-ray crystallography study.
This guide serves as a foundational resource for researchers interested in the solid-state properties of 3-(3-Chloro-5-fluorophenyl)aniline derivatives and related compounds. The provided data and protocols offer a starting point for further investigation and the rational design of new molecules with desired functionalities.
References
A Comparative Guide to Confirming the Purity of Synthesized 3-(3-Chloro-5-fluorophenyl)aniline, HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 3-(3-Chloro-5-fluorophenyl)aniline hydrochloride. The performance of key analytical techniques is objectively compared, supported by illustrative experimental data and detailed protocols to aid researchers in establishing robust quality control processes for this and similar chemical entities.
Introduction
3-(3-Chloro-5-fluorophenyl)aniline and its hydrochloride salt are valuable intermediates in the synthesis of various research compounds and potential active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in the drug discovery and development pipeline, as impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity. This guide outlines a multi-pronged analytical approach to effectively assess the purity of synthesized 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
Synthesis and Potential Impurities
A plausible synthetic route to obtain 3-(3-Chloro-5-fluorophenyl)aniline is through a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction. For instance, the coupling of 3-chloro-5-fluoroaniline with (3-chlorophenyl)boronic acid would yield the desired biphenylamine. The subsequent conversion to the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Based on this synthetic strategy, potential impurities may include:
-
Unreacted starting materials (e.g., 3-chloro-5-fluoroaniline, (3-chlorophenyl)boronic acid).
-
Homocoupling byproducts of the starting materials.
-
Residual palladium catalyst and ligands.
-
Isomeric biphenylamines.
-
Solvent residues.
The analytical methods employed must be capable of resolving and detecting these potential impurities.
Experimental Workflow for Purity Confirmation
A typical workflow for confirming the purity of a newly synthesized batch of this compound involves a combination of chromatographic and spectroscopic techniques.
Purity Assessment Methodologies: A Comparison
The purity of this compound should be assessed using orthogonal analytical techniques to provide a comprehensive and reliable evaluation. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules by separating the main compound from its impurities. A reversed-phase HPLC method is generally suitable for aromatic amines.
Experimental Protocol (Illustrative):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Program: A typical gradient might run from 20% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm). Coupling with a mass spectrometer (LC-MS) is highly recommended for peak identification.
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Data Presentation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity A (Starting Material) | 8.5 | 0.2 |
| Impurity B (Byproduct) | 12.1 | 0.3 |
Comparison with Alternatives:
For comparison, a commercially available, structurally similar compound, 4-aminobiphenyl (CAS 92-67-1), is often supplied with a purity specification of >98% as determined by HPLC. The HPLC conditions for such compounds are generally similar to those described above, with potential adjustments to the gradient profile to optimize separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities. For 3-(3-Chloro-5-fluorophenyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are all informative.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for amine hydrochlorides.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Provides information on the number and environment of protons. The aromatic region will be complex due to the two substituted phenyl rings. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts are sensitive to the electronic environment, providing further structural confirmation.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a clean spectrum with a single resonance for the fluorine atom, which can be used to detect fluorine-containing impurities.
Data Interpretation:
The presence of unexpected signals in the NMR spectra can indicate impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels. For instance, the presence of residual starting material, 3-chloro-5-fluoroaniline, would be evident from its distinct set of aromatic signals.
| Nucleus | Expected Chemical Shift Range (ppm) for the Main Compound |
| ¹H | 6.5 - 8.0 (aromatic protons), broad singlet for N-H |
| ¹³C | 100 - 150 (aromatic carbons) |
| ¹⁹F | -110 to -120 (relative to CFCl₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 3-(3-Chloro-5-fluorophenyl)aniline, the expected molecular weight of the free base is approximately 221.66 g/mol . The HCl salt will not typically be observed as an intact species in most mass spectrometry techniques.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing polar molecules like anilines.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can help in confirming the elemental composition.
Data Interpretation:
The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free amine. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M peak.
| Ion | Calculated m/z | Observed m/z |
| [C₁₂H₉ClFN + H]⁺ | 222.0480 | 222.0485 |
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow of purity confirmation, highlighting the complementary nature of the analytical techniques.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides the primary quantitative measure of purity, NMR and mass spectrometry are indispensable for confirming the chemical identity and characterizing any potential impurities. By employing these orthogonal techniques and following detailed experimental protocols, researchers can ensure the quality and reliability of their synthesized compounds, which is paramount for the integrity of subsequent research and development activities.
In Vitro Assay Validation for Novel VEGFR-2 Inhibitors Derived from a 3-(3-Chloro-5-fluorophenyl)aniline Scaffold
A Comparative Guide for Researchers in Drug Discovery
This guide provides an objective comparison of the in vitro performance of a novel series of pyrimido[4,5-b]indole-based compounds, synthesized from a scaffold related to 3-(3-Chloro-5-fluorophenyl)aniline, against the established multi-kinase inhibitor, Sunitinib. The primary focus of this guide is the validation of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth and metastasis. The experimental data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this chemical series for further preclinical and clinical development.
Data Presentation: Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from key in vitro assays, providing a direct comparison between the novel pyrimido[4,5-b]indole derivatives and Sunitinib.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound 7 (5-chloro-N4-(3-fluorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine) | VEGFR-2 | 1.9 |
| Compound 5 (5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine) | VEGFR-2 | 0.6 |
| Sunitinib (Control) | VEGFR-2 | 2.0 |
Data for compounds 5 and 7 are derived from a study on 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors.[1][2]
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
| Compound 5 | MDA-MB-435 (Melanoma) | 14.7 nM |
| Sunitinib | MCF-7 (Breast Adenocarcinoma) | 1-10 (dose-dependent effects observed) |
| Sunitinib | BxPC-3 (Pancreatic Carcinoma) | >1.0 (no significant reduction in survival) |
| Sunitinib | SaOS-2 (Osteosarcoma) | ~20 (to achieve ~50% apoptosis) |
| Sunitinib | SYO-1 (Synovial Sarcoma) | ~15 (to achieve ~50% apoptosis) |
Cytotoxicity data for compound 5 is from a study on N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines.[3] Sunitinib data is compiled from various studies on different cell lines.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
VEGFR-2 Kinase Assay Protocol
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience or Cell Signaling Technology).[7][8][9]
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience).[7][9]
-
Test compounds dissolved in DMSO.
-
White 96-well plates.
-
Luminometer.
Procedure:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Add the Master Mix to each well of the 96-well plate.
-
Add the test compound at various concentrations to the designated wells. For control wells, add an equivalent volume of DMSO.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well (except for the "blank" control).
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add the Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-435, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay Protocol (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Materials:
-
Human cancer cell lines.
-
Test compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed cells and treat them with the test compound for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2, leading to cellular responses such as proliferation, migration, and survival, which are critical for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
In Vitro Assay Workflow
The following diagram outlines the general workflow for the in vitro validation of the novel compounds.
Caption: General workflow for in vitro assay validation.
References
- 1. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aniline derivatives is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The choice of catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of prominent catalytic systems based on palladium, copper, nickel, and iron, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.
Key Catalytic Strategies for C-N Bond Formation
The primary methods for synthesizing aniline derivatives involve the formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen source. The most prevalent strategies include:
-
Buchwald-Hartwig Amination (Palladium-catalyzed): A versatile and widely used method for the cross-coupling of aryl halides or pseudohalides with amines.[1][2][3][4][5]
-
Ullmann Condensation (Copper-catalyzed): One of the oldest methods for C-N bond formation, typically requiring higher temperatures but offering a cost-effective alternative to palladium.[6][7][8][9][10]
-
Nickel-catalyzed Amination: An increasingly popular approach, particularly for the activation of less reactive aryl chlorides, offering a more economical option than palladium.[11][12][13][14][15]
-
Iron-catalyzed C-H Amination: An emerging and sustainable strategy that avoids the need for pre-functionalized aryl halides by directly functionalizing C-H bonds of arenes.[16][17][18][19][20]
Below is a diagram illustrating the general schemes of these key catalytic routes.
Quantitative Comparison of Catalytic Systems
The following tables summarize quantitative data for each catalytic system, providing a basis for comparison of their performance across different substrates and conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | 0.25 Pd₂(dba)₃ | 0.5 L1 | 1.5 equiv. KOtBu | Toluene | RT | 1 | >99 | |
| 4-Bromo-anisole | Morpholine | 1 Pd₂(dba)₃ | 4 XPhos | 2.1 equiv. t-BuONa | Toluene | 100 | 24 | 98 | [3] |
| 2-Chloronaphthalene | Aniline | 0.5 Pd-G3 dimer | 1 KPhos | 2.0 equiv. KOH | Dioxane/H₂O | 100 | 12 | 95 | |
| 4-Chloro-acetophenone | Aniline | 0.25 Pd₂(dba)₃ | 0.5 L1 | 1.5 equiv. KOtBu | Toluene | RT | 1 | 96 | |
| 3-Bromo-pyridine | Aniline | 1 Pd₂(dba)₃ | 2 BINAP | 1.4 equiv. NaOtBu | Toluene | 80 | 2 | 93 | |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 0.05 γ-Fe₂O₃@MBD/Pd-Co | - | K₂CO₃ | Water | 80 | 4 | 95 | [1] |
Copper-Catalyzed Ullmann Condensation
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Aniline | 10 CuI | 20 L-proline | 2 equiv. K₂CO₃ | DMSO | 60 | 24 | 94 | [8] |
| 4-Iodo-toluene | Aniline | 5 CuI | 10 N-methyl-glycine | 2 equiv. K₃PO₄ | DMSO | 90 | 24 | 92 | [8] |
| 1-Bromo-4-nitrobenzene | Aniline | 10 CuI | 20 L-proline | 2 equiv. K₂CO₃ | DMSO | 90 | 48 | 85 | [8] |
| 2-Chlorobenzoic acid | Aniline | Stoichiometric Cu | - | KOH | - | High | - | - | [6] |
| Aryl Iodide | N-Heterocycles | 5 CuI | - | Cs₂CO₃ | DMF | 110 | 24 | 75-96 | |
| 4-Iodoanisole | Aniline | 10 CuI | 20 Phenanthroline | K₂CO₃ | NMP | 150 | 24 | 85 | [6] |
Nickel-Catalyzed Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | 2 Ni(COD)₂ | 4 DPPF | 1.4 equiv. NaOtBu | Toluene | 100 | 17 | 98 | [11] |
| Chlorobenzene | n-Hexylamine | 2 Ni(COD)₂ | 4 DPPF | 1.4 equiv. NaOtBu | Toluene | 100 | 17 | 81 | [11] |
| 4-Chloro-anisole | Di-n-butylamine | 2 Ni(COD)₂ | 4 DPPF | 1.4 equiv. NaOtBu | Toluene | 70 | 20 | 88 | [11] |
| 2-Chloronaphthalene | Morpholine | 5 NiCl₂(DME) | 10 SIPr·HCl | 2.25 equiv. NaOtBu | 2-Me-THF | - | 3 | 98 | [12] |
| 4-Chloro-benzonitrile | Morpholine | 5 NiCl₂(DME) | 10 SIPr·HCl | 2.25 equiv. NaOtBu | 2-Me-THF | - | 3 | 96 | [12] |
| 1-Chloro-4-(trifluoromethyl)benzene | N-Methyl-formamide | 1 Ni(COD)₂ | 2 APr·HCl | 2 equiv. K₂CO₃ | Dioxane | 100 | 12 | 99 | [13] |
Iron-Catalyzed C-H Amination
| Arene | Nitrogen Source | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzene | NsO-NH₂-CH₃ | 5 FeSO₄·7H₂O | HFIP | 40 | 16 | 65 | [18] |
| Toluene | NsO-NH₂-CH₃ | 5 FeSO₄·7H₂O | HFIP | 40 | 16 | 75 (p:o=19:1) | [18] |
| Anisole | NsO-NH₂-CH₃ | 5 FeSO₄·7H₂O | HFIP | 40 | 16 | 82 (p:o>20:1) | [18] |
| Naphthalene | NsO-NH₂-CH₃ | 5 FeSO₄·7H₂O | HFIP | 40 | 16 | 71 (α:β=19:1) | [18] |
| Benzene | N-Hydroxy-phthalimide | 10 Fe(OTf)₃ | DCE | 80 | 12 | 85 | [16] |
| Mesitylene | N-Hydroxy-phthalimide | 10 Fe(OTf)₃ | DCE | 80 | 12 | 92 | [16] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for each of the four major catalytic methods.
General Protocol for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The appropriate anhydrous solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the required time, monitoring the progress by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Protocol for Ullmann Condensation
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (if any, e.g., L-proline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is placed in a sealed tube. The reaction vessel is flushed with an inert gas, and the mixture is stirred at a high temperature (e.g., 100-150 °C) for the specified duration. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash chromatography to afford the desired aniline derivative.
General Protocol for Nickel-Catalyzed Amination
In a glovebox, an oven-dried vial is charged with the nickel precatalyst (e.g., NiCl₂(DME), 0.05 mmol, 5 mol%), the ligand (e.g., SIPr·HCl, 0.1 mmol), and the base (e.g., NaOtBu, 2.25 mmol). The vial is sealed, removed from the glovebox, and the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., 2-Me-THF, 4 mL) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature and stirred for the indicated time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the product is isolated by column chromatography.
General Protocol for Iron-Catalyzed C-H Amination
To a solution of the arene (1.0 mmol) in a suitable solvent (e.g., HFIP, 2 mL) is added the iron catalyst (e.g., FeSO₄·7H₂O, 0.05 mmol, 5 mol%) and the nitrogen source (e.g., NsO-NH₂-CH₃, 1.2 mmol). The reaction mixture is stirred at the specified temperature under air for the required duration. Upon completion, the solvent is removed under reduced pressure, and the residue is purified directly by column chromatography on silica gel to yield the target aniline derivative.
Visualizing Workflows and Decision Making
A standardized workflow is essential for reproducible catalytic experiments. The following diagram outlines a typical sequence of operations.
Choosing the right catalytic system depends on various factors, including the nature of the substrates, cost considerations, and desired reaction conditions. The decision tree below provides a simplified guide for selecting an appropriate catalyst.
Conclusion
The synthesis of aniline derivatives has been significantly advanced by the development of various catalytic systems. Palladium catalysts, particularly through the Buchwald-Hartwig amination, offer the broadest substrate scope and mildest reaction conditions, making them a popular choice in academic and industrial settings. Copper-catalyzed Ullmann-type reactions provide a more economical alternative, albeit often requiring more forcing conditions. Nickel catalysts have emerged as a powerful tool for the challenging amination of aryl chlorides. Finally, iron-catalyzed C-H amination represents a frontier in the field, offering a more atom-economical and sustainable approach. The selection of an optimal catalytic system requires careful consideration of the specific synthetic challenge, including the nature of the starting materials, desired functional group tolerance, and economic constraints. This guide provides a foundational framework to aid researchers in making informed decisions for the efficient and effective synthesis of aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. orgsyn.org [orgsyn.org]
- 15. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iron(iii)-catalyzed direct C–H radical amination of (hetero)arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Deciphering Iron-Catalyzed C-H Amination with Organic Azides: N2 Cleavage from a Stable Organoazide Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectrum Analysis of 3-(3-Chloro-5-fluorophenyl)aniline
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(3-Chloro-5-fluorophenyl)aniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Its performance, in terms of spectral characteristics, is objectively compared with structurally similar alternatives, supported by established experimental data for related compounds.
Introduction to FT-IR Spectroscopy in Compound Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at different wavenumbers, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." For researchers and drug development professionals, FT-IR is an indispensable tool for structural elucidation, purity assessment, and reaction monitoring.
The spectrum is typically analyzed by correlating absorption bands (peaks) with known vibrational frequencies of specific functional groups, such as N-H, C-H, C=C, C-N, and carbon-halogen (C-X) bonds.
Predicted FT-IR Spectrum of 3-(3-Chloro-5-fluorophenyl)aniline
While a direct experimental spectrum for 3-(3-Chloro-5-fluorophenyl)aniline is not publicly available, its key spectral features can be accurately predicted based on the characteristic absorption frequencies of its constituent functional groups. The molecule contains a primary aromatic amine group (-NH₂), a substituted benzene ring, a carbon-chlorine bond (C-Cl), and a carbon-fluorine bond (C-F).
The expected vibrational modes are:
-
N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[1][2]
-
N-H Bending: A characteristic scissoring vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[1]
-
Aromatic C=C Stretching: The benzene ring will exhibit several medium-intensity absorptions between 1600 cm⁻¹ and 1450 cm⁻¹.[3]
-
Aromatic C-N Stretching: A strong band is expected in the 1335-1250 cm⁻¹ region.[1]
-
C-F Stretching: The carbon-fluorine bond typically produces a strong absorption in the 1200-1000 cm⁻¹ range.[4]
-
C-Cl Stretching: The carbon-chlorine bond is characterized by a strong absorption at lower wavenumbers, generally between 850-550 cm⁻¹.[5]
Comparative Analysis with Alternative Halogenated Anilines
To provide context, the predicted spectrum of 3-(3-Chloro-5-fluorophenyl)aniline is compared with the known spectral data of two similar compounds: 3,5-Dichloroaniline and 3,5-Difluoroaniline. This comparison highlights how the substitution of different halogens influences the FT-IR spectrum.
Table 1: Comparison of Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group Vibration | 3-(3-Chloro-5-fluorophenyl)aniline (Predicted) | 3,5-Dichloroaniline (Experimental)[6] | 3,5-Difluoroaniline (Experimental) |
| N-H Asymmetric & Symmetric Stretch | ~3500 - 3300 (two bands) | 3330, 3214 | ~3500 - 3300 (two bands) |
| N-H Bend (Scissoring) | ~1620 - 1590 | 1616 | ~1620 - 1590 |
| Aromatic C=C Stretch | ~1600 - 1450 | Multiple bands in region | Multiple bands in region |
| Aromatic C-N Stretch | ~1330 - 1250 | In region | In region |
| C-F Stretch | ~1200 - 1000 (Strong) | N/A | Strong bands in region |
| C-Cl Stretch | ~850 - 550 (Strong) | In region | N/A |
Note: Experimental data for 3,5-Difluoroaniline is widely available in spectral databases such as SpectraBase and ChemicalBook, confirming bands consistent with its structure.[7][8]
The primary differences lie in the fingerprint region (below 1500 cm⁻¹). The presence of both C-F and C-Cl stretching bands in 3-(3-Chloro-5-fluorophenyl)aniline provides a distinct signature compared to the disubstituted alternatives, which will only show one type of carbon-halogen stretching vibration.
Standard Experimental Protocol: KBr Pellet Method
The FT-IR spectrum of a solid sample like 3-(3-Chloro-5-fluorophenyl)aniline is commonly obtained using the Potassium Bromide (KBr) pellet technique. This method is frequently cited for the analysis of solid-phase anilines.[6]
Methodology:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.
Visualization of the Analytical Workflow
The logical process for FT-IR spectral analysis, from sample handling to final interpretation, can be visualized as follows.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ias.ac.in [ias.ac.in]
- 7. 3,5-Difluoroaniline(372-39-4) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Validating the Anti-inflammatory Effects of Aniline-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of various aniline-derived compounds, supported by experimental data. It is designed to assist researchers in the selection and validation of promising anti-inflammatory drug candidates.
Comparative Efficacy of Aniline-Derived Compounds
Aniline and its derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting significant anti-inflammatory properties. This section compares the efficacy of different classes of aniline-derived compounds based on available in vitro and in vivo data.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of aniline derivatives is often assessed by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the inhibitory concentrations (IC50) of selected compounds against various inflammatory targets.
| Compound Class | Specific Compound(s) | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9-Anilinoacridine Derivatives | Compound 3 | Lysosomal enzyme secretion (neutrophils) | 8.2 | - | - |
| Compound 3 | β-glucuronidase secretion (neutrophils) | 4.4 | - | - | |
| Compounds 4, 10, 11 | Mast cell degranulation | 16-21 | Mepacrine | >21 | |
| Compounds 5, 9 | TNF-α production (RAW 264.7 cells) | Efficacious inhibitors | - | - | |
| Compounds 2, 12 | TNF-α production (N9 microglial cells) | Potent inhibitors | - | - | |
| Thiophene-carboxamide Derivatives | Compound VIIa | COX-2 Inhibition | 0.29 | Celecoxib | 0.42 |
| Compound VIIa | COX-1 Inhibition | 19.5 | Celecoxib | 14.2 | |
| Pyrazolyl-thiazolinone Derivatives | PYZ32 | COX-2 Inhibition | 0.5 | Celecoxib | 0.1 |
| Pyrazoline Derivatives | Compound 6c | - | - | Indomethacin | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
In Vivo Anti-inflammatory Activity
The rat paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The table below presents the percentage inhibition of edema by 4-(methylsulfonyl)aniline derivatives in comparison to a standard non-steroidal anti-inflammatory drug (NSAID).
| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| 4-(Methylsulfonyl)aniline Derivatives | |||||
| Compound 11 | 3 mg/kg | 3 | 55.8 | Diclofenac Sodium | 52.3 |
| Compound 12 | 3 mg/kg | 3 | 50.0 | Diclofenac Sodium | 52.3 |
| Compound 13 | 3 mg/kg | 3 | 51.2 | Diclofenac Sodium | 52.3 |
| Compound 14 | 3 mg/kg | 3 | 57.1 | Diclofenac Sodium | 52.3 |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the anti-inflammatory effects of test compounds.
In Vivo: Egg-White-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
Fresh hen's egg white
-
Test compounds and vehicle (e.g., propylene glycol)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds, vehicle (control), or reference drug intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of fresh, undiluted egg white into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume or thickness immediately before the egg white injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (C₀ - T₀) / C₀ ] x 100
Where C₀ is the average edema in the control group and T₀ is the average edema in the treated group.
In Vitro: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for TNF-α, IL-6, etc.
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (e.g., 10-100 ng/mL).
-
Incubate the plates for a specified duration (e.g., 4, 12, or 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of each cytokine.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the anti-inflammatory effects of aniline derivatives is crucial for their development as therapeutic agents.
Signaling Pathways
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
Caption: Canonical NF-κB Signaling Pathway in Inflammation.
Caption: A Generalized MAPK Signaling Pathway in Inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of anti-inflammatory aniline-derived compounds.
Caption: Workflow for Anti-inflammatory Drug Discovery.
A Comparative Study on the Corrosion Inhibition Performance of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of various aniline derivatives based on experimental data from recent scientific literature. The information presented herein is intended to assist researchers in selecting suitable corrosion inhibitors and in understanding the methodologies for their evaluation.
Performance Comparison of Aniline Derivatives
The efficacy of aniline and its derivatives as corrosion inhibitors is significantly influenced by the type and position of substituents on the aniline ring, the nature of the metal being protected, and the corrosive environment. The following tables summarize the inhibition efficiency (IE%) of various aniline derivatives on different metals in acidic media, as determined by electrochemical and weight loss measurements.
Table 1: Corrosion Inhibition Efficiency of Aniline Derivatives on Mild Steel in HCl
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
| Aniline | 0.04 M | Room Temp. | 70.68% | [1] |
| N-methylaniline | - | - | Good Inhibition | [2] |
| 3-nitroaniline | - | - | Increased Corrosion | [2] |
| 2,4-dimethyl aniline | 95 mM | Room Temp. | 77.3% | [3] |
| 2-ethyl aniline | 95 mM | Room Temp. | 78.3% | [3] |
| N1-(2-nitrophenyl)ethane-1,2-diamine | 10⁻³ M | 25 | 96.18% | [4] |
| N1-(2-nitrophenyl)propane-1,3-diamine | 10⁻³ M | 25 | 94.91% | [4] |
| 3-(1,3-oxazol-5-yl)aniline | 0.5 mM | 30 | 93.5% | [5] |
| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | - | - | Mixed-type inhibitor | [6] |
| o-substituted anilines | - | - | Mixed-type inhibitors | [7] |
Table 2: Corrosion Inhibition Efficiency of Aniline Derivatives on Aluminum in H₂SO₄
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
| Aniline | 300 | 25 | - | [8] |
| o-toluidine (o-CH₃) | 300 | 25 | 89.6% | [8] |
| o-anthranilic acid (o-COOH) | 300 | 25 | - | [8] |
Table 3: Corrosion Inhibition Efficiency of Aniline Derivatives on Copper in HCl
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
| Aniline | 10⁻² | Room Temp. | Reduces Corrosion | [9] |
| p-chloro aniline | - | Room Temp. | Decreases Inhibition | [9] |
| p-nitro aniline | - | Room Temp. | Decreases Inhibition | [9] |
| p-methoxy aniline | - | Room Temp. | Decreases Inhibition | [9] |
| p-methyl aniline | - | Room Temp. | Decreases Inhibition | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors.
Weight Loss Method (Gravimetric)
This method determines the corrosion rate by measuring the loss in weight of a metallic specimen after immersion in a corrosive medium.
-
Specimen Preparation: Metal coupons of known dimensions (e.g., 1.0 cm x 1.0 cm x 0.1 cm) are mechanically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[4] The initial weight is accurately recorded.
-
Immersion Test: The pre-weighed specimens are suspended in a beaker containing the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).[5][10]
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products (as per ASTM G31), dried, and re-weighed.[11][12] The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current flow to determine the corrosion rate and inhibition mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[13][14]
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 0.1667 mV/s).[13][15]
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).[15] The inhibition efficiency is calculated as:
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the formation of a protective film.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[16][17]
-
Data Interpretation: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated using the R_ct values:
IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
where R_ct(inhibitor) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Visualizations
Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by aniline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is influenced by the electronic structure of the aniline derivative and the charge of the metal surface.
References
- 1. scribd.com [scribd.com]
- 2. A study of the corrosion inhibition effect of aniline, N-methylaniline and 3-nitroaniline on corrosion prevention of mild steel for HCl [inis.iaea.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Experimental and theoretical studies on the corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. intoxlab.com [intoxlab.com]
- 11. laboratuar.com [laboratuar.com]
- 12. alspi.com [alspi.com]
- 13. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 16. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
Efficacy of Phenylaniline-Based Compounds Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. This guide provides a comparative analysis of the efficacy of compounds based on a substituted phenylaniline framework against drug-resistant bacteria. While direct studies on 3-(3-Chloro-5-fluorophenyl)aniline are not extensively available in the current literature, this guide leverages data from structurally related compounds, particularly pyrazole derivatives incorporating various substituted anilines, to provide insights into their potential as antibacterial agents.
Executive Summary
Compounds featuring a substituted phenylaniline moiety have demonstrated promising activity, primarily against Gram-positive drug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The nature and position of substituents on the aniline ring significantly influence the antibacterial potency. Halogen substitutions, including chloro and fluoro groups, have been shown to be favorable for activity. A potential mechanism of action for this class of compounds is the inhibition of the bacterial cell division protein FtsZ, a novel and attractive target for antibiotic development.
Comparative Efficacy of Substituted Phenylaniline Analogs
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives bearing different aniline moieties. These compounds serve as relevant surrogates to understand the potential of the 3-(3-Chloro-5-fluorophenyl)aniline scaffold.
| Compound ID | Aniline Moiety Substitution | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | MIC (µg/mL) vs. B. subtilis |
| 1 | Phenyl | 2 | 2 | 2 |
| 2 | 4-Isopropylphenyl | 1-2 | 1-2 | 1 |
| 7 | 3-Fluorophenyl | 2 | 2 | 2 |
| 8 | 4-Fluorophenyl | 1 | 1 | 1 |
| 9 | 4-Chlorophenyl | 1 | 1 | 0.5 |
| Vancomycin | (Reference Antibiotic) | 1-2 | 1-4 | 0.5 |
| Ciprofloxacin | (Reference Antibiotic) | >32 | >32 | 0.25 |
Data adapted from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[1]
Key Observations:
-
Potent Activity: Several of the tested compounds exhibited potent activity against MRSA and VRE strains, with MIC values comparable or superior to the reference antibiotic, vancomycin.[1]
-
Structure-Activity Relationship (SAR):
-
Halogen substitution on the aniline ring, particularly at the 4-position (para), appears to enhance antibacterial activity. The 4-chloro and 4-fluoro derivatives (compounds 8 and 9) were among the most potent.[1]
-
Hydrophobic substituents, such as the 4-isopropyl group (compound 2), also contribute to potent activity.[1]
-
The 3-fluoro derivative (compound 7) was slightly less potent than its 4-fluoro counterpart (compound 8).[1]
-
-
Spectrum of Activity: The antibacterial activity of these compounds was predominantly against Gram-positive bacteria. No significant activity was observed against the tested Gram-negative strains.[1]
Potential Mechanism of Action: Inhibition of FtsZ
While the exact mechanism for all substituted phenylaniline compounds is not fully elucidated, a compelling target for this class of molecules is the bacterial cell division protein FtsZ.[2][3] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[3] This mechanism represents a departure from conventional antibiotic targets, making it a promising strategy to overcome existing resistance.
The following diagram illustrates the proposed mechanism of action involving FtsZ inhibition.
Caption: Proposed mechanism of FtsZ inhibition by substituted phenylaniline compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of antibacterial compounds, based on methodologies reported in the literature.
Synthesis of Substituted Phenylaniline Derivatives (General Procedure)
A common method for synthesizing aniline derivatives in related studies is reductive amination.[1]
Workflow for Reductive Amination:
Caption: General workflow for the synthesis of phenylaniline derivatives via reductive amination.
-
Reaction Setup: The aldehyde intermediate and the substituted aniline are dissolved in a suitable solvent, such as methanol.
-
Reductive Amination: A reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture. The reaction is stirred at room temperature for a specified period.
-
Work-up: The reaction is quenched, and the crude product is extracted.
-
Purification: The final compound is purified using techniques like column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown to a specific optical density and then diluted to the desired concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The available data on structurally related compounds suggest that the 3-(3-Chloro-5-fluorophenyl)aniline scaffold holds potential for the development of novel antibacterial agents, particularly against drug-resistant Gram-positive pathogens. The favorable structure-activity relationship of halogenated aniline derivatives warrants further investigation into the synthesis and evaluation of compounds with the specific 3-chloro-5-fluoro substitution pattern.
Future research should focus on:
-
Synthesizing and evaluating the antibacterial activity of 3-(3-Chloro-5-fluorophenyl)aniline and its close derivatives against a broad panel of drug-resistant bacteria.
-
Elucidating the precise mechanism of action and confirming the inhibition of FtsZ or other potential targets.
-
Optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties for potential in vivo studies.
This guide provides a foundational overview based on the current scientific landscape. As new research emerges, our understanding of the potential of 3-(3-Chloro-5-fluorophenyl)aniline-based compounds as a new class of antibiotics will undoubtedly expand.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives as MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of compounds derived from a 3-(3-chloro-5-fluorophenyl)aniline scaffold, focusing on their activity as inhibitors of the Murine Double Minute 2 (MDM2) protein. While direct experimental data for 3-(3-Chloro-5-fluorophenyl)aniline is not publicly available, this document focuses on a closely related and potent MDM2 inhibitor, AA-115/APG-115 , which features a 3-chloro-2-fluorophenyl moiety. The performance of this compound is compared with other well-established MDM2 inhibitors, providing a valuable reference for researchers in the field of oncology and drug discovery.
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. In many cancers with wild-type p53, its function is suppressed by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[1][2] Small-molecule inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4]
Comparative Performance Data
The following table summarizes the in vitro binding affinities and cellular activities of AA-115/APG-115 in comparison to other notable MDM2 inhibitors. This data highlights the potency and cellular efficacy of this class of compounds.
| Compound | MDM2 Binding Affinity (Kᵢ) | Cell Growth Inhibition (IC₅₀) in SJSA-1 cells (osteosarcoma) | Cell Growth Inhibition (IC₅₀) in RS4;11 cells (leukemia) | Cell Growth Inhibition (IC₅₀) in LNCaP cells (prostate cancer) |
| AA-115/APG-115 (Compound 60) | < 1 nM | 60 nM | 38 nM | 18 nM |
| Nutlin-3a | ~90 nM | ~300 nM | Not Reported | Not Reported |
| Idasanutlin (RG7388) | Not Reported | ~100-200 nM | Not Reported | Not Reported |
| AMG-232 | 0.045 nM | 9.1 nM (SJSA-1) | Not Reported | Not Reported |
| MI-77301 | ~1 nM | 110 nM (LNCaP) | Not Reported | 110 nM |
Data for AA-115/APG-115 is derived from a study on spirooxindole-based MDM2 inhibitors.[1] Data for other compounds are from various preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the direct binding affinity of the test compounds to the MDM2 protein.
-
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Biotinylated p53 peptide is bound to streptavidin-XL665, and GST-tagged MDM2 protein is bound to an anti-GST antibody labeled with Europium cryptate. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[5]
-
Protocol:
-
Reagents: GST-MDM2 protein, biotinylated p53 peptide, streptavidin-XL665, and anti-GST-Eu(K) antibody in assay buffer.
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the GST-MDM2 and biotin-p53/streptavidin-XL665 mixture to the wells.
-
Add the anti-GST-Eu(K) antibody.
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 1-2 hours).
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate) using an HTRF-compatible reader.
-
The ratio of the two fluorescence signals is calculated and used to determine the percent inhibition and subsequently the IC₅₀ value. The dissociation constant (Kᵢ) can be calculated from the IC₅₀ value.
-
Cell-Based p53 Activation Assay (Western Blot)
This assay is used to confirm that the inhibition of the MDM2-p53 interaction in cells leads to the stabilization and activation of p53.
-
Principle: MDM2 inhibition prevents the degradation of p53, leading to its accumulation in the cell. Increased p53 levels result in the transcriptional activation of its target genes, such as p21. Western blotting is used to detect the levels of p53 and p21 proteins.[6][7]
-
Protocol:
-
Cell Culture: Plate cancer cells with wild-type p53 (e.g., SJSA-1, HCT116) and treat them with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for p53, p21, and a loading control (e.g., actin or GAPDH).
-
Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in p53 and p21 levels compared to the untreated control.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the compound on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Signaling Pathway of p53 Activation via MDM2 Inhibition
Caption: p53 signaling pathway activated by MDM2 inhibition.
Experimental Workflow for Evaluating MDM2 Inhibitors
Caption: Workflow for preclinical evaluation of MDM2 inhibitors.
References
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of aromatic amines, with a focus on compounds structurally related to 3-(3-Chloro-5-fluorophenyl)aniline. Due to a lack of publicly available cross-validation studies for this specific analyte, this document leverages data from the analysis of other primary aromatic amines (PAAs) to offer a comprehensive overview of method performance. The information presented herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of aromatic amines is a critical decision in research and development. The three most prevalent techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—each offer a unique set of advantages and limitations.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification
| Parameter | HPLC | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99[1] | >0.99 | >0.999[2] |
| Accuracy (% Recovery) | 89 - 100%[3] | Typically within 80-120% | 75 - 114% for most analytes[2] |
| Precision (%RSD) | < 5%[1] | < 15% | < 15.9% (inter-day)[2] |
| Limit of Detection (LOD) | 0.02% (for impurities)[1] | Analyte dependent, can be in the µg/L range[4] | 0.025 - 0.20 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[2] | Analyte dependent, can be in the µg/L range[4] | 0.1 - 1.0 ng/mL[2] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | Generally no | Often required for anilines[2][5] | Generally no |
| Selectivity | Good | High | Very High |
| Cost | Low | Moderate | High |
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections outline representative methodologies for HPLC, GC-MS, and LC-MS/MS analysis of aromatic amines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like many aromatic amines.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically sufficient.
-
Column: A reverse-phase C18 column, such as a Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm), is a common choice.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For many aromatic amines, derivatization is necessary to improve their volatility and chromatographic behavior.[2][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a mass selective detector).[5]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.[5]
-
Injection: Splitless injection is often used for trace analysis.[5]
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 90°C and ramping up to 240°C at 5°C/min.[5]
-
Derivatization: Anilines can be derivatized with reagents like heptafluorobutyric anhydride to increase their volatility and detection sensitivity.[5]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase column, such as a Hypersil BDS C18 (100 x 4.6 mm, 3 µm), is frequently used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol) is typical.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used for aromatic amines.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of a cross-validation study and the fundamental principles of the discussed analytical methods.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Fundamental principles of HPLC, GC-MS, and LC-MS/MS analytical methods.
Conclusion
The choice of an analytical method for the quantification of 3-(3-Chloro-5-fluorophenyl)aniline and related aromatic amines is contingent upon the specific requirements of the study.
-
HPLC offers a cost-effective and straightforward approach for routine analysis where high sensitivity is not the primary concern.
-
GC-MS provides excellent selectivity and is a robust technique, particularly when dealing with volatile analytes, though it often necessitates a derivatization step for anilines.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.
While a direct cross-validation study for 3-(3-Chloro-5-fluorophenyl)aniline is not currently available in the public domain, the data presented for structurally similar compounds provides a strong foundation for method selection and development. It is recommended that researchers perform an in-house validation to ensure the chosen method meets the specific performance criteria required for their application.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. epa.gov [epa.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Safety Operating Guide
Safe Disposal of 3-(3-Chloro-5-fluorophenyl)aniline, HCl: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. 3-(3-Chloro-5-fluorophenyl)aniline, HCl, as a halogenated aromatic amine, requires careful handling and disposal due to its potential toxicity and environmental hazards. This guide provides a comprehensive, step-by-step plan for its safe and compliant disposal.
Key Hazard Considerations for Disposal
| Hazard Classification | Description | Implication for Disposal |
| Acute Toxicity | Likely toxic if swallowed, in contact with skin, or if inhaled. | Requires handling with appropriate Personal Protective Equipment (PPE) and containment to prevent exposure during collection and disposal. |
| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects. | Must not be disposed of down the drain or in regular trash.[1] Requires disposal as hazardous environmental waste to prevent release into ecosystems. |
| Chemical Reactivity | May be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | Must be segregated from incompatible chemicals during waste storage to prevent dangerous reactions. |
Detailed Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Labeling
-
Designate as Hazardous Waste: As soon as the material is deemed unwanted, it must be managed as hazardous waste.[2]
-
Prepare the Waste Container:
-
Select a container made of a material compatible with the chemical (e.g., glass or a suitable plastic). The container must be in good condition with no leaks or cracks.[2]
-
If reusing an empty reagent bottle, ensure it is clean, dry, and free of any incompatible residues. Remove or completely deface the original label.[3]
-
-
Label the Container:
-
Affix a "Hazardous Waste" tag or label to the container.[4]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
List all constituents if it is a mixture, including solvents, with their approximate concentrations.
-
Indicate the date when the waste was first added to the container (generation date).[4]
-
Provide the name of the principal investigator and the laboratory location.[4]
-
Step 2: Segregation and Storage
-
Incompatible Materials: Store the waste container segregated from incompatible chemicals, such as strong oxidizing agents, acids, and acid chlorides. Refer to your institution's chemical segregation chart for guidance.[3]
-
Storage Location:
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[4]
-
Complete a Waste Pickup Form: You will likely need to submit a chemical waste collection form, either online or as a hard copy. List each waste container separately on the form.[4]
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and ready for transport by the EHS personnel. Leaking or improperly labeled containers will not be accepted for pickup.[4]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Any items heavily contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a sealed bag or container, labeled as hazardous waste with the chemical's name, and disposed of through EHS.
-
Empty Containers:
-
A container that held this chemical is not considered empty until it has been triple-rinsed.[2][3]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can solubilize the compound.
-
Crucially, the rinsate from these washes must be collected and treated as hazardous waste. [2] Dispose of the rinsate in a designated halogenated solvent waste container.
-
After triple-rinsing and air-drying in a ventilated hood, the container may be disposed of in the regular trash or reused for compatible waste collection after defacing the original label.[2][3]
-
Disposal Workflow and Methodologies
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Primary Disposal Methods
As a halogenated organic compound, this compound is typically disposed of by a licensed hazardous waste facility using one of the following methods:
-
High-Temperature Incineration: This is a common and effective method for destroying halogenated organic waste.[5] To prevent the formation of highly toxic byproducts such as dioxins and furans, incineration must be carried out at very high temperatures, often exceeding 1100°C.[1][6] The resulting acidic gases (like HCl and HF) are neutralized in a scrubber system.[5]
-
Hazardous Waste Landfill: Solid residues from treatment or incineration, or the chemical itself if not suitable for incineration, may be disposed of in a specially engineered hazardous waste landfill.[7][8] These landfills have double liners, leachate collection systems, and extensive monitoring to prevent environmental contamination.[7][8]
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations. When in doubt, contact your Environmental Health and Safety (EHS) department.
References
- 1. zerowasteeurope.eu [zerowasteeurope.eu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
